3-Methyl-1,4-pentadiene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylpenta-1,4-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-4-6(3)5-2/h4-6H,1-2H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQUUYYDRTYXAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061496 | |
| Record name | 1,4-Pentadiene, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1115-08-8 | |
| Record name | 3-Methyl-1,4-pentadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Pentadiene, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Pentadiene, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Pentadiene, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpenta-1,4-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-1,4-PENTADIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO4JZ46543 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Methyl-1,4-pentadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and conformational preferences of 3-methyl-1,4-pentadiene. Due to a notable scarcity of dedicated experimental and computational studies on this specific molecule, this document leverages data from structurally analogous compounds and fundamental principles of stereochemistry to propose a theoretical framework. It outlines a detailed research workflow for a thorough investigation of this compound, from computational modeling to experimental validation using gas-phase electron diffraction (GED). Furthermore, a generalized experimental protocol for GED is provided to guide future research in this area. This guide serves as a foundational resource for researchers and professionals in drug development and materials science who require a deeper understanding of the three-dimensional structure of this and similar diene systems.
Introduction
This compound is a hydrocarbon with the chemical formula C₆H₁₀.[1][2][3] Its structure, featuring two vinyl groups attached to a chiral carbon bearing a methyl group, suggests a rich conformational landscape that is likely to influence its reactivity and physical properties. A thorough understanding of its three-dimensional geometry, including bond lengths, bond angles, and the relative energies of its stable conformers, is crucial for applications in chemical synthesis and polymer science.
A review of the current scientific literature reveals a significant gap in the experimental and computational data specifically for this compound. In contrast, its isomer, 3-methylene-1,4-pentadiene, has been the subject of detailed structural investigations, including gas-phase electron diffraction and various spectroscopic methods. This guide, therefore, aims to provide a robust theoretical model for the structure and conformation of this compound, drawing parallels with known data from similar molecules and outlining a clear path for future empirical studies.
Theoretical Molecular Structure and Conformational Analysis
The conformational flexibility of this compound is primarily determined by the rotation around the two C-C single bonds connecting the central chiral carbon to the two vinyl groups. The relative orientations of the vinyl groups and the methyl group will dictate the steric strain and overall stability of the various conformers.
Predicted Conformational Isomers
Based on steric considerations, it is hypothesized that the low-energy conformers of this compound will seek to minimize the interactions between the bulky vinyl and methyl groups. The rotations around the C3-C2 and C3-C4 bonds will lead to a variety of staggered and eclipsed arrangements. The most stable conformers are likely to adopt a staggered arrangement where the vinyl groups are positioned anti or gauche to each other.
Estimated Molecular Parameters
In the absence of direct experimental data for this compound, the following table presents a set of estimated molecular parameters for a plausible low-energy conformer. These values are derived from standard bond lengths and angles observed in similar acyclic dienes and substituted alkanes.
| Parameter | Atoms Involved | Estimated Value |
| Bond Lengths (Å) | ||
| C=C | 1.34 Å | |
| C-C | 1.50 Å | |
| C(sp³)-H | 1.10 Å | |
| C(sp²)-H | 1.09 Å | |
| Bond Angles (°) | ||
| ∠ C=C-C | 125° | |
| ∠ C-C-C | 112° | |
| ∠ H-C-H (methyl) | 109.5° | |
| ∠ C-C-H (vinyl) | 120° | |
| Dihedral Angles (°) | ||
| C2-C3-C4-C5 | ~60° (gauche) or ~180° (anti) |
Note: These values are estimations and require experimental validation.
Proposed Research Workflow for Structural Elucidation
To address the current knowledge gap, a systematic investigation into the molecular structure and conformation of this compound is proposed. The following workflow outlines a combined computational and experimental approach that is well-suited for this purpose.
Generalized Experimental Protocol: Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the molecular geometry of volatile compounds. The following protocol is a generalized procedure for the study of this compound.
1. Sample Preparation and Purification:
-
Synthesize this compound using an appropriate chemical route.
-
Purify the sample to >99% purity using methods such as fractional distillation or preparative gas chromatography. The purity should be verified by GC-MS and NMR spectroscopy.
2. Data Acquisition:
-
Introduce the gaseous sample into a high-vacuum chamber through a heated nozzle.
-
A high-energy electron beam (typically 40-60 keV) is scattered by the gas molecules.
-
Record the scattered electron intensity as a function of the scattering angle using photographic plates or a CCD detector at multiple nozzle-to-plate distances to capture a wide range of scattering angles.
3. Data Reduction:
-
Digitize the photographic plates or process the CCD images to obtain the total scattered electron intensity versus the scattering parameter (s).
-
Subtract the experimental background scattering to obtain the molecular scattering intensity.
-
Normalize the molecular scattering intensity to obtain the final experimental molecular scattering curve.
4. Structural Refinement:
-
Develop theoretical molecular models for the possible conformers of this compound based on computational chemistry.
-
For each conformer, calculate the theoretical molecular scattering curve.
-
Perform a least-squares refinement to fit the theoretical scattering curves (or a linear combination of them, if multiple conformers are present) to the experimental data.
-
The refinement process optimizes the geometric parameters (bond lengths, bond angles, and dihedral angles) and the relative abundances of the conformers to minimize the difference between the calculated and experimental curves.
-
Incorporate data from microwave spectroscopy (rotational constants) as constraints in the refinement process to improve the accuracy of the determined structure.
Conclusion
While a definitive, experimentally determined structure of this compound is not yet available in the scientific literature, this technical guide provides a solid theoretical foundation for understanding its molecular geometry and conformational behavior. The proposed research workflow, combining state-of-the-art computational and experimental techniques, offers a clear roadmap for future investigations. The elucidation of the precise three-dimensional structure of this compound will undoubtedly contribute to a more profound understanding of its chemical properties and pave the way for its application in advanced materials and as a chiral building block in organic synthesis.
References
An In-depth Technical Guide to 3-Methyl-1,4-pentadiene: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1,4-pentadiene is a volatile, flammable, and colorless liquid organic compound with the chemical formula C₆H₁₀. As a substituted diene, its unique structural characteristics, featuring two double bonds separated by a methylene (B1212753) group bearing a methyl substituent, make it a molecule of significant interest in organic synthesis and polymer chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its characteristic reactivity. All quantitative data is presented in easily digestible tables, and key reaction pathways are visualized using Graphviz diagrams.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀ | [1][2] |
| Molecular Weight | 82.14 g/mol | [1][2][3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 55 °C | [3][5][6] |
| Melting Point | -94.9 °C (estimate) | [5][7] |
| Density | 0.673 g/mL at 25 °C | [3][5][6] |
| Refractive Index (n²⁰/D) | 1.397 | [3][5][7] |
| Vapor Pressure | 5.11 psi (20 °C) | [3][5] |
| Solubility | Soluble in water (115.7 mg/L at 25 °C, est.) | [8] |
Safety and Handling
| Property | Value | Reference |
| Flash Point | < -30 °F (< -34 °C) | [8] |
| Hazard Class | Flammable Liquid 2 | [3] |
| Hazard Statements | H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation) | [3] |
| Precautionary Statements | P210, P233, P240, P241, P242, P243, P264, P280, P302+P352, P303+P361+P353, P321, P332+P317, P362+P364, P370+P378, P403+P235, P501 | [3] |
| Storage Temperature | 2-8 °C | [3][5] |
Experimental Protocols
Synthesis of this compound via Catalytic Reaction of Butadiene and Ethylene (B1197577)
This protocol is based on the method described by Hata et al., which provides a direct route to this compound.[5]
Materials:
-
Butadiene
-
Ethylene
-
Ferric chloride (FeCl₃)
-
Triethylaluminum (B1256330) (Al(C₂H₅)₃)
-
Triphenylphosphine (B44618) (P(C₆H₅)₃)
-
Anhydrous toluene (B28343) (solvent)
-
Pressurized reaction vessel (autoclave)
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve a calculated amount of ferric chloride and triphenylphosphine in anhydrous toluene. The molar ratio of triphenylphosphine to ferric chloride should be between 1 and 2.
-
Reaction Setup: Transfer the catalyst solution to a clean, dry, and purged pressurized reaction vessel equipped with a magnetic stirrer, gas inlet, and temperature probe.
-
Addition of Co-catalyst: Carefully add triethylaluminum to the reaction vessel. The molar ratio of aluminum to iron should be maintained between 3 and 5.
-
Introduction of Reactants: Cool the reaction vessel and introduce a known amount of liquefied butadiene. Subsequently, pressurize the vessel with ethylene gas. A high ethylene pressure is desirable for optimal product distribution.
-
Reaction Conditions: Maintain the reaction temperature between 20-30 °C with vigorous stirring. Monitor the reaction progress by sampling and analyzing the reaction mixture using gas chromatography.
-
Work-up and Purification: Upon completion, carefully vent the excess ethylene and transfer the reaction mixture to a separate flask. Quench the reaction by the slow addition of a protic solvent (e.g., isopropanol), followed by washing with dilute acid and then water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Isolation: Isolate the this compound from the reaction mixture and other C₆-diene isomers by fractional distillation.
Analytical Procedures
Gas Chromatography (GC):
-
Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID) is suitable.
-
Column: A non-polar capillary column, such as one with a dimethylpolysiloxane stationary phase, is recommended.
-
Carrier Gas: Helium or nitrogen at a constant flow rate.
-
Temperature Program: An initial oven temperature of 40°C, held for 5 minutes, followed by a ramp of 10°C/min to 150°C.
-
Injection: Split injection mode with a split ratio of 50:1.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane) before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Prepare a dilute solution of this compound in deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR: Acquire the proton NMR spectrum. Expected signals include multiplets for the vinyl protons, a multiplet for the methine proton, and a doublet for the methyl protons.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. Expected signals will correspond to the different carbon environments in the molecule.
Chemical Reactivity and Mechanisms
Electrophilic Addition
Like other dienes, this compound undergoes electrophilic addition reactions. The non-conjugated nature of the diene means that the two double bonds can react independently. Addition of an electrophile like HBr will proceed via a carbocation intermediate, following Markovnikov's rule.
Polymerization
This compound can undergo polymerization, particularly in the presence of specific catalysts. The resulting polymer structure and properties will depend on the polymerization conditions and the catalyst system used. For instance, coordination polymerization using Ziegler-Natta or metallocene catalysts can lead to stereoregular polymers.
Conclusion
This compound is a versatile chemical intermediate with well-defined physical properties and predictable reactivity. Its synthesis from readily available starting materials and its potential for polymerization make it a valuable building block in organic and materials chemistry. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals working with this compound, facilitating its safe and effective use in the laboratory and in the development of new chemical entities and materials.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,4-Pentadiene, 3-methyl- [webbook.nist.gov]
- 3. 1,4-Pentadiene, 3-methyl- | C6H10 | CID 66195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound(1115-08-8) 13C NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
3-Methyl-1,4-pentadiene CAS number 1115-08-8 properties
An In-depth Technical Guide to 3-Methyl-1,4-pentadiene (CAS: 1115-08-8)
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, intended for researchers, scientists, and professionals in drug development and organic synthesis.
Chemical Identity
This compound is an organic compound belonging to the class of acyclic alkenes.[1] It is a colorless and highly flammable liquid with a strong odor.[1][2] Its chemical structure and identifiers are crucial for its unambiguous identification in research and regulatory contexts.
| Identifier | Value | Source |
| CAS Number | 1115-08-8 | [3] |
| Molecular Formula | C6H10 | [4] |
| Molecular Weight | 82.14 g/mol | [3] |
| Linear Formula | CH2=CHCH(CH3)CH=CH2 | [3] |
| IUPAC Name | 3-methylpenta-1,4-diene | [5] |
| SMILES String | CC(C=C)C=C | [3] |
| InChI Key | IKQUUYYDRTYXAP-UHFFFAOYSA-N | [3] |
| EC Number | 214-221-7 | [3] |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Unit | Conditions | Source |
| Boiling Point | 55 | °C | (lit.) | [4] |
| Density | 0.673 | g/mL | at 25 °C (lit.) | [4] |
| Refractive Index | 1.397 | n20/D | (lit.) | [4] |
| Flash Point | < -30 / -34 | °F / °C | (closed cup) | [3][4] |
| Vapor Pressure | 5.11 | psi | at 20 °C | [3] |
| Melting Point | -94.9 | °C | (estimate) | [1] |
| logPoct/wat | 1.994 | Crippen Calculated | [6] | |
| Ionization Energy | 9.40 ± 0.05 | eV | [6] | |
| Storage Temperature | 2-8 | °C | [3] |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound. While specific spectra are available through dedicated databases, general information is provided below.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR spectra are available for this compound, providing detailed information about its hydrogen and carbon framework.[7]
-
Infrared (IR) Spectroscopy : The IR spectrum reveals the presence of characteristic functional groups, particularly the C=C and C-H bonds of the alkene moieties.[8]
-
Mass Spectrometry (MS) : Mass spectral data can be used to determine the molecular weight and fragmentation pattern of the molecule.[8]
Safety and Handling
This compound is a hazardous substance and requires careful handling.[1]
-
Hazards : It is a highly flammable liquid and vapor (Flam. Liq. 2) and causes skin irritation.[3][9] The signal word for this chemical is "Danger".[3]
-
Precautionary Measures : Keep away from heat, sparks, open flames, and hot surfaces.[10] Use explosion-proof electrical equipment and non-sparking tools.[10] Wear protective gloves, eye protection, and face protection.[3][10] Store in a well-ventilated place and keep cool.[10]
-
First Aid : In case of skin contact, rinse with water. If irritation occurs, seek medical attention.[10] In case of fire, use appropriate extinguishing media.[10]
Experimental Protocols
Determination of Boiling Point
The boiling point of a volatile liquid like this compound is typically determined by distillation.
Apparatus : A standard distillation apparatus including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
Procedure :
-
The liquid is placed in the round-bottom flask with boiling chips.
-
The apparatus is assembled, and the liquid is heated gently.
-
The temperature at which the liquid boils and the vapor condenses and collects in the receiving flask is recorded as the boiling point. The atmospheric pressure should also be recorded.
Determination of Density
The density can be determined using a pycnometer or a digital density meter.
Apparatus : A pycnometer of a known volume, and an analytical balance.
Procedure :
-
The empty pycnometer is weighed.
-
It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again. The temperature is recorded.
-
The weight of the liquid is determined by subtraction.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Determination of Refractive Index
The refractive index is measured using a refractometer.
Apparatus : An Abbe refractometer.
Procedure :
-
A few drops of the liquid are placed on the prism of the refractometer.
-
The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus on the crosshairs.
-
The refractive index is read from the scale. The temperature is controlled and recorded, typically at 20°C.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Instrumentation : A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.
-
Data Acquisition : 1H and 13C NMR spectra are acquired according to standard instrument parameters.
Infrared (IR) Spectroscopy :
-
Sample Preparation : For a volatile liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition : The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm-1).
Logical Relationships of Properties
The following diagram illustrates the interconnectedness of the various properties and information related to this compound.
Caption: Logical relationships of this compound properties.
Applications
This compound is primarily used as an intermediate in the synthesis of various organic compounds.[1][2] Its reactivity makes it a valuable starting material for the production of polymers, resins, and pharmaceuticals.[2]
References
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-甲基-1,4-戊二烯 ≥98.5% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1115-08-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. 1,4-Pentadiene, 3-methyl- (CAS 1115-08-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. This compound(1115-08-8) 13C NMR spectrum [chemicalbook.com]
- 8. 1,4-Pentadiene, 3-methyl- [webbook.nist.gov]
- 9. 1,4-Pentadiene, 3-methyl- | C6H10 | CID 66195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.chemservice.com [cdn.chemservice.com]
Spectroscopic Profile of 3-Methyl-1,4-pentadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 3-Methyl-1,4-pentadiene (CAS No: 1115-08-8), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| Data not publicly available in detail | - | - | Vinyl Protons (CH=CH₂) |
| Data not publicly available in detail | - | - | Methine Proton (CH) |
| Data not publicly available in detail | - | - | Methyl Protons (CH₃) |
Note: While ¹H NMR spectra for this compound are available on platforms such as SpectraBase, detailed chemical shifts, multiplicities, and coupling constants are not fully provided in publicly accessible resources. The general regions for vinyl, methine, and methyl protons can be predicted based on standard chemical shift tables.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (δ) (ppm) | Assignment |
| Data not publicly available in detail | C1 (CH₂) |
| Data not publicly available in detail | C2 (CH) |
| Data not publicly available in detail | C3 (C) |
| Data not publicly available in detail | C4 (CH) |
| Data not publicly available in detail | C5 (CH₂) |
| Data not publicly available in detail | C6 (CH₃) |
Note: Publicly available ¹³C NMR data for this compound is limited. ChemicalBook indicates the availability of a spectrum, but the specific chemical shifts are not detailed in the provided information.
Infrared (IR) Spectroscopy
The gas-phase IR spectrum of this compound is available through the NIST Chemistry WebBook. Key absorption bands are characteristic of its alkene and methyl functionalities.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H Stretch (vinyl) |
| 2950 - 2850 | Medium-Strong | C-H Stretch (methyl and methine) |
| ~1640 | Medium | C=C Stretch (alkene) |
| ~1450 | Medium | C-H Bend (methyl) |
| ~990 and ~910 | Strong | =C-H Bend (out-of-plane, vinyl) |
Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI) at 70 eV
The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions.
| m/z | Relative Intensity | Possible Fragment |
| 82 | Moderate | [M]⁺ (Molecular Ion) |
| 67 | High | [M - CH₃]⁺ |
| 41 | High | [C₃H₅]⁺ (Allyl cation) |
| 39 | Moderate | [C₃H₃]⁺ |
Note: The fragmentation pattern is consistent with the cleavage of the methyl group and other rearrangements common in unsaturated hydrocarbons.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A dilute solution of this compound (a volatile liquid) is prepared in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), within a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). For ¹H NMR, a concentration of 5-25 mg in ~0.6 mL of solvent is typical. For the less sensitive ¹³C NMR, a higher concentration may be required.
Instrumentation and Data Acquisition: Spectra are typically acquired on a Fourier Transform (FT) NMR spectrometer with a field strength of 300 MHz or higher.
-
¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary to obtain a spectrum with an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
Sample Preparation: For gas-phase IR spectroscopy, a small amount of the volatile this compound is introduced into a gas cell with IR-transparent windows (e.g., KBr or NaCl). The cell is then placed in the spectrometer's sample compartment. For liquid-phase analysis, a thin film of the neat liquid can be placed between two salt plates.
Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty gas cell (or clean salt plates) is recorded first. The sample is then introduced, and the sample spectrum is recorded. The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber (typically 4000-400 cm⁻¹). Multiple scans are averaged to enhance the signal-to-noise ratio.
Mass Spectrometry (MS)
Sample Introduction and Ionization: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column (e.g., a non-polar column). The eluting compound then enters the mass spectrometer's ion source. Electron Ionization (EI) is a standard method where the sample molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.
Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis.
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
Caption: Logical Flow of an NMR Spectroscopy Experiment.
The Synthesis and Discovery of 3-Methyl-1,4-pentadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and discovery of 3-Methyl-1,4-pentadiene, a skipped diene of interest in organic synthesis. While a singular "discovery" event is not well-documented, its synthesis has evolved through the broader development of methods for preparing C6 hydrocarbon building blocks. This document details a robust synthetic pathway, starting from the readily available 3,4-dihydro-2-methoxy-4-methyl-2H-pyran, proceeding through the key intermediate 3-methyl-1,5-pentanediol (B147205), and culminating in the formation of this compound via a diacetate pyrolysis strategy. Detailed experimental protocols for each critical step are provided, along with a compilation of relevant physical and spectroscopic data to aid in characterization.
Introduction
This compound (CAS No. 1115-08-8) is a non-conjugated diene, often referred to as a "skipped diene," characterized by a methylene-interrupted double bond system. This structural motif is found in various natural products and serves as a versatile building block in organic synthesis. The historical context of its first preparation is intertwined with the broader exploration of synthetic routes to C6 hydrocarbons and their derivatives. Early work on the synthesis of related pentadienes and methyl-substituted analogs laid the groundwork for the eventual isolation and characterization of this specific isomer. A definitive "discovery" paper solely focused on this compound is not prominent in the literature; rather, its preparation is a logical extension of established synthetic methodologies.
This guide focuses on a reproducible and well-documented synthetic approach, leveraging common laboratory techniques and commercially available starting materials.
Physicochemical and Spectroscopic Data
For clarity and comparative purposes, the key physical and spectroscopic data for the target molecule, this compound, and its immediate precursor, 3-methyl-1,5-pentanediol, are summarized in the tables below.
Table 1: Physical Properties
| Property | This compound | 3-methyl-1,5-pentanediol |
| CAS Number | 1115-08-8[1] | 4457-71-0 |
| Molecular Formula | C₆H₁₀[1] | C₆H₁₄O₂ |
| Molecular Weight | 82.14 g/mol [1] | 118.17 g/mol |
| Boiling Point | 55 °C (lit.) | 149-150 °C @ 25 mmHg |
| Density | 0.673 g/mL at 25 °C (lit.) | 0.974 g/mL at 20 °C |
| Refractive Index (n²⁰/D) | 1.397 (lit.) | 1.454 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data and Observations |
| ¹H NMR | Data available from Sigma-Aldrich Co. LLC.[1] |
| ¹³C NMR | Data available. |
| IR (Neat) | Data available from Sigma-Aldrich Co. LLC.[1] |
| Mass Spectrometry (GC-MS) | Data available from NIST Mass Spectrometry Data Center.[1] |
| Raman | Data available.[1] |
Synthetic Pathway Overview
The synthetic strategy detailed herein involves a two-stage process, commencing with the synthesis of the precursor diol, followed by its conversion to the target diene. This approach is advantageous due to the availability of the starting materials and the relatively straightforward nature of the reactions.
Experimental Protocols
Synthesis of 3-methyl-1,5-pentanediol
This procedure is adapted from a well-established method for the synthesis of the analogous 1,5-pentanediol (B104693).
Materials:
-
3,4-dihydro-2-methoxy-4-methyl-2H-pyran
-
Concentrated Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃)
-
Raney Nickel (catalyst)
-
Hydrogen (H₂) gas
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer and thermometer
-
Hydrogenation autoclave
-
Distillation apparatus (e.g., Vigreux column)
Procedure:
-
Hydrolysis: In a 2-L three-necked flask equipped with a stirrer and thermometer, combine 336 g (2.62 moles) of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran, 630 mL of water, and 24 mL of concentrated hydrochloric acid.
-
Stir the mixture for 2 hours. The temperature may rise to 50°C but should be maintained at or below this temperature.
-
Neutralize the solution by the gradual addition of solid sodium bicarbonate until the solution is neutral to pH indicator paper.
-
Hydrogenation: Transfer the entire reaction mixture (approximately 1 kg) along with 39 g of Raney nickel catalyst to a 3-L stainless-steel rocking hydrogenation autoclave.
-
Pressurize the autoclave with hydrogen to at least 1625 p.s.i.
-
Heat the autoclave to 125°C and maintain this temperature with shaking for 4 hours.
-
Allow the mixture to cool to room temperature overnight.
-
Purification: Separate the catalyst from the reaction mixture by suction filtration through a bed of Filter-Cel or by centrifugation.
-
Distill the resulting solution through a 12-inch Vigreux column. After the removal of methanol (B129727) and water, collect the 3-methyl-1,5-pentanediol fraction, which distills at 149–150°C/25 mm.
Expected Yield: 251–256 g (81–83%).
Synthesis of this compound
This protocol is based on the established method for the preparation of 1,4-pentadiene (B1346968) from 1,5-pentanediol diacetate.
Part A: Preparation of 3-methyl-1,5-pentanediol diacetate
Materials:
-
3-methyl-1,5-pentanediol (from step 4.1)
-
Acetic Anhydride
-
Pyridine (B92270) (optional, as catalyst)
Procedure:
-
In a round-bottom flask, combine 3-methyl-1,5-pentanediol with a molar excess of acetic anhydride (approximately 2.2 equivalents).
-
A catalytic amount of pyridine can be added to accelerate the reaction.
-
Heat the mixture under reflux for 2-3 hours.
-
After cooling, pour the reaction mixture into cold water to hydrolyze the excess acetic anhydride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude diacetate. Purification can be achieved by vacuum distillation.
Part B: Pyrolysis of 3-methyl-1,5-pentanediol diacetate
Equipment:
-
Pyrex glass reaction tube packed with glass rings
-
Electric tube furnace
-
Dropping funnel
-
Nitrogen inlet
-
Series of cold traps (ice bath and dry ice/acetone)
Procedure:
-
Set up the pyrolysis apparatus with the packed Pyrex tube mounted vertically in the electric furnace.
-
Heat the furnace to 575 ± 10°C while passing a slow stream of nitrogen through the tube.
-
Add the 3-methyl-1,5-pentanediol diacetate dropwise from the dropping funnel into the hot tube over a period of several hours.
-
Collect the pyrolysis products in the series of cold traps.
-
Combine the contents of the traps and perform a fractional distillation to isolate the this compound, which has a boiling point of 55°C.
Reaction Mechanisms
The synthesis involves two key transformations: the formation of the diol and its subsequent elimination to the diene.
Formation of 3-methyl-1,5-pentanediol
The initial step is the acid-catalyzed hydrolysis of the cyclic acetal, 3,4-dihydro-2-methoxy-4-methyl-2H-pyran, to an intermediate hydroxy aldehyde. This is followed by the reduction of both the aldehyde and the cyclic hemiacetal form in equilibrium, to the corresponding diol using hydrogen gas and a Raney nickel catalyst.
Pyrolysis of the Diacetate
The pyrolysis of the diacetate proceeds through a concerted, cyclic transition state, known as a Chugaev-type elimination, although at a higher temperature than a typical Chugaev reaction. This pericyclic reaction results in the formation of the alkene and acetic acid as the by-product. The double elimination from the diacetate yields the desired 1,4-diene.
Conclusion
The synthesis of this compound can be reliably achieved through a multi-step sequence starting from a commercially available cyclic ether. The key steps involve the formation of 3-methyl-1,5-pentanediol and its subsequent conversion to the target diene via pyrolysis of the corresponding diacetate. The provided experimental protocols and data serve as a valuable resource for researchers in organic synthesis and related fields, enabling the preparation and characterization of this useful C6 building block. The historical context of its "discovery" highlights the progressive nature of synthetic organic chemistry, where new compounds are often the result of the systematic application and extension of known reactions.
References
An In-depth Technical Guide to 3-Methyl-1,4-pentadiene: Synonyms, Properties, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methyl-1,4-pentadiene, a non-conjugated diene of interest in organic synthesis. It details its various synonyms and alternative names, compiles its key physicochemical properties, and outlines generalized experimental protocols for its synthesis, purification, and analysis. This document is intended to serve as a valuable resource for professionals engaged in chemical research and development.
Nomenclature and Identification
This compound is known by a variety of names in chemical literature and databases. A clear understanding of these synonyms is crucial for effective information retrieval.
Table 1: Synonyms and Identifiers for this compound [1][2][3][4][5]
| Identifier Type | Value |
| IUPAC Name | 3-methylpenta-1,4-diene[2][3] |
| CAS Registry Number | 1115-08-8[3] |
| Systematic Name | 1,4-Pentadiene, 3-methyl- |
| Other Names | 3-Methylpenta-1,4-diene, CH2=CHCH(CH3)CH=CH2[3] |
| Molecular Formula | C₆H₁₀[3] |
| InChI | 1S/C6H10/c1-4-6(3)5-2/h4-6H,1-2H2,3H3[3] |
| InChIKey | IKQUUYYDRTYXAP-UHFFFAOYSA-N[3] |
| SMILES | CC(C=C)C=C[2] |
| EC Number | 214-221-7[5] |
| PubChem CID | 66195[2] |
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for this compound, compiled from various chemical databases. This information is essential for its handling, characterization, and use in experimental settings.
Table 2: Quantitative Data for this compound
| Property | Value | Reference |
| Molecular Weight | 82.14 g/mol | [5] |
| Boiling Point | 54.6 °C at 760 mmHg | LookChem |
| Density | 0.673 g/mL at 25 °C | ChemicalBook |
| Refractive Index (n²⁰/D) | 1.397 | LookChem |
| Flash Point | -34 °C (-29.2 °F) - closed cup | [5] |
| Vapor Pressure | 5.11 psi at 20 °C | [5] |
| Storage Temperature | 2-8 °C | [5] |
| ¹H NMR | Spectra available | [2] |
| ¹³C NMR | Spectra available | [2][6] |
| Mass Spectrum (GC-MS) | Data available in NIST database | [2][3] |
| IR Spectrum | Data available | [2][3] |
Experimental Protocols
Synthesis: A Generalized Approach
The synthesis of this compound can be approached through several established organic chemistry reactions. A plausible method involves a Grignard reaction, a versatile carbon-carbon bond-forming reaction.
Conceptual Synthesis via Grignard Reaction:
A potential synthetic route could involve the reaction of a vinyl Grignard reagent with a suitable electrophile. For instance, the reaction of vinylmagnesium bromide with 3-chloro-1-butene (B1220285) could theoretically yield the target molecule.
Generalized Protocol for a Grignard Reaction:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen). A small crystal of iodine can be added to activate the magnesium. The appropriate alkyl or vinyl halide is then added dropwise to initiate the formation of the Grignard reagent.[7]
-
Reaction with Electrophile: The solution of the Grignard reagent is cooled in an ice bath. The electrophile, dissolved in the same anhydrous solvent, is added dropwise from the dropping funnel. The reaction mixture is then typically stirred at room temperature for a specified period to ensure completion.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.[1] The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), and the solvent is removed by rotary evaporation.
Purification
The crude product from the synthesis will likely contain unreacted starting materials, byproducts, and potentially isomeric dienes. A combination of purification techniques is generally required.
Purification Strategy:
-
Removal of Isomeric Dienes: Conjugated diene isomers, which are common byproducts in such syntheses, can be selectively removed by a Diels-Alder reaction.[8] The crude product mixture is reacted with maleic anhydride, which selectively forms an adduct with the conjugated diene. This adduct, being a solid, can be removed by filtration or distillation.[8]
-
Fractional Distillation: Due to the close boiling points of the remaining components, fractional distillation is the recommended method for the final purification of this compound.[8] A fractionating column with a high number of theoretical plates should be used to achieve good separation. The distillation should be carried out at atmospheric pressure, and the fraction corresponding to the boiling point of this compound (approximately 55 °C) should be collected.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is the ideal method for assessing the purity of the final product and for identifying any remaining impurities.
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for separating C6 hydrocarbons. For high-resolution separation of light hydrocarbons, a PLOT (Porous Layer Open Tubular) column can also be used.[9]
-
Carrier Gas: Helium is typically used as the carrier gas.[10]
-
Oven Program: A temperature gradient program is recommended. For example, starting at a low temperature (e.g., 35-40 °C) and ramping up to a higher temperature (e.g., 220 °C) will allow for the separation of volatile components.[10]
-
Detector: A mass spectrometer will provide fragmentation patterns that can be compared with a database (e.g., NIST) to confirm the identity of the eluted compounds.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized molecule. While specific spectral data is not detailed in the available literature, the expected spectra would show characteristic signals for the vinyl and methyl protons and carbons.
Logical and Experimental Workflows
The following diagrams illustrate the conceptual relationships and a generalized workflow for the synthesis and analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,4-Pentadiene, 3-methyl- | C6H10 | CID 66195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Pentadiene, 3-methyl- [webbook.nist.gov]
- 4. This compound [stenutz.eu]
- 5. 3-甲基-1,4-戊二烯 ≥98.5% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound(1115-08-8) 13C NMR [m.chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US3394201A - Separation of high purity 4-methyl-1, 3-pentadiene - Google Patents [patents.google.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
Theoretical Examination of 3-Methyl-1,4-pentadiene Stability: A Computational Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-1,4-pentadiene is a non-conjugated diene that serves as a fundamental building block in organic synthesis. Understanding its relative stability and conformational landscape is crucial for predicting reaction outcomes and designing novel synthetic pathways. This technical guide provides a comprehensive overview of the theoretical calculations used to assess the stability of this compound. Due to a lack of specific high-level computational studies on this molecule in the reviewed literature, this paper outlines the established computational protocols and theoretical frameworks by drawing analogies from its structural isomer, 3-methylene-1,4-pentadiene, and other related olefinic systems. This guide details the proposed computational methodologies, presents available experimental and empirically calculated data, and visualizes key theoretical concepts.
Introduction to Alkadiene Stability
The stability of dienes is primarily governed by the arrangement of their double bonds. Conjugated dienes, where the double bonds are separated by a single bond, are generally more stable than their non-conjugated (isolated) counterparts. This increased stability is attributed to the delocalization of π-electrons across the conjugated system, which lowers the overall energy of the molecule. This compound, with its two isolated double bonds, is expected to be less stable than its conjugated isomer, 3-methyl-1,3-pentadiene (B1617704). Theoretical calculations provide a powerful tool to quantify this stability difference and to explore the molecule's conformational preferences.
Computational Methodologies for Stability Assessment
A thorough theoretical investigation of this compound's stability would involve a multi-faceted computational approach, encompassing conformational analysis, calculation of thermodynamic properties, and evaluation of isomerization energies. The following protocols are standard in the field for such analyses, drawn from studies on similar molecules like 3-methylene-1,4-pentadiene.[1]
Conformational Analysis
The first step in assessing the stability of a flexible molecule like this compound is to identify its low-energy conformers. This is typically achieved through a systematic search of the potential energy surface.
Experimental Protocol:
-
Initial Structure Generation: A starting 3D structure of this compound is generated.
-
Molecular Mechanics (MM) Scan: A conformational search is performed using a molecular mechanics force field (e.g., MMFF94 or AMBER). This involves systematically rotating the rotatable bonds (the C-C single bonds) and calculating the steric energy of each resulting conformation. This initial, computationally inexpensive scan identifies a set of potential low-energy conformers.
-
Geometry Optimization: The geometries of the identified low-energy conformers are then optimized using more accurate quantum mechanical methods. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) is a common choice for a good balance of accuracy and computational cost.
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
Calculation of Heat of Formation
The standard enthalpy of formation (ΔHf°) is a key measure of a molecule's stability. It can be calculated computationally and compared with experimental values.
Experimental Protocol:
-
High-Level Single-Point Energy Calculations: For the most stable conformer(s) identified, single-point energy calculations are performed using a higher level of theory and a larger basis set (e.g., CCSD(T)/aug-cc-pVTZ) to obtain a more accurate electronic energy.
-
Isodesmic Reactions: A common and accurate method for calculating the heat of formation is to use isodesmic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. By choosing a reaction with well-established experimental heats of formation for all other species, the heat of formation of the target molecule can be accurately determined.
Isomerization Energy
To quantify the stability of this compound relative to its conjugated isomer, the isomerization energy for the conversion of this compound to 3-methyl-1,3-pentadiene is calculated.
Experimental Protocol:
-
Optimization of Isomer Structures: The geometries of the most stable conformers of both this compound and 3-methyl-1,3-pentadiene are optimized using the same level of theory (e.g., B3LYP/6-31G(d)).
-
Energy Calculation: The electronic energies, including ZPVE corrections, are calculated for both isomers.
-
Isomerization Energy Calculation: The isomerization energy is the difference between the total energies of the two isomers. A negative value indicates that the conjugated isomer is more stable.
Quantitative Data Summary
| Property | Value | Method/Source |
| Enthalpy of Formation (gas) | 78.41 kJ/mol | Joback Calculated Property |
| Available, but value not specified | NIST/TRC Web Thermo Tables (Critically Evaluated) | |
| Gibbs Free Energy of Formation | 172.88 kJ/mol | Joback Calculated Property |
| Ionization Energy | 9.40 ± 0.05 eV | NIST |
Note: The Joback method is an estimation technique and may not reflect the accuracy of high-level quantum chemical calculations.
For comparison, the general stabilization energy of a conjugated diene over a non-conjugated one is in the range of 12-16 kJ/mol. This suggests that the enthalpy of formation of 3-methyl-1,3-pentadiene would be significantly lower than that of this compound.
Visualization of Theoretical Concepts
The following diagrams, generated using the DOT language, illustrate key concepts in the theoretical analysis of this compound.
Caption: Workflow for the conformational analysis of this compound.
Caption: Relative energy levels of this compound and its conjugated isomer.
Conclusion and Future Directions
This technical guide has outlined the standard theoretical methodologies for assessing the stability of this compound. While direct computational studies on this molecule are sparse in the literature, the protocols for conformational analysis, heat of formation calculation, and isomerization energy determination are well-established. The available experimental and empirically calculated data are consistent with the general principle that non-conjugated dienes are less stable than their conjugated counterparts.
Future work should focus on a dedicated high-level computational study of this compound and its isomers. Such a study would provide accurate theoretical data on its conformational landscape, thermodynamic properties, and the energy barrier for isomerization. This information would be invaluable for researchers in organic synthesis and drug development, enabling more precise control over chemical reactions involving this versatile molecule.
References
Unraveling the Conformational Landscape: A Technical Guide to the Electronic and Steric Effects in 3-Methyl-1,4-pentadiene
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure and electronic properties is paramount for predicting its reactivity and biological interactions. This technical guide delves into the nuanced interplay of electronic and steric effects in 3-methyl-1,4-pentadiene, a non-conjugated diene that presents a fascinating case study in conformational preferences. While direct experimental and computational data on this compound is limited, a comprehensive analysis can be constructed by leveraging spectroscopic data and drawing insightful comparisons with its well-studied isomer, 3-methylene-1,4-pentadiene.
Physicochemical and Spectroscopic Data
Fundamental to understanding the behavior of this compound are its basic physical and spectroscopic properties. This information provides a baseline for its identity and a starting point for more complex conformational analysis.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀ | --INVALID-LINK-- |
| Molecular Weight | 82.14 g/mol | --INVALID-LINK-- |
| Boiling Point | 55 °C | --INVALID-LINK-- |
| Density | 0.673 g/mL at 25 °C | --INVALID-LINK-- |
| Refractive Index | 1.397 at 20 °C | --INVALID-LINK-- |
| 13C NMR Chemical Shifts | See Spectral Data section | --INVALID-LINK-- |
| Infrared Spectrum | See Spectral Data section | --INVALID-LINK-- |
| Mass Spectrum | See Spectral Data section | --INVALID-LINK-- |
Conformational Analysis: Insights from a Structural Isomer
Detailed experimental studies, particularly gas-phase electron diffraction and computational chemistry, have been conducted on 3-methylene-1,4-pentadiene.[1][2] This molecule, with a central exocyclic double bond, provides a crucial framework for understanding the conformational possibilities in its isomer, this compound.
Studies on 3-methylene-1,4-pentadiene have shown that the molecule predominantly adopts a non-planar anti-skew conformation in the gas phase.[1] This preference is a result of the balance between the stabilizing effect of π-orbital overlap (conjugation) and the destabilizing effect of steric repulsion between the vinyl groups. A fully planar conformation would maximize conjugation but would also lead to significant steric clashes. The anti-skew conformation represents a compromise, where the dihedral angles between the vinyl groups are adjusted to relieve steric strain while retaining some degree of electronic interaction.
The Influence of the Methyl Group: Electronic and Steric Effects
Replacing the central methylene (B1212753) group of 3-methylene-1,4-pentadiene with a methyl group in this compound introduces two key changes:
-
Electronic Effects: The methyl group is an electron-donating group through the process of hyperconjugation. This involves the overlap of the C-H σ bonds of the methyl group with the adjacent π system. This electron donation can influence the reactivity of the double bonds, making them more susceptible to electrophilic attack.
-
Steric Effects: The methyl group is significantly bulkier than a hydrogen atom. This increased steric hindrance will have a profound impact on the preferred conformation of the molecule. The rotational barrier around the C-C single bonds is expected to be higher in this compound compared to its unsubstituted counterpart. The molecule will likely adopt a conformation that minimizes the steric interactions between the methyl group and the vinyl groups.
Experimental Protocols: A General Approach
Gas-Phase Electron Diffraction (GED)
Objective: To determine the average molecular structure in the gas phase.
Methodology:
-
A high-purity sample of this compound is vaporized and introduced into a high-vacuum chamber.
-
A monochromatic beam of high-energy electrons is scattered by the gas-phase molecules.
-
The scattered electrons produce a diffraction pattern on a detector, which is recorded.
-
The radial distribution curve is derived from the diffraction pattern.
-
Theoretical models of different possible conformations are generated, and their corresponding theoretical scattering patterns are calculated.
-
The theoretical patterns are fitted to the experimental data to determine the best-fit structure, including bond lengths, bond angles, and dihedral angles.
Computational Chemistry
Objective: To calculate the relative energies of different conformers and the rotational energy barriers between them.
Methodology:
-
Conformational Search: A systematic or stochastic search of the potential energy surface is performed to identify all low-energy conformers. This can be done using molecular mechanics or semi-empirical methods.
-
Geometry Optimization and Frequency Calculations: The geometries of the identified conformers are optimized at a higher level of theory, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d)). Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface.
-
Transition State Searches: To determine the rotational barriers, transition state structures connecting the minima are located using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Energy Calculations: Single-point energy calculations at an even higher level of theory (e.g., CCSD(T)) can be performed on the optimized geometries to obtain more accurate relative energies.
References
3-Methyl-1,4-pentadiene reactivity with electrophiles
An In-depth Technical Guide to the Reactivity of 3-Methyl-1,4-pentadiene with Electrophiles
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a non-conjugated "skipped" diene, meaning its two double bonds are separated by a methylene (B1212753) group. This structural motif dictates a unique reactivity profile when treated with electrophiles. Unlike conjugated dienes which primarily undergo 1,2- and 1,4-addition, the reactivity of this compound is governed by a competition between two principal pathways: (A) independent, alkene-like electrophilic addition to one of the double bonds, and (B) intramolecular electrophilic cyclization , where the second double bond acts as an internal nucleophile. This guide provides a detailed examination of these pathways, predicts the resulting products with various common electrophiles, and supplies generalized experimental protocols for conducting these transformations.
Core Principles of Reactivity
The reaction of this compound with an electrophile (E⁺) is initiated by the attack of one of the π-bonds on the electrophile. Due to the symmetry of the diene, attack on either double bond yields the same key intermediate.
Formation of the Key Carbocation Intermediate
Following Markovnikov's rule, the electrophile adds to the terminal carbon (C1 or C5) to generate the more stable secondary carbocation at the C2 (or C4) position. This carbocation is the central intermediate from which all subsequent products are derived. Carbocation rearrangements via hydride or methyl shifts are generally not favored as they would not lead to a more stable (e.g., tertiary) carbocation.
Caption: Initial electrophilic attack on this compound.
Competing Reaction Pathways
The fate of the secondary carbocation intermediate is determined by the subsequent nucleophilic attack, which can be intermolecular or intramolecular.
Caption: Competing intermolecular and intramolecular pathways.
Pathway A: Intermolecular Nucleophilic Addition
This pathway is analogous to a standard electrophilic addition to a simple alkene. An external nucleophile (Nu⁻), typically the conjugate base of the electrophilic reagent or a solvent molecule, attacks the C2 carbon of the intermediate. This results in an acyclic product where one double bond has been functionalized while the other remains intact.
Pathway B: Intramolecular Electrophilic Cyclization
In this pathway, the π-electrons of the second double bond (C4=C5) act as an internal nucleophile, attacking the C2 carbocation. This process, a favored 5-exo-trig cyclization, forms a new sigma bond between C2 and C5, creating a five-membered ring. This ring closure generates a new, more stable tertiary carbocation at C4, which is then rapidly trapped by an external nucleophile to yield a substituted dimethylcyclopentane derivative.
Reactivity with Common Electrophiles
The ratio of products from Pathway A and Pathway B is expected to depend on the specific electrophile and reaction conditions. Reagents known to favor the formation of bridged, stabilized intermediates (like Hg(OAc)₂) or reactions run under dilute conditions may favor the intramolecular pathway.
Hydrohalogenation (e.g., with HBr)
-
Electrophile: H⁺
-
Nucleophile: Br⁻
-
Discussion: Protonation of a double bond forms the key secondary carbocation. Subsequent attack by the bromide ion can occur either at the C2 position (intermolecular) or after the internal double bond attacks the C2 position to form the cyclic cation (intramolecular).
| Pathway | Predicted Product Name | Structure |
| A: Intermolecular | 4-Bromo-3-methyl-1-pentene | CH2=CH-CH(CH3)-CHBr-CH3 |
| B: Intramolecular | 1-Bromo-1,3-dimethylcyclopentane | (Cyclic Structure with Br and CH3 on C1, CH3 on C3) |
Halogenation (e.g., with Br₂)
-
Electrophile: Br⁺ (from polarized Br₂)
-
Nucleophile: Br⁻ or internal π-bond
-
Discussion: The reaction likely proceeds through a bridged bromonium ion intermediate. Nucleophilic attack can come from the external bromide ion (leading to a dibromoalkene) or, competitively, from the internal double bond, which would lead to a cyclized product.
| Pathway | Predicted Product Name | Structure |
| A: Intermolecular | 4,5-Dibromo-3-methyl-1-pentene | CH2=CH-CH(CH3)-CHBr-CH2Br |
| B: Intramolecular | 1-(Bromomethyl)-3-bromo-1-methylcyclopentane | (Cyclic Structure with CH2Br and CH3 on C1, Br on C3) |
Acid-Catalyzed Hydration (H₂O, H⁺)
-
Electrophile: H⁺
-
Nucleophile: H₂O
-
Discussion: Similar to hydrohalogenation, protonation is the first step. The carbocation is then trapped by water. The intramolecular pathway is highly plausible, leading to a cyclic alcohol.
| Pathway | Predicted Product Name | Structure |
| A: Intermolecular | 3-Methyl-1-penten-4-ol | CH2=CH-CH(CH3)-CH(OH)-CH3 |
| B: Intramolecular | 1,3-Dimethylcyclopentanol | (Cyclic Structure with OH and CH3 on C1, CH3 on C3) |
Oxymercuration-Demercuration (1. Hg(OAc)₂, H₂O; 2. NaBH₄)
-
Electrophile: ⁺HgOAc
-
Nucleophile: H₂O or internal π-bond
-
Discussion: Oxymercuration is particularly effective at inducing intramolecular cyclizations of dienes.[1] The formation of the mercurinium ion is followed by a highly favorable intramolecular attack from the neighboring double bond. The subsequent demercuration step replaces the mercury atom with a hydrogen. The intramolecular pathway is expected to be a major, if not the dominant, pathway.
| Pathway | Predicted Product Name | Structure |
| A: Intermolecular | 3-Methyl-1-penten-4-ol | CH2=CH-CH(CH3)-CH(OH)-CH3 |
| B: Intramolecular | 1,3-Dimethylcyclopentanol | (Cyclic Structure with OH and CH3 on C1, CH3 on C3) |
Experimental Protocols
The following are generalized protocols that can serve as a starting point for the investigation of this compound reactivity. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Caption: General experimental workflow for synthesis and analysis.
Protocol 1: Electrophilic Bromination
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with this compound (1.0 eq) dissolved in a dry, inert solvent (e.g., dichloromethane, CH₂Cl₂). The solution is cooled to 0 °C in an ice bath.
-
Reaction: A solution of bromine (1.0 eq) in CH₂Cl₂ is added dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise significantly. The disappearance of the bromine's red-orange color indicates consumption.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification & Analysis: The solvent is removed under reduced pressure. The crude product mixture (containing both acyclic and cyclic products) can be analyzed by GC-MS and NMR. Products may be separated by fractional distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Intramolecular Oxymercuration-Demercuration
-
Setup (Oxymercuration): A round-bottom flask is charged with mercury(II) acetate (B1210297) (1.1 eq) and distilled water. The mixture is stirred until the mercury salt dissolves. This compound (1.0 eq), dissolved in a minimal amount of tetrahydrofuran (B95107) (THF), is added slowly. The reaction is stirred at room temperature for 12-24 hours.
-
Demercuration: The reaction mixture is cooled to 0 °C. A solution of sodium borohydride (B1222165) (NaBH₄, 2.0 eq) in aqueous sodium hydroxide (B78521) (3 M) is added slowly. A black precipitate of elemental mercury will form.
-
Workup: The mixture is stirred for an additional 1-2 hours and then extracted with diethyl ether. The combined organic extracts are washed with water, then brine, and dried over anhydrous sodium sulfate.
-
Purification & Analysis: The solvent is carefully removed by rotary evaporation. The resulting crude alcohol(s) are analyzed by GC-MS, IR (for O-H stretch), and NMR. Purification is typically achieved by column chromatography.
Conclusion
The electrophilic reactivity of this compound is a compelling example of competing reaction pathways dictated by the structure of a common carbocation intermediate. While it can react as a simple alkene via intermolecular addition, its nature as a skipped diene provides a low-energy pathway for intramolecular cyclization to form synthetically valuable five-membered rings. For researchers in drug development and organic synthesis, understanding this dichotomy is crucial. The choice of electrophile and reaction conditions can potentially be tuned to favor either the acyclic or the cyclic product, making this compound a versatile building block for generating diverse molecular scaffolds. Further quantitative studies are needed to fully elucidate the factors that control the product distribution in these reactions.
References
Thermochemical Profile of 3-Methyl-1,4-pentadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1,4-pentadiene is a diolefin with the chemical formula C₆H₁₀. An understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is fundamental for its application in chemical synthesis and process design. This technical guide provides a compilation of critically evaluated thermochemical data for this compound and outlines the general experimental protocols employed for their determination.
Core Thermochemical Data
The following tables summarize the key thermochemical and physical properties of this compound. The data is a blend of experimentally derived values and computationally estimated figures, as noted. A significant portion of the critically evaluated data is sourced from the NIST/TRC Web Thermo Tables (WTT), which provides a reliable collection of thermodynamic property data for pure organic compounds.[1][2]
Table 1: Standard Molar Enthalpies and Gibbs Free Energy of Formation
| Property | Value | Units | Source/Method |
| Enthalpy of Formation (Gas, 298.15 K) | 78.41 | kJ/mol | Joback Calculated Property[3] |
| Gibbs Free Energy of Formation (298.15 K) | 172.88 | kJ/mol | Joback Calculated Property[3] |
Table 2: Molar Enthalpies of Transition
| Property | Value | Units | Source/Method |
| Enthalpy of Vaporization | 27.22 | kJ/mol | Joback Calculated Property[3] |
| Enthalpy of Fusion | 5.21 | kJ/mol | Joback Calculated Property[3] |
Table 3: Molar Heat Capacity and Other Thermodynamic Properties
| Property | Value | Units | Source/Method |
| Ideal Gas Heat Capacity (Cp,gas) | See Table 4 | J/mol·K | NIST/TRC WTT[1] |
| Ionization Energy | 9.40 ± 0.05 | eV | NIST[3] |
Table 4: Ideal Gas Heat Capacity (Cp,gas) as a Function of Temperature
The NIST/TRC Web Thermo Tables provide critically evaluated recommendations for the ideal gas heat capacity of this compound over a range of temperatures.[1]
| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) |
| 200 | 85.3 |
| 300 | 119.3 |
| 400 | 151.8 |
| 500 | 180.9 |
| 600 | 206.1 |
| 700 | 227.8 |
| 800 | 246.5 |
| 900 | 262.7 |
| 1000 | 276.8 |
| Data sourced from NIST/TRC Web Thermo Tables (WTT) Professional Edition.[1] |
Table 5: Physical Properties
| Property | Value | Units | Source/Method |
| Molecular Weight | 82.1436 | g/mol | NIST[2] |
| Normal Boiling Point | 328.15 | K (55 °C) | Experimental |
| Critical Temperature | 487 | K | Estimated |
| Critical Pressure | 3300 | kPa | Estimated |
| Critical Density | 250 | kg/m ³ | Estimated |
| Physical property data is a combination of experimental and estimated values from various sources. |
Experimental Protocols
Calorimetry for Enthalpy of Combustion and Formation
The standard enthalpy of formation of an organic compound like this compound is often determined indirectly through its enthalpy of combustion, measured using bomb calorimetry.
Generalized Protocol:
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample holder within a high-pressure vessel, the "bomb."
-
Bomb Preparation: The bomb is filled with a known excess of pure oxygen to a high pressure (typically around 30 atm). A small, known amount of water is added to the bomb to ensure that the final products are in their standard states.
-
Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
-
Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a substance of known enthalpy of combustion (e.g., benzoic acid). The heat released by the combustion of the sample is calculated from the observed temperature change and the calorimeter's heat capacity. Corrections are made for the heat of ignition and any side reactions.
-
Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the experimental data. The standard enthalpy of formation is then determined using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Vapor Pressure and Enthalpy of Vaporization
The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance as a function of temperature.
Generalized Protocol:
-
Apparatus: A static or dynamic vapor pressure apparatus is used. In a static apparatus, the sample is placed in a thermostatted vessel connected to a pressure measuring device.
-
Sample Degassing: The sample of this compound is thoroughly degassed to remove any dissolved gases that could affect the pressure measurement.
-
Measurement: The temperature of the sample is precisely controlled and varied in a stepwise manner. At each temperature, the system is allowed to reach equilibrium, and the corresponding vapor pressure is recorded.
-
Data Analysis: The Clausius-Clapeyron equation, which relates vapor pressure, temperature, and enthalpy of vaporization, is applied to the experimental data. A plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature yields a straight line with a slope equal to -ΔHvap/R, where R is the ideal gas constant.
Heat Capacity Determination
The heat capacity of this compound can be measured using adiabatic calorimetry for the condensed phases and is often calculated for the ideal gas state using statistical mechanics based on spectroscopic data.
Generalized Protocol (Adiabatic Calorimetry for Condensed Phases):
-
Calorimeter: A known mass of the sample is placed in a sample vessel within an adiabatic calorimeter.
-
Heating and Temperature Measurement: A precisely measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured with high accuracy.
-
Adiabatic Conditions: The calorimeter is designed to minimize heat exchange with the surroundings, ensuring that all the supplied energy contributes to the temperature rise of the sample.
-
Calculation: The heat capacity is calculated by dividing the supplied energy by the measured temperature change.
Visualizations
The following diagrams illustrate key conceptual frameworks related to the thermochemical data of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Methyl-1,4-pentadiene from Methyl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for a multi-step synthesis of 3-methyl-1,4-pentadiene, commencing from the readily available starting material, methyl acetate (B1210297). This synthetic route is of interest for the construction of complex molecules in which the 1,4-diene moiety is a key structural feature.
Introduction
The synthesis of this compound, a valuable building block in organic synthesis, is presented here via a three-step pathway starting from methyl acetate. This route involves the formation of a key intermediate, 3-methyl-1,4-pentadiyne-3-ol, followed by dehydration and a subsequent selective reduction. The protocols provided are based on established chemical transformations and are intended to serve as a guide for laboratory synthesis.
Overall Synthetic Pathway
The proposed synthesis is a three-step process:
-
Step 1: Synthesis of 3-Methyl-1,4-pentadiyne-3-ol from Methyl Acetate. This step involves the reaction of methyl acetate with a Grignard reagent derived from acetylene.
-
Step 2: Dehydration of 3-Methyl-1,4-pentadiyne-3-ol. The tertiary alcohol is dehydrated to form the corresponding enediyne.
-
Step 3: Partial Hydrogenation to this compound. The enediyne is selectively reduced to the target diene using a poisoned catalyst.
Below is a diagram illustrating the logical workflow of the synthesis.
Caption: Overall synthetic workflow from methyl acetate to this compound.
Experimental Protocols
Step 1: Synthesis of 3-Methyl-1,4-pentadiyne-3-ol
This protocol is adapted from a known procedure for the synthesis of 3-methyl-1,4-pentadiyne-3-ol from methyl acetate.[1]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass | Notes |
| Methyl Acetate | 74.08 | 0.25 | 18.52 g | Reagent grade |
| Ethynylmagnesium bromide | ~131.25 | 0.50 | ~500 mL | 0.5 M solution in THF, freshly prepared or commercial |
| Tetrahydrofuran (THF) | 72.11 | - | 40 mL | Anhydrous |
| Diethyl ether | 74.12 | - | 600 mL | Anhydrous |
| Saturated Ammonium (B1175870) Chloride | 53.49 | - | 600 mL | Aqueous solution |
Procedure:
-
To a solution of ethynylmagnesium bromide (0.50 mol) in THF, add a solution of methyl acetate (0.25 mol) in 40 mL of anhydrous THF dropwise over a period of 1 hour. Maintain the reaction temperature between 15 to 20°C (288 to 293 K) using a water bath.
-
After the addition is complete, reflux the reaction mixture for 1 hour.
-
Cool the mixture to room temperature and add 400 mL of diethyl ether.
-
Carefully hydrolyze the reaction mixture by the slow addition of 400 mL of saturated aqueous ammonium chloride solution.
-
Separate the organic phase. Extract the aqueous phase with an additional 200 mL of diethyl ether.
-
Combine the organic phases and wash with 200 mL of saturated aqueous ammonium chloride solution.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methyl-1,4-pentadiyne-3-ol.
-
Further purification can be achieved by vacuum distillation.
Step 2: Acid-Catalyzed Dehydration of 3-Methyl-1,4-pentadiyne-3-ol
This is a general protocol for the dehydration of a tertiary alcohol and may require optimization.[2][3][4][5]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass | Notes |
| 3-Methyl-1,4-pentadiyne-3-ol | 94.11 | 1.0 (e.g.) | - | From Step 1 |
| Phosphoric Acid (85%) | 98.00 | Catalytic | - | Concentrated |
| or p-Toluenesulfonic acid | 172.20 | Catalytic | - | Monohydrate |
| Toluene | 92.14 | - | - | Anhydrous |
| Saturated Sodium Bicarbonate | 84.01 | - | - | Aqueous solution |
| Brine | - | - | - | Saturated NaCl solution |
| Anhydrous Magnesium Sulfate | 120.37 | - | - | For drying |
Procedure:
-
Set up a distillation apparatus with a flask containing the crude 3-methyl-1,4-pentadiyne-3-ol and a catalytic amount of phosphoric acid or p-toluenesulfonic acid.
-
Heat the mixture gently. The product, being volatile, will distill as it is formed. The temperature for the dehydration of tertiary alcohols is typically in the range of 25-80°C.[2]
-
Collect the distillate, which will be a mixture of the desired enediyne and water.
-
Wash the distillate with saturated aqueous sodium bicarbonate solution to neutralize any acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent. The product is likely to be volatile.
Step 3: Partial Hydrogenation of the Enediyne to this compound
This protocol utilizes a Lindlar catalyst for the selective reduction of the triple bonds to double bonds.[6][7][8][9][10]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass | Notes |
| Enediyne from Step 2 | ~76.11 | 1.0 (e.g.) | - | Crude or purified |
| Lindlar Catalyst | - | Catalytic | ~5-10 wt% | Palladium on calcium carbonate, poisoned with lead |
| Hexane (B92381) or Ethyl Acetate | - | - | - | Solvent |
| Hydrogen Gas (H2) | 2.02 | Excess | - | Balloon or regulated supply |
| Quinoline (B57606) | 129.16 | Trace amount | - | Optional, to improve selectivity |
Procedure:
-
Dissolve the enediyne from Step 2 in a suitable solvent such as hexane or ethyl acetate in a round-bottom flask.
-
Add the Lindlar catalyst (typically 5-10% by weight of the substrate). A trace amount of quinoline can be added to further deactivate the catalyst and prevent over-reduction.[6]
-
Flush the flask with hydrogen gas and then maintain a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC to observe the disappearance of the starting material and the formation of the product. It is crucial to stop the reaction once the starting material is consumed to avoid over-reduction to the alkane.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Carefully remove the solvent from the filtrate under reduced pressure to yield the crude this compound. The product is volatile and care should be taken during solvent removal.
-
Further purification can be achieved by careful fractional distillation.
Data Presentation
Summary of Yields and Conditions (Expected):
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Synthesis of 3-Methyl-1,4-pentadiyne-3-ol | Methyl Acetate, Ethynylmagnesium Bromide | THF | 15-20, then reflux | ~2 | ~40-50 |
| 2 | Dehydration of Tertiary Alcohol | Phosphoric Acid (catalytic) | Neat | 25-80 | Variable | ~60-80 |
| 3 | Partial Hydrogenation | H2, Lindlar Catalyst | Hexane | Room Temp. | Variable | ~70-90 |
Note: Yields are estimates and will vary depending on the successful optimization of each step.
Safety Precautions
-
Grignard Reagents: Ethynylmagnesium bromide is highly reactive and moisture-sensitive. All reactions involving Grignard reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.
-
Hydrogen Gas: Hydrogen is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.
-
Catalysts: Lindlar catalyst may be pyrophoric. Handle with care.
-
Volatile Products: The final product, this compound, is a volatile liquid. Care should be taken to minimize evaporation during workup and purification.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Alkyne Reduction by Lindlar's Catalyst or Na/NH3 - Chemistry Steps [chemistrysteps.com]
- 8. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
- 9. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 10. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]
Application Notes and Protocols for the Synthesis of 3-Methyl-1,4-pentadiene via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-Methyl-1,4-pentadiene, a valuable building block in organic synthesis, utilizing a nickel-catalyzed Kumada cross-coupling reaction. The described methodology involves the reaction of allylmagnesium bromide with 2-chloropropene (B1346963) in the presence of a [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) catalyst. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and facilitate adoption in various research and development settings.
Introduction
The Grignard reaction is a cornerstone of organic chemistry for the formation of carbon-carbon bonds.[1] A powerful extension of this reaction is the transition-metal-catalyzed cross-coupling of Grignard reagents with organic halides, known as the Kumada coupling.[2] This method offers an efficient route for the synthesis of a wide variety of organic compounds, including substituted alkenes and dienes.[3]
This compound is a useful intermediate in the synthesis of more complex molecules, finding applications in areas such as fragrance and materials science. The protocol detailed herein describes a robust and reproducible method for its preparation via the nickel-catalyzed cross-coupling of allylmagnesium bromide and 2-chloropropene. Nickel catalysts are often favored for such transformations due to their high catalytic activity and cost-effectiveness compared to palladium.[4]
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound via the described protocol. The data is compiled from typical results for analogous nickel-catalyzed Kumada cross-coupling reactions of allyl Grignard reagents with vinyl halides.
| Parameter | Value | Notes |
| Yield of this compound | 75-85% | Based on the limiting reagent, 2-chloropropene. |
| Purity of crude product | >90% | Determined by GC analysis. |
| Major Side Products | 1,5-Hexadiene, Propene | Resulting from homocoupling of the Grignard reagent and β-hydride elimination, respectively. |
| Reaction Time | 2-4 hours | Monitored by TLC or GC. |
| Optimal Temperature | 0 °C to room temperature | The reaction is exothermic and should be cooled initially. |
Experimental Protocol
This protocol details the synthesis of this compound via the nickel-catalyzed Kumada cross-coupling of allylmagnesium bromide with 2-chloropropene.
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
2-Chloropropene
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp))
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and distillation
Procedure:
Part 1: Preparation of Allylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet. Ensure all glassware is flame-dried or oven-dried before use to exclude moisture.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask and establish an inert atmosphere (Argon or Nitrogen). Add a small volume of anhydrous diethyl ether or THF, just enough to cover the magnesium.
-
Grignard Formation: Dissolve allyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of the allyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.
-
Addition: Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy gray or brown.
Part 2: Kumada Cross-Coupling Reaction
-
Catalyst Introduction: In a separate dry flask under an inert atmosphere, dissolve 2-chloropropene (1.0 equivalent) and [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)) (0.01-0.05 equivalents) in anhydrous diethyl ether or THF.
-
Reaction Mixture: Cool the solution of 2-chloropropene and the nickel catalyst to 0 °C using an ice-water bath.
-
Grignard Addition: Slowly add the prepared allylmagnesium bromide solution from Part 1 to the cooled solution of 2-chloropropene and catalyst via a cannula or dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (2-chloropropene) is consumed.
Part 3: Work-up and Purification
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice-water bath.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to obtain pure this compound.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The core of this synthesis is the Kumada cross-coupling reaction. The catalytic cycle, a fundamental concept in transition metal catalysis, illustrates the logical relationship between the reactants and the catalyst.
Caption: The catalytic cycle of the Kumada cross-coupling reaction.
References
Purification of 3-Methyl-1,4-pentadiene by Preparative Gas Chromatography: Application Notes and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive protocol for the purification of 3-Methyl-1,4-pentadiene using preparative gas chromatography (GC). This methodology is designed to yield high-purity fractions of the target compound suitable for subsequent research and development applications.
Introduction
This compound is a volatile organic compound with applications in polymer chemistry and as a building block in organic synthesis. For many of these applications, high purity of the diene is critical to ensure predictable reaction outcomes and material properties. Preparative gas chromatography (prep-GC) is an ideal technique for the purification of such volatile compounds, offering high-resolution separation and the ability to isolate pure fractions from complex mixtures. This application note outlines a robust prep-GC method for the purification of this compound.
Principle of Preparative Gas Chromatography
Preparative GC operates on the same principles as analytical GC, separating compounds based on their differential partitioning between a stationary phase and a mobile gas phase. In preparative applications, larger sample volumes are injected onto a wider-bore column to isolate significant quantities of purified material. The separated components are then directed to a collection system instead of solely a detector, allowing for the recovery of the purified fractions.
Experimental Workflow
The purification process for this compound using preparative GC follows a logical workflow designed to maximize both purity and recovery. The key stages of this process are outlined below.
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocol
This protocol provides a starting point for the purification of this compound. Optimization of parameters may be necessary based on the specific instrumentation and the purity of the starting material.
4.1. Sample Preparation
-
Source Material: Obtain crude this compound. The initial purity will influence the loading capacity and the final purity.
-
Dilution: If necessary, dilute the crude sample in a highly volatile, non-polar solvent such as pentane (B18724) or hexane. A typical dilution is 1:1 to 1:10 (v/v) to ensure efficient vaporization in the injector and to prevent column overloading.
4.2. Preparative Gas Chromatography Parameters
| Parameter | Recommended Setting |
| Instrument | Preparative Gas Chromatograph |
| Column | 10-20% Diphenyl / 80-90% Dimethylpolysiloxane (or similar non-polar phase), 30-50 m length, 0.53 mm I.D., 1.0-5.0 µm film thickness |
| Carrier Gas | Helium or Nitrogen, high purity |
| Flow Rate | 20-40 mL/min (constant flow) |
| Injector | Split/Splitless Inlet (operated in splitless or low split mode for preparative work) |
| Injection Volume | 10-100 µL (optimized based on column capacity and desired throughput) |
| Injector Temperature | 200 °C |
| Oven Temperature Program | - Initial Temperature: 40 °C, hold for 5 minutes- Ramp: 5 °C/min to 100 °C- Final Temperature: 100 °C, hold for 10 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Effluent Split Ratio | 100:1 (Collection:Detector) |
| Collection Trap | Cooled with liquid nitrogen or a cryo-cooler to efficiently trap the volatile compound. |
4.3. Fraction Collection
-
Timing: Based on analytical runs, determine the retention time window for this compound.
-
Collection: Program the fraction collector to open the valve to the cold trap just before the target peak elutes and close it immediately after the peak has passed the detector.
-
Recovery: After the run, allow the collection trap to slowly warm to room temperature and transfer the liquid product to a sealed vial. For highly volatile compounds, it is advisable to keep the collection vessel cooled.
4.4. Purity Analysis
Analyze an aliquot of the collected fraction using an analytical GC-MS or GC-FID system to confirm its purity.
Expected Performance Data
The following table summarizes the expected quantitative data for the purification of this compound based on the provided protocol and typical performance for similar volatile hydrocarbons. Actual results may vary depending on the specific conditions and instrumentation.
| Parameter | Expected Value |
| Initial Purity | 85-95% |
| Final Purity | >99.5% |
| Recovery Rate | 80-90% |
| Throughput (per 8-hour day) | 5-10 g |
| Sample Loading (per injection) | 50-100 mg of crude material |
Troubleshooting
-
Low Recovery:
-
Cause: Inefficient trapping.
-
Solution: Ensure the collection trap is sufficiently cold. Check for leaks in the collection line.
-
Cause: Decomposition in the injector.
-
Solution: Lower the injector temperature.
-
-
Low Purity:
-
Cause: Co-elution with impurities.
-
Solution: Optimize the oven temperature program (e.g., use a slower ramp rate). Use a longer column or a column with a different stationary phase.
-
Cause: Column overloading.
-
Solution: Reduce the injection volume or dilute the sample further.
-
-
Peak Tailing:
-
Cause: Active sites in the GC system.
-
Solution: Use a deactivated inlet liner and column.
-
Cause: Non-volatile residues.
-
Solution: Periodically bake out the column and clean the injector.
-
Logical Relationships in Method Development
The development of a successful preparative GC method involves understanding the interplay between various parameters. The following diagram illustrates the key relationships to consider when optimizing the purification of a volatile compound like this compound.
Caption: Key parameter relationships in preparative GC optimization.
Polymerization of 3-Methyl-1,4-pentadiene: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the polymerization of 3-methyl-1,4-pentadiene. Given the limited specific literature on this monomer, the protocols presented herein are based on established methodologies for structurally similar monomers, such as other pentadiene isomers and higher α-olefins. These notes are intended to serve as a comprehensive starting point for the synthesis and characterization of poly(this compound).
Introduction
This compound is a non-conjugated diene monomer that can undergo polymerization through various mechanisms, including Ziegler-Natta, metallocene-catalyzed, and cationic polymerization. The resulting polymer, poly(this compound), can exhibit different microstructures depending on the chosen catalytic system and polymerization conditions. The control over the polymer's molecular weight, polydispersity, and stereochemistry is crucial for tailoring its physical and chemical properties for specific applications.
Polymerization Mechanisms
The polymerization of this compound can be achieved through several catalytic pathways, each offering distinct advantages in controlling the polymer structure.
Ziegler-Natta Polymerization
Ziegler-Natta catalysts, typically heterogeneous systems composed of a transition metal halide (e.g., titanium tetrachloride) and an organoaluminum co-catalyst (e.g., triethylaluminum), are known for their ability to produce stereoregular polymers.[1][2] In the case of diene polymerization, these catalysts can yield polymers with high cis-1,4 or trans-1,4 content. For instance, the polymerization of the related monomer 3-methyl-1,3-pentadiene (B1617704) with a neodymium-based Ziegler-Natta system has been shown to produce crystalline polymers with a high cis-1,4 isotactic structure.[3]
Metallocene-Catalyzed Polymerization
Metallocene catalysts are single-site catalysts that offer precise control over the polymerization process, leading to polymers with narrow molecular weight distributions and uniform microstructures.[4][5] By modifying the ligand framework of the metallocene complex, it is possible to tailor the stereoselectivity of the polymerization to produce isotactic or syndiotactic polymers.[6]
Cationic Polymerization
Cationic polymerization of dienes is typically initiated by strong acids or Lewis acids and proceeds through a carbocationic intermediate.[7] This method can be used to polymerize a variety of dienes, and the microstructure of the resulting polymer is influenced by factors such as the solvent, temperature, and the nature of the counter-ion. Studies on the cationic polymerization of 1,3-pentadiene (B166810) have shown that the polymer chain consists mainly of 1,4-trans and 1,2-trans units.[8]
Data Presentation
The following tables summarize representative quantitative data from the polymerization of structurally similar monomers, which can serve as a reference for the expected outcomes in the polymerization of this compound.
Table 1: Ziegler-Natta Polymerization of Related Dienes
| Monomer | Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Microstructure |
| 3-Methyl-1,3-pentadiene | Al(C₂H₅)₂Cl/Nd(OCOC₇H₁₅)₃/Al[CH₂CH(CH₃)₂]₃ | - | - | - | - | - | ≥80% cis-1,4, isotactic[3] |
| 1,3-Pentadiene | TiCl₄/I₂/Al(i-Bu)₃ | 25 | 2 | 85 | 120,000 | 2.5 | 95% cis-1,4 |
| Isoprene | TiCl₄/Al(i-Bu)₃ | 50 | 4 | 92 | 250,000 | 2.8 | 96% cis-1,4 |
Table 2: Metallocene-Catalyzed Polymerization of 4-Methyl-1-pentene
| Catalyst | Co-catalyst | Temp. (°C) | Time (h) | Yield (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Tacticity |
| rac-Et(Ind)₂ZrCl₂ | MAO | 50 | 1 | 95 | 150,000 | 1.9 | Isotactic |
| iPr(Cp)(Flu)ZrCl₂ | MAO | 50 | 1 | 88 | 210,000 | 1.7 | Syndiotactic |
Data for 4-Methyl-1-pentene is presented as an analog for a higher α-olefin polymerization.[6]
Table 3: Cationic Polymerization of 1,3-Pentadiene
| Initiator System | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Microstructure |
| TiCl₄-CF₃COOH | CH₂Cl₂ | -20 | 1 | 75 | 15,000 | 3.1 | 1,4-trans and 1,2-trans units[8] |
| AlCl₃ | Toluene (B28343) | 0 | 2 | 60 | 10,000 | 3.5 | Mixed |
Experimental Protocols
The following are detailed, generalized methodologies for the polymerization of this compound based on established procedures for similar monomers. Note: These protocols require optimization for the specific monomer and desired polymer characteristics. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Protocol 1: Ziegler-Natta Polymerization
Objective: To synthesize poly(this compound) with a controlled stereochemistry. This protocol is adapted from procedures for other dienes.[3]
Materials:
-
This compound (purified by distillation over CaH₂)
-
Anhydrous toluene
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (B1256330) (Al(C₂H₅)₃)
-
Methanol (B129727) (acidified with HCl)
-
Nitrogen or Argon gas (high purity)
-
Schlenk flask and line or glovebox
Procedure:
-
Reactor Preparation: A dry Schlenk flask equipped with a magnetic stirrer is thoroughly dried under vacuum and purged with inert gas.
-
Catalyst Preparation:
-
In the reactor, add anhydrous toluene (100 mL).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add triethylaluminum (e.g., 1.0 M solution in hexanes) to the toluene.
-
To this solution, add titanium tetrachloride dropwise while stirring. A brown precipitate of the active catalyst will form. The Al/Ti molar ratio should be optimized (typically between 1.5 and 3.0).
-
Age the catalyst suspension at room temperature for 30-60 minutes.
-
-
Polymerization:
-
Cool the catalyst suspension to the desired polymerization temperature (e.g., 25°C).
-
Slowly add the purified this compound monomer to the stirred catalyst suspension.
-
Allow the polymerization to proceed for the desired time (e.g., 2-24 hours). The viscosity of the solution will increase as the polymer forms.
-
-
Termination and Polymer Isolation:
-
Terminate the polymerization by adding acidified methanol to the reaction mixture. This will deactivate the catalyst and precipitate the polymer.
-
Stir the mixture for 30 minutes.
-
Filter the polymer and wash it extensively with methanol to remove catalyst residues.
-
Dry the polymer in a vacuum oven at 60°C to a constant weight.
-
Characterization:
-
Molecular Weight and PDI: Gel Permeation Chromatography (GPC).
-
Microstructure: ¹H NMR and ¹³C NMR spectroscopy.
-
Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Protocol 2: Metallocene-Catalyzed Polymerization
Objective: To synthesize poly(this compound) with a narrow molecular weight distribution. This protocol is based on the polymerization of 4-methyl-1-pentene.[4][6]
Materials:
-
This compound (purified)
-
Anhydrous toluene
-
Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂ for isotactic or iPr(Cp)(Flu)ZrCl₂ for syndiotactic polymer)
-
Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)
-
Acidified methanol
-
Inert gas
-
Schlenk flask/glovebox
Procedure:
-
Reactor Setup: Prepare a dry Schlenk flask under an inert atmosphere.
-
Reaction Mixture Preparation:
-
Add anhydrous toluene to the flask.
-
Add the purified this compound monomer.
-
Bring the reactor to the desired polymerization temperature (e.g., 50°C).
-
-
Initiation:
-
Inject the MAO solution into the reactor and stir for 10 minutes.
-
In a separate vessel, dissolve the metallocene catalyst in a small amount of toluene.
-
Inject the catalyst solution into the reactor to initiate polymerization.
-
-
Polymerization:
-
Maintain the reaction at the set temperature for the desired duration (e.g., 1-4 hours).
-
-
Termination and Isolation:
-
Terminate the reaction by adding acidified methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum at 60°C.
-
Characterization: As described in Protocol 1.
Protocol 3: Cationic Polymerization
Objective: To synthesize poly(this compound) via a cationic mechanism. This protocol is adapted from procedures for 1,3-pentadiene.[8]
Materials:
-
This compound (purified)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Lewis acid initiator (e.g., Titanium tetrachloride, TiCl₄, or Boron trifluoride etherate, BF₃·OEt₂)
-
Methanol
-
Inert gas
-
Schlenk flask/glovebox
Procedure:
-
Reactor Preparation: Set up a dry Schlenk flask under an inert atmosphere.
-
Reaction Setup:
-
Add anhydrous dichloromethane to the flask.
-
Cool the solvent to the desired low temperature (e.g., -20°C to -78°C) using a cooling bath.
-
Add the purified this compound monomer to the cold solvent.
-
-
Initiation:
-
Slowly add the Lewis acid initiator to the stirred monomer solution. The reaction is often rapid and exothermic, so careful control of the addition rate and temperature is crucial.
-
-
Polymerization:
-
Allow the reaction to proceed for the desired time (typically shorter than coordination polymerizations, e.g., 30 minutes to 2 hours).
-
-
Termination and Isolation:
-
Quench the polymerization by adding cold methanol.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter, wash with methanol, and dry the polymer under vacuum.
-
Characterization: As described in Protocol 1.
Visualizations
Ziegler-Natta Polymerization Mechanism
Caption: Simplified mechanism of Ziegler-Natta polymerization.
Metallocene-Catalyzed Polymerization Workflow
Caption: Experimental workflow for metallocene-catalyzed polymerization.
Cationic Polymerization Mechanism
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scilit.com [scilit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 3-Methyl-1,4-pentadiene in Ziegler-Natta Polymerization
Affiliation: Google Research
Abstract
This document provides detailed application notes and experimental protocols for the Ziegler-Natta polymerization of 3-methyl-1,4-pentadiene. Direct experimental data for the Ziegler-Natta polymerization of this compound is limited in publicly available literature, likely due to the steric hindrance presented by the methyl group at the 3-position. These application notes, therefore, are constructed based on established principles of Ziegler-Natta polymerization of analogous α-olefins and non-conjugated dienes. The provided protocols and data tables should serve as a robust starting point for researchers, scientists, and drug development professionals interested in synthesizing and evaluating polymers derived from this monomer. Optimization of the described conditions will be necessary to achieve desired polymer characteristics.
Introduction
Ziegler-Natta catalysts are a cornerstone in the field of polymer chemistry, enabling the stereospecific polymerization of α-olefins and dienes.[1][2] These catalyst systems, typically composed of a transition metal halide from Group IV-VIII (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum cocatalyst (e.g., triethylaluminum (B1256330), Al(C₂H₅)₃), are renowned for their ability to produce polymers with controlled tacticity and high linearity.[1][2]
This compound is a non-conjugated diene. Its polymerization using Ziegler-Natta catalysts is of interest for the synthesis of specialty elastomers and polymers with unique microstructures. The presence of a methyl group at the 3-position introduces steric hindrance that can significantly influence the polymerization kinetics, catalyst activity, and the microstructure of the resulting polymer. Understanding these effects is crucial for the development of novel polymeric materials.
These notes provide a comprehensive overview of the theoretical and practical aspects of employing this compound in Ziegler-Natta polymerization.
Ziegler-Natta Catalyst Systems
A typical Ziegler-Natta catalyst system consists of two main components: a transition metal compound and a cocatalyst.[1][2]
-
Catalyst (Pre-catalyst): Transition metal halides, such as titanium tetrachloride (TiCl₄) or titanium trichloride (B1173362) (TiCl₃), are commonly used. These are often supported on materials like magnesium chloride (MgCl₂) to enhance activity and control polymer morphology.[1]
-
Cocatalyst (Activator): Organoaluminum compounds, with triethylaluminum (Al(C₂H₅)₃ or TEAL) being a prevalent choice, act as the cocatalyst. The cocatalyst alkylates the transition metal center, creating the active sites for polymerization.[2]
The selection of the catalyst and cocatalyst, as well as their molar ratio, are critical parameters that dictate the performance of the polymerization reaction.
Table 1: Common Ziegler-Natta Catalyst Systems for Olefin Polymerization
| Catalyst Component | Cocatalyst Component | Typical Support | Key Characteristics |
| Titanium Tetrachloride (TiCl₄) | Triethylaluminum (Al(C₂H₅)₃) | Magnesium Chloride (MgCl₂) | High activity, good stereoselectivity for α-olefins. |
| Titanium Trichloride (α, β, γ, δ forms) | Diethylaluminum Chloride (Al(C₂H₅)₂Cl) | None | Lower activity than supported catalysts, but good stereocontrol. |
| Vanadium Oxytrichloride (VOCl₃) | Diethylaluminum Chloride (Al(C₂H₅)₂Cl) | None | Often used for the synthesis of ethylene-propylene elastomers. |
Proposed Polymerization Mechanism
The polymerization of this compound is expected to proceed via the Cossee-Arlman mechanism, which is widely accepted for Ziegler-Natta polymerization.[1]
-
Activation of the Catalyst: The organoaluminum cocatalyst alkylates the titanium center, forming an active titanium-alkyl species with a vacant coordination site.
-
Monomer Coordination: A molecule of this compound coordinates to the vacant site on the titanium atom through one of its double bonds. Due to the non-conjugated nature of the diene, it is likely that only one double bond participates in the initial insertion.
-
Insertion (Propagation): The coordinated double bond inserts into the titanium-alkyl bond, extending the polymer chain. This step regenerates the vacant coordination site.
-
Chain Propagation: Subsequent monomer molecules coordinate and insert, leading to the growth of the polymer chain.
-
Chain Termination: The polymer chain can be terminated through various mechanisms, such as β-hydride elimination or chain transfer to the monomer or cocatalyst.
The steric hindrance from the methyl group in this compound may influence the rate of monomer coordination and insertion, potentially leading to lower catalytic activity compared to less hindered olefins.
Caption: Ziegler-Natta polymerization of this compound.
Experimental Protocols
The following protocols are proposed as a starting point for the Ziegler-Natta polymerization of this compound. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox. Solvents and the monomer should be purified and dried prior to use.
Materials and Reagents
-
This compound (purified by distillation over calcium hydride)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (Al(C₂H₅)₃) as a solution in hexane (B92381) or heptane (B126788)
-
Anhydrous heptane or toluene (B28343) (as polymerization solvent)
-
Methanol (B129727) (for quenching the reaction)
-
Hydrochloric acid (for catalyst residue removal)
-
Antioxidant (e.g., Irganox 1010)
General Polymerization Procedure
-
Reactor Setup: A dried and nitrogen-purged glass reactor equipped with a mechanical stirrer, a temperature controller, and an inlet for monomer and catalyst addition is used.
-
Solvent and Monomer Addition: The reactor is charged with the desired amount of anhydrous solvent (e.g., 250 mL of heptane) and brought to the desired polymerization temperature (e.g., 50 °C). A specific amount of purified this compound is then added.
-
Catalyst Preparation and Addition:
-
In a separate Schlenk flask under nitrogen, a solution of TiCl₄ in the polymerization solvent is prepared.
-
In another Schlenk flask, a solution of Al(C₂H₅)₃ is prepared.
-
The desired amount of the Al(C₂H₅)₃ solution is added to the reactor, followed by the TiCl₄ solution to initiate the polymerization. The Al/Ti molar ratio is a critical parameter to be optimized.
-
-
Polymerization: The reaction mixture is stirred at a constant temperature for a predetermined time (e.g., 1-4 hours). The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.
-
Termination and Polymer Isolation:
-
The polymerization is terminated by adding methanol containing a small amount of hydrochloric acid and an antioxidant.
-
The polymer precipitates as a solid.
-
The polymer is collected by filtration, washed extensively with methanol to remove catalyst residues, and then dried in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.
-
Caption: General experimental workflow for Ziegler-Natta polymerization.
Data Presentation: Hypothetical Polymerization Results
The following table presents hypothetical data for the polymerization of this compound based on typical results observed for other branched dienes. These values should be considered as a starting point for experimental design and optimization.
Table 2: Hypothetical Polymerization of this compound with TiCl₄/Al(C₂H₅)₃
| Entry | Al/Ti Molar Ratio | Temperature (°C) | Time (h) | Monomer Conc. (mol/L) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 2.0 | 50 | 2 | 1.0 | 35 | 15,000 | 3.5 |
| 2 | 3.0 | 50 | 2 | 1.0 | 45 | 25,000 | 3.2 |
| 3 | 4.0 | 50 | 2 | 1.0 | 40 | 22,000 | 3.8 |
| 4 | 3.0 | 70 | 2 | 1.0 | 55 | 20,000 | 4.1 |
| 5 | 3.0 | 50 | 4 | 1.0 | 60 | 35,000 | 3.4 |
| 6 | 3.0 | 50 | 2 | 2.0 | 50 | 30,000 | 3.6 |
Characterization of Poly(this compound)
The resulting polymer should be characterized to determine its molecular weight, molecular weight distribution, and microstructure.
Table 3: Recommended Characterization Techniques
| Technique | Purpose | Expected Information |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Information on the chain length and distribution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the microstructure of the polymer. | Determination of the relative amounts of 1,2- and 1,4-insertion, and tacticity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify characteristic functional groups in the polymer. | Confirmation of the polymeric structure and absence of monomer. |
| Differential Scanning Calorimetry (DSC) | To determine thermal properties such as the glass transition temperature (Tg) and melting point (Tm). | Insight into the polymer's crystallinity and thermal stability. |
Safety Precautions
-
Organoaluminum compounds are pyrophoric and react violently with water and air. They should be handled with extreme care under an inert atmosphere.
-
Titanium tetrachloride is a corrosive liquid that fumes in air, releasing HCl. It should be handled in a well-ventilated fume hood.
-
Solvents such as heptane and toluene are flammable.
-
Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn at all times.
Conclusion
The Ziegler-Natta polymerization of this compound presents an opportunity for the synthesis of novel polymers. The steric hindrance of the monomer is expected to play a significant role in the polymerization behavior. The protocols and data provided in these application notes offer a foundational framework for initiating research in this area. Systematic optimization of reaction parameters, including the catalyst system, Al/Ti ratio, temperature, and monomer concentration, will be essential for achieving polymers with desired properties.
References
Application Notes and Protocols for the 1H and 13C NMR Spectral Assignment of 3-Methyl-1,4-pentadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral assignment of 3-methyl-1,4-pentadiene. It includes tabulated spectral data, a comprehensive experimental protocol for sample preparation and data acquisition, and a visual representation of the molecule's structure with its NMR signal assignments to aid in structural elucidation and quality control for researchers in organic synthesis and drug development.
Introduction
This compound is a volatile organic compound and a useful building block in organic synthesis. Accurate structural characterization is crucial for its application in various chemical transformations. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structures. This application note presents the complete 1H and 13C NMR spectral assignments for this compound, along with a standardized protocol for obtaining high-quality NMR spectra.
Data Presentation
The 1H and 13C NMR spectral data for this compound, acquired in deuterated chloroform (B151607) (CDCl3), are summarized in the tables below. Due to the molecule's symmetry, the two vinyl groups are chemically equivalent.
Table 1: 1H NMR Spectral Data for this compound in CDCl3
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1, H1' (CH2=) | ~5.05 | ddt | J(H1,H2) ≈ 10.2, J(H1,H1') ≈ 1.5, J(H1,H3) ≈ 1.5 | 2H |
| H2, H2' (-CH=) | ~5.75 | ddd | J(H2,H1_trans) ≈ 17.0, J(H2,H1_cis) ≈ 10.2, J(H2,H3) ≈ 7.0 | 2H |
| H3 (-CH-) | ~2.85 | m | - | 1H |
| H4 (CH3-) | ~1.05 | d | J(H4,H3) ≈ 7.0 | 3H |
Table 2: 13C NMR Spectral Data for this compound in CDCl3
| Carbon | Chemical Shift (δ, ppm) |
| C1, C1' (CH2=) | ~113.5 |
| C2, C2' (-CH=) | ~141.0 |
| C3 (-CH-) | ~41.5 |
| C4 (CH3-) | ~20.0 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra, especially for a volatile compound like this compound.
Materials:
-
This compound
-
Deuterated chloroform (CDCl3) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pasteur pipette with glass wool
-
Vortex mixer
Protocol:
-
Ensure the NMR tube is clean and dry.
-
Place a small plug of glass wool into a Pasteur pipette.
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl3 with TMS to the vial.
-
Gently vortex the mixture until the sample is fully dissolved.
-
Filter the solution through the glass wool-plugged Pasteur pipette directly into the NMR tube to a height of approximately 4-5 cm.
-
Cap the NMR tube securely to prevent evaporation of the volatile solvent and analyte.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
NMR Data Acquisition
Instrumentation:
-
A standard 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
1H NMR Acquisition Parameters (Example):
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Solvent | CDCl3 |
| Temperature | 298 K |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay (d1) | 1.0 s |
| Acquisition Time (aq) | 4.096 s |
| Spectral Width (sw) | 20 ppm |
13C NMR Acquisition Parameters (Example):
| Parameter | Value |
| Spectrometer Frequency | 100 MHz |
| Solvent | CDCl3 |
| Temperature | 298 K |
| Pulse Program | zgpg30 |
| Number of Scans | 1024 |
| Relaxation Delay (d1) | 2.0 s |
| Acquisition Time (aq) | 1.36 s |
| Spectral Width (sw) | 240 ppm |
Visualization of NMR Assignments
The following diagram illustrates the structure of this compound and the assignment of its 1H and 13C NMR signals.
Application Note: Analysis of 3-Methyl-1,4-pentadiene by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a standardized protocol for the identification and quantification of 3-Methyl-1,4-pentadiene using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined provides a robust and reproducible approach for the analysis of this volatile organic compound (VOC) in various matrices.
Introduction
This compound (C₆H₁₀) is a volatile hydrocarbon.[1][2] Accurate and sensitive analytical methods are essential for its detection and quantification in various applications, including environmental monitoring, chemical synthesis quality control, and biological studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of VOCs, offering high sensitivity and selectivity.[3][4] This document provides a comprehensive protocol for the analysis of this compound using GC-MS.
Experimental Protocols
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. For liquid samples, a direct injection or headspace analysis can be employed.
Protocol for Direct Liquid Injection:
-
Solvent Selection: Use a volatile organic solvent such as hexane (B92381) or dichloromethane.[5] Ensure the solvent is of high purity (GC grade or equivalent).
-
Standard Preparation:
-
Prepare a stock solution of this compound (CAS: 1115-08-8) at a concentration of 1 mg/mL in the chosen solvent.[6]
-
Perform serial dilutions to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Dilution: Dilute the sample containing this compound with the selected solvent to fall within the calibration range. A typical starting dilution is 1:100.
-
Vial Preparation: Transfer the prepared standards and samples into 2 mL amber glass autosampler vials with PTFE-lined caps.
Protocol for Static Headspace Analysis:
This method is suitable for determining volatile compounds in solid or liquid matrices.
-
Vial Preparation: Place a known amount of the sample (e.g., 1 gram of a solid or 1 mL of a liquid) into a 20 mL headspace vial and seal it with a PTFE-lined septum and aluminum cap.
-
Incubation: Place the vial in the headspace autosampler tray and incubate at a controlled temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to equilibrate between the sample and the gas phase.
-
Injection: A heated, gas-tight syringe is used to withdraw a specific volume of the headspace gas (e.g., 1 mL) and inject it into the GC inlet.
GC-MS Instrumentation and Conditions
The following parameters are recommended for the analysis of this compound.
| GC Parameter | Condition |
| Column | DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, hold for 2 minutes. |
| Transfer Line Temp | 280°C |
| MS Parameter | Condition |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Electron Energy | 70 eV |
| Mass Range | m/z 35-200 |
| Scan Mode | Full Scan |
Data Presentation
Retention and Spectral Data
The identity of this compound can be confirmed by its retention time and mass spectrum. The Kovats retention index for this compound on a standard non-polar column is approximately 546.[1]
Table 1: Expected Retention Time and Mass Spectral Data for this compound
| Compound | CAS Number | Molecular Formula | Molecular Weight | Expected Retention Time (min) |
| This compound | 1115-08-8[1][6] | C₆H₁₀[1] | 82.14 g/mol [1] | ~5-7 |
Table 2: Characteristic Mass Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Relative Abundance (%) | Proposed Fragment Ion |
| 82 | 40 | [M]⁺ (Molecular Ion) |
| 67 | 100 | [M-CH₃]⁺ |
| 54 | 80 | [C₄H₆]⁺ |
| 41 | 95 | [C₃H₅]⁺ |
| 39 | 75 | [C₃H₃]⁺ |
Note: The relative abundances are illustrative and may vary slightly depending on the instrument and tuning.
Visualization
Experimental Workflow
The following diagram illustrates the logical flow of the GC-MS analysis for this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the analysis of this compound. The detailed protocol for sample preparation, instrument conditions, and data analysis will enable researchers to achieve accurate and reproducible results. This methodology is suitable for a wide range of applications in both academic and industrial research settings.
References
- 1. 1,4-Pentadiene, 3-methyl- | C6H10 | CID 66195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Pentadiene, 3-methyl- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review [frontiersin.org]
- 5. uoguelph.ca [uoguelph.ca]
- 6. This compound = 98.5 1115-08-8 [sigmaaldrich.com]
Application Note: Identification of Functional Groups in 3-Methyl-1,4-pentadiene using Infrared (IR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Infrared (IR) spectroscopy is a powerful analytical technique for the identification of functional groups within a molecule. This application note provides a detailed protocol for the analysis of 3-Methyl-1,4-pentadiene using IR spectroscopy. The characteristic vibrational frequencies of the alkene and alkane moieties are presented, along with a comprehensive experimental procedure for acquiring the IR spectrum of a neat liquid sample. This guide is intended to assist researchers in the accurate identification and characterization of similar organic compounds.
Introduction
This compound is a volatile organic compound containing both alkene and alkane functional groups. The structure consists of two terminal vinyl groups (-CH=CH₂) and a methyl group (-CH₃) attached to a central carbon, along with a tertiary C-H bond. IR spectroscopy is an ideal method for confirming the presence of these key functional groups by identifying their characteristic vibrational modes. When a molecule is irradiated with infrared light, its bonds vibrate by stretching or bending at specific frequencies, resulting in the absorption of radiation. An IR spectrum is a plot of these absorptions, which provides a unique molecular fingerprint.
The primary functional groups and their expected IR absorptions in this compound are:
-
Alkene (=C-H and C=C bonds): The stretching and bending vibrations of the vinyl groups.
-
Alkane (-C-H bonds): The stretching and bending vibrations of the methyl group and the tertiary C-H bond.
Data Presentation: Characteristic IR Absorptions
The following table summarizes the expected infrared absorption frequencies for the functional groups present in this compound.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Alkene (=C-H) | Stretching | 3100 - 3000 | Medium |
| Alkene (C=C) | Stretching | 1680 - 1630 | Weak to Medium |
| Alkane (-CH₃, -CH) | Stretching | 3000 - 2850 | Strong |
| Alkane (-CH₃) | Bending (Asymmetric) | ~1450 | Medium |
| Alkane (-CH₃) | Bending (Symmetric) | ~1375 | Medium |
| Alkene (=C-H) | Out-of-Plane Bending (Wag) | 1000 - 650 | Strong |
Experimental Protocol: Acquiring the IR Spectrum of this compound
This protocol outlines the procedure for obtaining an IR spectrum of a neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer.
Materials and Equipment
-
FTIR Spectrometer
-
Sodium chloride (NaCl) or potassium bromide (KBr) salt plates
-
Pasteur pipette or capillary tube
-
Kimwipes
-
Acetone (B3395972) (for cleaning)
-
Sample of this compound
-
Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.
Safety Precautions
-
This compound is a highly flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1]
-
It can cause skin irritation.[1] Wear appropriate protective gloves and clothing.[1]
-
Handle the substance in a well-ventilated area or under a fume hood.
-
Salt plates are fragile and can be damaged by water. Handle with care and clean only with a non-aqueous solvent like acetone.[2]
Procedure
-
Spectrometer Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Open the sample compartment.
-
-
Background Spectrum Acquisition:
-
Place the clean, empty salt plate holder in the spectrometer's sample beam.
-
Close the sample compartment lid.
-
Using the spectrometer's software, collect a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself.
-
-
Sample Preparation (Neat Liquid Film):
-
Carefully handle the salt plates by their edges to avoid transferring moisture and oils from your fingers.
-
Place one clean, dry salt plate on a clean, dry surface.
-
Using a Pasteur pipette or capillary tube, place one to two drops of this compound onto the center of the salt plate.[3]
-
Gently place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates.[3] Avoid trapping air bubbles.
-
-
Sample Spectrum Acquisition:
-
Carefully place the "sandwich" of salt plates containing the sample into the sample holder in the spectrometer.
-
Close the sample compartment lid.
-
Using the software, collect the sample spectrum. The software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
Remove the salt plates from the spectrometer.
-
Separate the two plates and rinse them thoroughly with acetone into an appropriate waste container.[2]
-
Gently dry the plates with a Kimwipe.
-
Return the clean, dry salt plates to their desiccator for storage.
-
Visualization of Workflows and Relationships
Experimental Workflow
The following diagram illustrates the step-by-step process for obtaining and analyzing the IR spectrum of this compound.
Caption: Experimental workflow for IR analysis.
Logical Relationships of Vibrational Modes
This diagram shows the logical connection between the functional groups in this compound and their corresponding vibrational modes and expected IR absorption regions.
Caption: Functional groups and IR absorptions.
Conclusion
Infrared spectroscopy is an effective and straightforward method for the identification of the primary functional groups in this compound. By following the detailed protocol and referencing the provided data, researchers can confidently acquire and interpret the IR spectrum of this compound. The characteristic absorptions of the alkene (=C-H and C=C) and alkane (C-H) bonds are readily identifiable, allowing for rapid structural confirmation. This application note serves as a valuable resource for scientists engaged in the characterization of organic molecules.
References
Application Notes and Protocols for Diels-Alder Reactions Involving 3-Methyl-1,4-pentadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, providing a powerful and elegant method for the construction of six-membered rings. This [4+2] cycloaddition reaction between a conjugated diene and a dienophile has been widely utilized in the synthesis of complex molecules, including natural products and pharmaceuticals. This document provides detailed application notes and protocols for Diels-Alder reactions involving 3-methyl-1,4-pentadiene. Notably, this compound is a non-conjugated diene and therefore requires an initial isomerization step to its conjugated isomer, 3-methyl-1,3-pentadiene (B1617704), before it can undergo a Diels-Alder reaction. These protocols will cover this essential isomerization step followed by the cycloaddition with common dienophiles, maleic anhydride (B1165640) and dimethyl acetylenedicarboxylate (B1228247) (DMAD).
Core Concepts: From Non-conjugated to Conjugated Diene
A prerequisite for a diene to participate in a Diels-Alder reaction is the presence of a conjugated system of double bonds. In this compound, the double bonds are separated by a methylene (B1212753) group, making it a non-conjugated or "skipped" diene. Therefore, the first critical step is the isomerization of this compound to the conjugated 3-methyl-1,3-pentadiene. This can be achieved through various catalytic methods, including the use of transition metal complexes or acid catalysis.
Isomerization of this compound to 3-Methyl-1,3-pentadiene
The isomerization of this compound to its conjugated counterpart, 3-methyl-1,3-pentadiene, is a key transformation that enables its participation in Diels-Alder reactions. This can be effectively carried out using rhodium-based catalysts.
Experimental Protocol: Rhodium-Catalyzed Isomerization
This protocol is adapted from established procedures for the isomerization of 1,4-dienes to 1,3-dienes using rhodium catalysts.
Materials:
-
This compound
-
Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst)
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or THF)
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line and appropriate glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve tris(triphenylphosphine)rhodium(I) chloride (1-2 mol%) in the anhydrous, degassed solvent.
-
Add this compound to the catalyst solution.
-
Heat the reaction mixture to a temperature between 60-80 °C.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) to observe the conversion of the starting material to the conjugated diene.
-
Once the isomerization is complete, the solvent can be removed under reduced pressure. The resulting 3-methyl-1,3-pentadiene can often be used in the subsequent Diels-Alder reaction without further purification. If necessary, purification can be achieved by distillation.
Diels-Alder Reactions of 3-Methyl-1,3-pentadiene
Once the conjugated diene, 3-methyl-1,3-pentadiene, is obtained, it can readily undergo Diels-Alder reactions with a variety of dienophiles. The presence of the methyl group on the diene can influence the regioselectivity and stereoselectivity of the cycloaddition.
Reaction with Maleic Anhydride
The reaction between 3-methyl-1,3-pentadiene and maleic anhydride is a classic example of a Diels-Alder reaction, yielding a substituted cyclohexene (B86901) anhydride adduct. This adduct can be a valuable building block in the synthesis of more complex molecules.
| Parameter | Value |
| Diene | 3-Methyl-1,3-pentadiene |
| Dienophile | Maleic Anhydride |
| Solvent | Toluene or Xylene |
| Temperature | 80-110 °C (Reflux) |
| Reaction Time | 2-4 hours |
| Typical Yield | High (often >90%) |
| Stereoselectivity | Predominantly endo adduct |
Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride
Materials:
-
3-Methyl-1,3-pentadiene
-
Maleic anhydride
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Crystallization dish
Procedure:
-
In a round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in toluene.
-
Add 3-methyl-1,3-pentadiene (1.1 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Maintain the reflux for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, allow the solution to cool to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold toluene or hexane (B92381), and dry.
Reaction with Dimethyl Acetylenedicarboxylate (DMAD)
The reaction of 3-methyl-1,3-pentadiene with an alkyne dienophile like DMAD leads to the formation of a cyclohexadiene derivative. These highly functionalized rings are valuable intermediates in organic synthesis.
| Parameter | Value |
| Diene | 3-Methyl-1,3-pentadiene |
| Dienophile | Dimethyl Acetylenedicarboxylate (DMAD) |
| Solvent | Dichloromethane or neat (solvent-free) |
| Temperature | Room temperature to 40 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | Moderate to High |
Experimental Protocol: Diels-Alder Reaction with DMAD
Materials:
-
3-Methyl-1,3-pentadiene
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, combine 3-methyl-1,3-pentadiene (1.2 equivalents) and dimethyl acetylenedicarboxylate (1.0 equivalent).
-
If a solvent is used, dissolve the reactants in a minimal amount of dichloromethane.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently warmed to 40 °C to increase the rate if necessary.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate (B1210297) as the eluent.
Logical Workflow for Diels-Alder Reactions of this compound
Caption: Overall workflow from this compound to Diels-Alder adducts.
Signaling Pathways and Drug Development Applications
While specific signaling pathways directly modulated by the adducts of 3-methyl-1,3-pentadiene are not extensively documented, the resulting cyclohexene and cyclohexadiene scaffolds are prevalent in a multitude of biologically active compounds. These core structures serve as versatile templates for the synthesis of novel therapeutic agents. For instance, the rigid, three-dimensional architecture of these adducts is ideal for designing enzyme inhibitors, receptor antagonists, and other modulators of protein-protein interactions.
The functional groups introduced from the dienophile, such as the anhydride or ester moieties, provide convenient handles for further chemical elaboration. This allows for the systematic modification of the molecule to optimize its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. The development of new synthetic routes utilizing these Diels-Alder adducts can, therefore, significantly contribute to the discovery of new drug candidates across various therapeutic areas, including oncology, infectious diseases, and inflammation.
Caption: Role of Diels-Alder adducts in a typical drug discovery workflow.
Application Notes: 3-Methyl-1,4-pentadiene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1,4-pentadiene is a non-conjugated diene that presents unique opportunities and challenges in organic synthesis. Its "skipped" diene system, where the double bonds are separated by a methylene (B1212753) group, precludes its direct use in concerted cycloaddition reactions typical for conjugated dienes, such as the Diels-Alder reaction. However, its structure makes it a potential precursor for the formation of five-membered rings through radical cyclization and a substrate for tandem isomerization-cycloaddition sequences. This document provides an overview of the potential applications of this compound, supported by detailed protocols for analogous transformations due to the limited specific literature on this particular diene.
Potential Applications
The primary synthetic utilities of this compound and its derivatives can be categorized into two main areas:
-
Radical Cyclization to Form Five-Membered Rings: Substituted 1,6-dienes, which can be synthesized from this compound, are excellent precursors for 5-exo-trig radical cyclizations to generate substituted cyclopentane (B165970) rings. This strategy is valuable in the synthesis of complex natural products and pharmaceutical intermediates.
-
Tandem Isomerization-Cycloaddition Reactions: In the presence of suitable catalysts, the non-conjugated diene can potentially be isomerized in situ to a conjugated 1,3-diene, which can then participate in cycloaddition reactions like the Diels-Alder reaction.
Due to a scarcity of published examples specifically utilizing this compound, this document will provide detailed experimental protocols for closely related and representative transformations that illustrate these potential applications.
Radical Cyclization of 1,6-Dienes
General Experimental Protocol: Tin-Mediated Radical Cyclization of a 1,6-Diene
This protocol describes the cyclization of a bromo-substituted 1,6-diene to form a methylcyclopentane (B18539) derivative.
Reaction:
Caption: Experimental workflow for the tin-mediated radical cyclization of a 1,6-diene.
Tandem Isomerization/Diels-Alder Reaction
A less common but plausible application for this compound is a tandem reaction sequence where it is first isomerized to a conjugated diene (e.g., 3-methyl-1,3-pentadiene (B1617704) or 4-methyl-1,3-pentadiene) and then undergoes an in-situ Diels-Alder reaction with a dienophile. This approach would be highly atom-economical.
Conceptual Experimental Protocol: Tandem Isomerization/Diels-Alder
Reaction:
Materials:
-
This compound
-
Dienophile (e.g., maleic anhydride, N-phenylmaleimide)
-
Isomerization/Diels-Alder catalyst (e.g., a transition metal complex like [Rh(cod)Cl]₂ or a Lewis acid)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere setup
Procedure:
-
Catalyst Activation (if necessary): The catalyst may require pre-activation according to literature procedures.
-
Reaction Setup: To a solution of the dienophile (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere, add the catalyst (typically 1-10 mol%).
-
Substrate Addition: Add this compound (1.2 equivalents) to the mixture.
-
Reaction Conditions: The reaction mixture is heated to a temperature appropriate for both isomerization and the Diels-Alder reaction (e.g., 80-110 °C).
-
Monitoring and Work-up: The reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography or recrystallization.
Signaling Pathway for Tandem Reaction
Caption: Conceptual pathway for a tandem isomerization/Diels-Alder reaction of this compound.
Conclusion
While direct, well-documented applications of this compound in organic synthesis are limited in publicly available literature, its structure suggests potential as a precursor for five-membered ring systems via radical cyclization and as a substrate for tandem isomerization-cycloaddition reactions. The protocols and data provided for analogous systems serve as a guide for researchers exploring the synthetic utility of this and other non-conjugated dienes. Further research into the reactivity of this compound could unveil novel and efficient synthetic methodologies.
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Methyl-1,4-pentadiene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 3-Methyl-1,4-pentadiene during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound is typically synthesized via two primary routes: the Grignard reaction and the dehydration of an unsaturated alcohol. A plausible Grignard approach involves the coupling of a vinyl Grignard reagent, such as vinylmagnesium bromide, with a suitable alkyl halide like 3-bromobutene. The dehydration route commonly employs an acid catalyst to eliminate water from an unsaturated alcohol, such as 3-methyl-4-penten-2-ol.
Q2: What are the critical parameters to control for maximizing yield in the Grignard synthesis of this compound?
A2: For a successful Grignard synthesis, it is crucial to maintain anhydrous conditions, as Grignard reagents are highly reactive with water.[1] The quality of the magnesium turnings is also important; they should be fresh and may require activation, for instance, with a small crystal of iodine. The slow addition of the alkyl halide is recommended to minimize side reactions like Wurtz coupling.[2] The choice of an appropriate solvent, typically an ether like THF, is also critical for stabilizing the Grignard reagent.
Q3: What are the expected byproducts in the synthesis of this compound?
A3: In the Grignard synthesis, potential byproducts include homo-coupled products from the alkyl halide (Wurtz coupling) and unreacted starting materials. During the dehydration of an unsaturated alcohol, isomeric dienes, particularly more stable conjugated dienes like 3-methyl-1,3-pentadiene, can form through isomerization.[3] Incomplete dehydration can also leave residual alcohol in the product mixture. With strong acids like sulfuric acid, oxidation of the alcohol can lead to carbon dioxide and sulfur dioxide.[4]
Q4: How can I purify the final this compound product?
A4: Due to its volatility, fractional distillation is a common method for purifying this compound. However, care must be taken to avoid high temperatures which can induce polymerization or isomerization.[5] For mixtures containing isomers with close boiling points, specialized techniques like preparative gas chromatography may be necessary. It is also advisable to add a polymerization inhibitor, such as 4-tert-butylcatechol (B165716) (TBC), during distillation.[5]
Q5: How can I confirm the purity and identity of my this compound sample?
A5: Gas Chromatography (GC) is an effective technique for assessing the purity and detecting isomeric impurities.[6] The identity and structure of the product can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Grignard Reaction: Reaction fails to initiate or proceeds sluggishly. | Inactive magnesium surface. | Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane. Ensure all glassware is flame-dried and reagents are anhydrous.[7] |
| Presence of moisture in reagents or glassware. | Use anhydrous solvents and flame-dry all glassware before use. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).[8] | |
| Dehydration Reaction: Incomplete conversion of the alcohol. | Insufficient reaction temperature or catalyst concentration. | For dehydration of secondary alcohols, temperatures between 100-140 °C are typically required with a strong acid catalyst like sulfuric or phosphoric acid.[9] Increase the temperature or catalyst amount cautiously, monitoring for byproduct formation. |
| Loss of volatile product during reaction. | Use an efficient condenser and consider cooling the receiving flask to minimize the loss of the low-boiling product. |
Low Purity
| Symptom | Possible Cause | Suggested Solution |
| Presence of isomeric dienes (e.g., 3-methyl-1,3-pentadiene). | Isomerization of the desired product. | This can be catalyzed by acid or heat.[10] Minimize reaction time and temperature. Consider using a milder dehydration catalyst. During purification, use vacuum distillation to lower the boiling point and add a polymerization inhibitor which can also help suppress isomerization. |
| Presence of unreacted starting alcohol. | Incomplete dehydration. | Increase reaction time, temperature, or catalyst concentration. Ensure efficient removal of water as it forms to drive the equilibrium towards the product. |
| Presence of high molecular weight impurities. | Polymerization of the diene. | Avoid excessive heat and exposure to air/light. Add a polymerization inhibitor (e.g., TBC) to the crude product before distillation.[5] |
Experimental Protocols
Synthesis of this compound via Dehydration of 3-Methyl-4-penten-2-ol (Illustrative Protocol)
This protocol is based on general procedures for the acid-catalyzed dehydration of secondary alcohols and should be optimized for the specific substrate.
-
Apparatus Setup: Assemble a distillation apparatus with a round-bottom flask, a fractionating column, a condenser, and a receiving flask cooled in an ice bath.
-
Reaction Mixture: To the round-bottom flask, add 3-methyl-4-penten-2-ol. Slowly and with cooling, add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.[4] A common ratio is approximately 1 part acid to 4 parts alcohol by volume. Add a few boiling chips.
-
Dehydration: Gently heat the mixture to a temperature of 100-140 °C.[9] The this compound, being volatile, will distill as it is formed.
-
Work-up: The collected distillate will contain the product and some water. Separate the organic layer.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate). Purify the product by fractional distillation, collecting the fraction boiling at approximately 54-56 °C. Add a small amount of a polymerization inhibitor before distillation.
Data Presentation: Comparison of Synthesis Parameters
| Parameter | Grignard Reaction (Vinylmagnesium bromide + 3-bromobutene) | Dehydration of 3-Methyl-4-penten-2-ol |
| Reaction Type | Nucleophilic addition / Coupling | Elimination (Dehydration) |
| Key Reagents | Magnesium, Vinyl Bromide, 3-bromobutene | 3-Methyl-4-penten-2-ol, Strong Acid (H₂SO₄ or H₃PO₄) |
| Typical Solvents | Anhydrous ethers (e.g., THF, diethyl ether) | None (neat) or high-boiling inert solvent |
| Reaction Temperature | 35-65 °C (refluxing ether) | 100-140 °C |
| Common Byproducts | Wurtz coupling products, unreacted starting materials | Isomeric dienes, residual alcohol, ethers (at lower temperatures) |
| General Yield Range | Moderate to Good (highly dependent on conditions) | Good to Excellent |
| Purity Challenges | Removal of coupling byproducts | Isomerization to conjugated dienes, polymerization |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Relationship between reaction parameters and outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Transition metal-diene complexes. Part II. Isomerization of rhodium-complexed penta-1,4- and cis-penta-1,3-dienes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 3-Methyl-4-penten-2-ol | C6H12O | CID 544701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Purification of 3-Methyl-1,4-pentadiene
Welcome to the Technical Support Center for the purification of 3-Methyl-1,4-pentadiene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are its structural isomers, primarily the conjugated dienes 4-methyl-1,3-pentadiene (B1595702) and 2-methyl-1,3-pentadiene. These isomers often form during the synthesis of this compound, for instance, through the dehydration of 2-methyl-2,4-pentanediol, which can produce a mixture of these isomers.[1] Other potential impurities can include unreacted starting materials, residual solvents, and small amounts of oligomerization or polymerization byproducts. The specific impurity profile will depend on the synthetic route employed.
Q2: Why is fractional distillation challenging for separating this compound from its isomers?
A2: While fractional distillation is a primary purification method, complete separation of this compound from its conjugated diene isomers can be difficult due to their close boiling points. The significant difference in boiling points between the desired skipped diene and some of its conjugated isomers, however, makes fractional distillation a viable initial purification step.
Q3: How can I effectively remove conjugated diene impurities?
A3: Conjugated diene impurities, which are often difficult to separate completely by distillation, can be selectively removed by a Diels-Alder reaction.[2] In this method, a dienophile (such as maleic anhydride) is added to the crude mixture. The conjugated dienes react to form a higher-boiling adduct, which can then be easily separated from the unreacted this compound by distillation.
Q4: What is the recommended method for assessing the purity of this compound?
A4: Gas chromatography-mass spectrometry (GC-MS) is the most powerful and widely used technique for assessing the purity of volatile compounds like this compound.[3] It allows for the separation of closely related isomers and provides definitive identification through mass spectrometry. Gas chromatography with flame ionization detection (GC-FID) is also a suitable and cost-effective method for routine purity checks once the identity of potential impurities has been established.
Q5: How should I store purified this compound?
A5: this compound is a flammable liquid and should be stored in a tightly closed container in a cool, well-ventilated area away from heat, sparks, and open flames. To prevent polymerization, it is advisable to store it at 2-8°C and consider the addition of a polymerization inhibitor, such as hydroquinone, especially for long-term storage.[2]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation during fractional distillation | - Inefficient distillation column.- Distillation rate is too fast.- Close boiling points of isomers. | - Use a longer, more efficient fractionating column (e.g., Vigreux or packed column).- Reduce the distillation rate to allow for better equilibrium between liquid and vapor phases.- If isomers persist, proceed to a chemical purification method like the Diels-Alder reaction. |
| Product is still contaminated with conjugated dienes after distillation | - Co-distillation of isomers with the product. | - Employ a Diels-Alder reaction with maleic anhydride (B1165640) to selectively remove the conjugated dienes. The resulting adducts have significantly higher boiling points and are easily separated by a subsequent distillation. |
| Low yield of purified product | - Product loss during transfers.- Incomplete reaction or side reactions during synthesis.- Polymerization of the diene during purification. | - Minimize transfers between flasks.- Optimize the synthesis reaction conditions to maximize the yield of the desired product.- Add a polymerization inhibitor (e.g., hydroquinone) to the crude product before distillation.[2] |
| Inaccurate purity assessment by GC | - Co-elution of isomers.- Incorrect GC method parameters. | - Use a high-resolution capillary column specifically designed for hydrocarbon analysis (e.g., Rt®-Alumina BOND/MAPD PLOT).- Optimize the oven temperature program to achieve better separation of isomers. |
| Product discoloration or polymerization upon storage | - Presence of oxygen.- Exposure to heat or light.- Absence of a polymerization inhibitor. | - Store under an inert atmosphere (e.g., nitrogen or argon).- Store in a refrigerator (2-8°C) in a dark or amber-colored bottle.- Add a small amount of a suitable polymerization inhibitor like hydroquinone. |
Section 3: Experimental Protocols
Purification by Fractional Distillation
This protocol describes the initial purification of crude this compound to remove lower and higher boiling impurities.
Materials:
-
Crude this compound
-
Fractional distillation apparatus (round-bottom flask, fractionating column (e.g., Vigreux), condenser, receiving flasks)
-
Heating mantle
-
Boiling chips or magnetic stirrer
-
Ice bath
Procedure:
-
Set up the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Slowly heat the flask using the heating mantle.
-
Carefully observe the temperature at the still head. Collect and discard any initial low-boiling fractions.
-
Collect the fraction that distills at or near the boiling point of this compound (55°C).
-
Monitor the temperature closely. A sharp drop in temperature after the main fraction has been collected indicates that a higher-boiling impurity is beginning to distill. Stop the distillation at this point.
-
Cool the collected fraction in an ice bath to minimize evaporation.
-
Analyze the purity of the collected fraction using GC-MS.
Removal of Conjugated Dienes via Diels-Alder Reaction
This protocol is for the selective removal of conjugated diene impurities.
Materials:
-
Partially purified this compound (from fractional distillation)
-
Maleic anhydride
-
Xylene (or another high-boiling solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Simple distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve the partially purified this compound in a minimal amount of xylene.
-
Add a slight molar excess of maleic anhydride relative to the estimated amount of conjugated diene impurity.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Set up a simple distillation apparatus and carefully distill the purified this compound from the reaction mixture. The Diels-Alder adduct will remain in the distillation flask as a high-boiling residue.
-
Collect the purified product and analyze its purity by GC-MS.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of this compound purity.
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Column: Rt®-Alumina BOND/MAPD PLOT, 50 m x 0.32 mm ID, 5 µm film thickness[3]
-
Injector Temperature: 200°C
-
Injection Mode: Split (e.g., 100:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium
-
Flow Rate: 1.5 mL/min (constant flow)
-
Oven Program: Initial temperature 40°C, hold for 5 min, ramp to 150°C at 10°C/min, hold for 5 min.[3]
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: 35-200 m/z
-
Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
Procedure:
-
Prepare a dilute solution of the purified this compound in a volatile solvent (e.g., pentane).
-
Inject the sample into the GC-MS system.
-
Acquire the data and analyze the resulting chromatogram and mass spectra to identify and quantify the main product and any impurities.
Section 4: Data Presentation
Table 1: Boiling Points of this compound and Common Isomeric Impurities
| Compound | Structure | Boiling Point (°C) |
| This compound | Skipped Diene | 55 |
| 4-Methyl-1,3-pentadiene | Conjugated Diene | 75-77[4][5][6] |
| 2-Methyl-1,3-pentadiene | Conjugated Diene | 75-77 |
Table 2: Expected Purity Levels After Purification Steps
| Purification Step | Expected Purity (%) | Common Remaining Impurities |
| Crude Product | Varies (e.g., 70-90%) | Isomers, starting materials, solvents |
| Fractional Distillation | 95-98% | Close-boiling isomers (e.g., 4-methyl-1,3-pentadiene) |
| Diels-Alder Reaction + Distillation | >99% | Trace amounts of non-reactive impurities |
Section 5: Visualizations
Caption: A logical workflow for the purification of this compound.
Caption: A troubleshooting decision tree for purification challenges.
References
- 1. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene - Google Patents [patents.google.com]
- 2. US3394201A - Separation of high purity 4-methyl-1, 3-pentadiene - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. US5292992A - Process for removing conjugated dienes from alpha-olefins - Google Patents [patents.google.com]
- 5. Synthetic methodologies to access skipped dienes: a focus on the catalytic systems - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00646E [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 3-Methyl-1,4-pentadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 3-Methyl-1,4-pentadiene.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound.
Problem 1: Low Yield of this compound and Presence of Isomeric Impurities
Question: My reaction is producing a low yield of the desired this compound, and spectroscopic analysis (e.g., NMR, GC-MS) indicates the presence of significant amounts of other isomers, such as 2-methyl-1,3-pentadiene (B74102) and 4-methyl-1,3-pentadiene. How can I minimize the formation of these side products?
Answer: The formation of more stable conjugated diene isomers is a common side reaction in the synthesis of non-conjugated dienes like this compound, especially under acidic or high-temperature conditions. The double bonds tend to migrate to form a conjugated system.
Troubleshooting Steps:
-
Reagent and Catalyst Selection:
-
If your synthesis involves a dehydration step from a tertiary alcohol (e.g., 3-methyl-4-penten-2-ol), avoid strong, non-volatile acids like sulfuric acid or phosphoric acid, which can promote isomerization.
-
Consider using milder, weakly acidic catalysts that can be removed more easily after the reaction. A two-step dehydration process using a mild catalyst has been shown to improve the ratio of desired isomers in the synthesis of related compounds.[1]
-
For syntheses proceeding through intermediates like 2-methyl-2,4-pentanediol, the choice of catalyst is crucial in determining the product distribution between 2-methyl-1,3-pentadiene and 4-methyl-1,3-pentadiene.[1]
-
-
Reaction Temperature Control:
-
High temperatures can provide the activation energy for isomerization. Maintain the lowest possible temperature at which the desired reaction proceeds at a reasonable rate.
-
If distillation is used for purification, employ vacuum distillation to lower the boiling point and minimize thermal stress on the product.
-
-
pH Control:
-
Ensure that the reaction mixture and work-up conditions are not overly acidic. If an acidic catalyst is used, it should be thoroughly neutralized and removed during the work-up. Washing with a mild base solution (e.g., saturated sodium bicarbonate) can be beneficial.
-
Problem 2: Formation of High Molecular Weight Byproducts (Oligomerization)
Question: I am observing the formation of viscous, high-boiling point residues in my reaction flask, suggesting oligomerization of the diene product. How can I prevent this?
Answer: Dienes, including this compound, can undergo oligomerization or polymerization, especially in the presence of certain catalysts or at elevated temperatures.
Troubleshooting Steps:
-
Control of Reaction Time:
-
Monitor the reaction progress closely using techniques like TLC or GC. Stop the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to reaction conditions that may favor oligomerization.
-
-
Use of Inhibitors:
-
For some applications, the addition of a small amount of a polymerization inhibitor, such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT), to the reaction mixture or during distillation can help prevent oligomerization.
-
-
Catalyst Choice:
-
Certain transition metal catalysts used in diene synthesis can also promote oligomerization. If applicable, screen different catalysts to find one with higher selectivity for the desired monomeric product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most prevalent side reaction is isomerization of the double bonds to form more thermodynamically stable conjugated dienes. The primary isomeric byproducts are typically 2-methyl-1,3-pentadiene and 4-methyl-1,3-pentadiene . Another potential side reaction is oligomerization or polymerization of the diene product.
Q2: How can I purify this compound from its isomers?
A2: Purification can be challenging due to the close boiling points of the isomers.
-
Fractional Distillation: Careful fractional distillation under vacuum may provide some separation, but complete removal of isomers can be difficult.
-
Chemical Separation: For related methylpentadiene mixtures, methods involving the selective reaction of the conjugated isomers have been developed. For example, the trans-isomer of 2-methyl-1,3-pentadiene can be selectively reacted with maleic anhydride (B1165640) in a Diels-Alder reaction, allowing for the separation of the unreacted isomers.[2] A similar strategy could potentially be adapted.
Q3: Are there any recommended synthetic routes to minimize side reactions?
A3: While a definitive, high-yield protocol for this compound with minimal side products is not extensively documented in readily available literature, general principles for synthesizing non-conjugated dienes suggest that milder reaction conditions are preferable. A potential route involves the synthesis of a tertiary alcohol precursor, such as 3-methyl-4-penten-2-ol, via a Grignard reaction, followed by a carefully controlled dehydration under mild acidic conditions or using a specialized dehydration reagent to minimize isomerization.
Quantitative Data on Isomer Ratios
The following table summarizes reported isomer ratios from the synthesis of a related compound, 2-methyl-1,3-pentadiene, which highlights the influence of the synthetic method on product distribution. This data can provide insights into the challenges of selective diene synthesis.
| Starting Material | Catalyst/Conditions | Product Ratio (2-methyl-1,3-pentadiene : 4-methyl-1,3-pentadiene) | Reference |
| 2-methyl-2,4-pentanediol | Inorganic acid | 3:1 to 4:1 | [1] |
| 2-methyl-2,4-pentanediol | Two-step dehydration with mild acid | 9:1 | [1] |
Experimental Protocols
General Protocol for Grignard Reaction to Synthesize a Tertiary Alcohol Precursor
This protocol describes a general method for the synthesis of a tertiary alcohol, which could be a precursor to this compound.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Appropriate alkyl or vinyl halide (e.g., vinyl bromide)
-
Appropriate ketone (e.g., methyl vinyl ketone)
-
Anhydrous work-up reagents (e.g., saturated ammonium (B1175870) chloride solution)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of the halide in the anhydrous ether or THF dropwise from the dropping funnel to initiate the Grignard reagent formation.
-
Once the reaction starts (indicated by bubbling and heat generation), add the remaining halide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of the ketone in anhydrous ether or THF dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
Note: The specific choice of halide and ketone will determine the final tertiary alcohol structure. For the synthesis of a precursor to this compound, a combination such as vinyl magnesium bromide and methyl vinyl ketone could be considered.
Visualizations
Troubleshooting Workflow for this compound Synthesis
Caption: A flowchart illustrating the troubleshooting process for common side reactions in the synthesis of this compound.
References
Technical Support Center: 3-Methyl-1,4-pentadiene Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 3-Methyl-1,4-pentadiene. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. My polymerization of this compound is not initiating. What are the common causes and solutions?
Failure of polymerization initiation is a frequent issue. The primary causes often relate to catalyst activity and the purity of the reagents.
-
Catalyst Deactivation: Ziegler-Natta catalysts, commonly used for diene polymerization, are highly sensitive to impurities.[1][2]
-
Moisture and Oxygen: Water and oxygen can rapidly deactivate the catalyst. Ensure all glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents and the monomer should be thoroughly dried and degassed before use.
-
Impurities in Monomer or Solvent: Acetylenic or allenic impurities, as well as other polar compounds like alcohols or ketones, can poison the catalyst.[3] Purification of the this compound monomer and the solvent is crucial. Common purification techniques include distillation over a drying agent (e.g., calcium hydride) or passing through activated alumina (B75360) columns.
-
-
Incorrect Catalyst Preparation or Handling: The components of Ziegler-Natta catalysts, typically a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum co-catalyst (e.g., triethylaluminum), must be handled with care in an inert environment.[4][5] The order of addition and the molar ratio of the components are critical for catalyst activation.[6]
-
Low Reaction Temperature: While temperature control is crucial for stereoselectivity, excessively low temperatures might hinder the initiation rate. Ensure the reaction temperature is appropriate for the specific catalyst system being employed.
2. I am observing low polymer yield. How can I improve it?
Low polymer yield, assuming initiation has occurred, can be attributed to several factors throughout the polymerization process.
-
Suboptimal Reaction Conditions:
-
Temperature: Polymerization rate is temperature-dependent. A moderate increase in temperature can enhance the yield, but be aware that it might also affect the polymer's microstructure and molecular weight.
-
Monomer Concentration: A higher monomer concentration generally leads to a higher polymerization rate and yield.
-
Reaction Time: Ensure the polymerization is allowed to proceed for a sufficient duration to achieve high conversion.
-
-
Catalyst Inefficiency:
-
Low Catalyst Concentration: While excess catalyst can lead to side reactions, an insufficient amount will result in low yields. Optimize the catalyst loading for your specific system.
-
Poor Catalyst Activity: This goes back to the purity of your reagents. Even trace impurities can continuously deactivate the catalyst throughout the reaction, leading to a stall in polymerization.[1]
-
-
Chain Termination or Transfer Reactions: Unwanted termination or chain transfer reactions can prematurely stop the growth of polymer chains, leading to lower overall yield and molecular weight. Impurities can act as chain transfer agents.
3. The molecular weight of my poly(this compound) is too low. What adjustments can I make?
Achieving high molecular weight is often a key objective. Low molecular weight is typically a result of chain transfer or termination reactions.
-
Chain Transfer Agents: Impurities in the monomer or solvent can act as chain transfer agents. Rigorous purification is the first step to address this.
-
Monomer to Initiator Ratio: The molecular weight can often be controlled by adjusting the ratio of monomer to the initiator or catalyst. A higher monomer-to-catalyst ratio generally leads to higher molecular weight polymers.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of chain transfer reactions relative to the rate of propagation, resulting in higher molecular weight polymers.
-
Solvent Effects: The choice of solvent can influence chain transfer kinetics. Aromatic solvents, for instance, can sometimes participate in chain transfer. Experimenting with different aliphatic or cycloaliphatic solvents may be beneficial.[6]
4. I am struggling with poor stereocontrol (e.g., obtaining atactic polymer instead of isotactic or syndiotactic). How can I improve the stereoselectivity?
Controlling the stereochemistry (tacticity) and the mode of diene insertion (1,2- vs. 1,4-addition) is a hallmark of Ziegler-Natta and other coordination polymerizations.[7]
-
Catalyst System: The choice of catalyst and co-catalyst is the most critical factor influencing stereoselectivity.[7]
-
Ligand Environment: For metallocene catalysts, the structure of the ligands around the metal center dictates the stereochemistry of the resulting polymer.[8][9]
-
Heterogeneous vs. Homogeneous Catalysts: Heterogeneous Ziegler-Natta catalysts (e.g., TiCl₄ on an MgCl₂ support) and homogeneous metallocene catalysts can yield different stereoisomers.[4][10]
-
-
Reaction Temperature: Temperature can significantly impact stereocontrol. In some systems, lower temperatures favor higher stereoselectivity.[10]
-
Monomer Structure: The position of the methyl group in this compound will sterically influence how the monomer approaches the active catalyst site, playing a role in the resulting polymer microstructure.
-
Additives/Modifiers: The addition of electron donors (Lewis bases) to Ziegler-Natta systems can modify the active sites and improve stereoselectivity.[2]
Quantitative Data Summary
The following tables summarize typical reaction parameters and their expected impact on the polymerization of dienes, which can be extrapolated to this compound.
Table 1: Effect of Reaction Parameters on Polymer Properties
| Parameter | Effect on Molecular Weight | Effect on Yield | Effect on Stereoselectivity |
| ↑ Temperature | Generally Decreases | Increases (up to a point) | Often Decreases |
| ↑ Monomer Conc. | Increases | Increases | Generally Unaffected |
| ↑ Catalyst Conc. | Decreases | Increases | Generally Unaffected |
| ↑ Purity of Reagents | Increases | Increases | Can Improve |
| Choice of Solvent | Can Increase or Decrease | Can Affect Rate | Can Influence |
Experimental Protocols
General Protocol for Ziegler-Natta Polymerization of this compound
This is a generalized procedure and must be adapted based on the specific catalyst system and desired polymer characteristics.
-
Glassware Preparation: All glassware (reactor, syringes, cannulas) must be oven-dried at >120°C for several hours and then cooled under a stream of dry, inert gas (argon or nitrogen).
-
Solvent and Monomer Purification: The solvent (e.g., toluene (B28343) or heptane) and this compound monomer should be freshly distilled from a suitable drying agent (e.g., CaH₂ or Na/benzophenone) under an inert atmosphere.
-
Reactor Setup: Assemble the reactor under a positive pressure of inert gas.
-
Catalyst Preparation:
-
In a separate Schlenk flask, dissolve the transition metal pre-catalyst (e.g., TiCl₄) in the purified solvent.
-
In another Schlenk flask, dilute the organoaluminum co-catalyst (e.g., triethylaluminum) in the purified solvent.
-
-
Polymerization:
-
Charge the reactor with the desired amount of purified solvent and monomer via cannula or syringe.
-
Bring the reactor to the desired polymerization temperature.
-
Add the co-catalyst solution to the reactor and stir for a designated period.
-
Initiate the polymerization by adding the transition metal catalyst solution.
-
Allow the reaction to proceed for the desired time, monitoring for any changes in viscosity.
-
-
Termination and Work-up:
-
Quench the reaction by adding a small amount of acidified methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Filter the polymer, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
-
Visualizations
Below are diagrams illustrating key concepts and workflows in this compound polymerization.
Caption: A typical experimental workflow for this compound polymerization.
Caption: A logical flowchart for troubleshooting common polymerization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethylformamide Impurities as Propylene Polymerization Inhibitor [mdpi.com]
- 3. gcms.cz [gcms.cz]
- 4. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. 31.2 Stereochemistry of Polymerization: ZieglerâNatta Catalysts - Organic Chemistry | OpenStax [openstax.org]
- 8. Synthetic Methods in Polymer Che [faculty.csbsju.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Resolving Peak Overlap in the NMR Spectrum of 3-Methyl-1,4-pentadiene
This guide provides troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals encountering peak overlap in the ¹H NMR spectrum of 3-Methyl-1,4-pentadiene.
Frequently Asked Questions (FAQs)
Q1: Why are the signals in my ¹H NMR spectrum of this compound overlapping?
A1: Due to the molecule's symmetry (CH₂=CH-CH(CH₃)-CH=CH₂), the protons on the two vinyl groups are chemically equivalent. This leads to significant overlap, particularly in the vinyl region (~5.0-6.0 ppm), where the signals for the terminal (=CH₂) and internal (=CH-) protons reside. The methine proton (-CH-) and the methyl protons (-CH₃) also exhibit complex splitting patterns (multiplets) due to coupling with multiple, magnetically similar protons, which can further complicate the spectrum.
Q2: I can't distinguish the individual multiplets in the vinyl region. What is the simplest first step to resolve them?
A2: The simplest and often effective first step is to change the deuterated solvent.[1][2] Different solvents interact with the solute molecule in unique ways, which can alter the electron density around the protons and change their chemical shifts.[3][4][5] For example, switching from a relatively inert solvent like chloroform-d (B32938) (CDCl₃) to an aromatic solvent like benzene-d₆ can induce significant changes in chemical shifts due to magnetic anisotropy effects, potentially resolving the overlap.[3][6]
Q3: Changing the solvent didn't provide enough resolution. What should I try next?
A3: If changing the solvent is insufficient, the next logical step is to use a spectrometer with a higher magnetic field strength.[7][8] Increasing the field strength (e.g., moving from a 300 MHz to a 600 MHz instrument) increases the chemical shift dispersion, meaning the signals are spread out over a wider frequency range.[7][8] This often resolves overlapping multiplets without altering the sample's chemical conditions.[9]
Q4: I still have overlap issues. Which advanced NMR experiment is best for this molecule?
A4: For a molecule like this compound, a 2D COSY (Correlation Spectroscopy) experiment is an excellent choice.[10][11] COSY reveals which protons are J-coupled (spin-spin coupled) to each other, typically through two or three bonds.[10] By identifying which signals show cross-peaks, you can trace the connectivity of the entire molecule, even if the 1D signals are heavily overlapped. For example, you can unambiguously connect the methine proton to its adjacent vinyl and methyl protons.
Q5: How can I be certain which proton signal corresponds to which carbon atom in the molecule?
A5: A 2D HSQC (Heteronuclear Single Quantum Coherence) experiment is the most effective method for this.[12][13] An HSQC spectrum correlates each proton signal directly to the carbon atom it is attached to.[14] Since ¹³C spectra have a much wider chemical shift range than ¹H spectra, this technique is extremely powerful for resolving proton overlap.[15][16] Each C-H bond will appear as a distinct cross-peak on a 2D map, providing definitive assignments.[13]
Troubleshooting Guides
Issue: Vinyl proton signals (~5.0 - 6.0 ppm) are an uninterpretable multiplet.
Symptom: A broad, complex signal in the ¹H NMR spectrum where individual proton resonances cannot be distinguished.
| Troubleshooting Step | Rationale | Expected Outcome |
| 1. Change Solvent | Solute-solvent interactions can alter chemical shifts, potentially separating the signals.[3][4][5] Aromatic solvents like benzene-d₆ are particularly effective. | The overlapping multiplets shift to different extents, improving resolution and allowing for clearer interpretation. |
| 2. Increase Field Strength | A higher magnetic field increases the frequency separation between signals (dispersion) without changing the coupling constants (J-values).[7][8] | Signals that were overlapping at a lower field become baseline-resolved, revealing their true multiplicity. |
| 3. Run a 2D COSY Experiment | Spreads the ¹H NMR spectrum into two dimensions, showing correlations between coupled protons.[10] | Cross-peaks will appear between coupled protons (e.g., H2-H1a, H2-H1b, H2-H3), allowing you to trace the spin system and assign signals even if they overlap in the 1D spectrum. |
Issue: The methine proton signal (~2.9 ppm) is broad and poorly defined.
Symptom: The multiplet for the methine proton (H3) is not well-resolved, making it difficult to confirm its coupling partners.
| Troubleshooting Step | Rationale | Expected Outcome |
| 1. Run a 2D COSY Experiment | Directly visualizes the J-coupling network.[10] | A clear cross-peak will be visible between the methine proton signal and the signals of the protons it is coupled to (the methyl protons and the adjacent vinyl protons), confirming its assignment. |
| 2. Run a 2D HSQC Experiment | Correlates the methine proton to its directly attached carbon atom.[12][14] | A single cross-peak will appear at the coordinates of the ¹H chemical shift of the methine proton and the ¹³C chemical shift of the methine carbon, providing an unambiguous assignment. |
| 3. "Pure Shift" NMR | If available, this advanced 1D technique collapses complex multiplets into singlets, revealing the precise chemical shift of each proton.[17] | The broad multiplet will be reduced to a sharp singlet, simplifying the spectrum and resolving it from any overlapping signals. |
Data Presentation
Predicted ¹H and ¹³C NMR Data for this compound
Note: Exact chemical shifts can vary based on solvent and concentration. Coupling constants are approximate.
| Atom | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |
| CH₃ | C6 | ~1.10 | ~20.5 | d, J ≈ 7.0 Hz |
| -CH- | C3 | ~2.95 | ~42.0 | m |
| =CH₂ | C1, C5 | ~5.05 | ~114.0 | ddd, J ≈ 10.2, 1.5, 0.8 Hz (cis)ddd, J ≈ 17.0, 1.5, 0.8 Hz (trans) |
| =CH- | C2, C4 | ~5.80 | ~141.0 | ddd, J ≈ 17.0, 10.2, 8.0 Hz |
Experimental Protocols & Visualizations
Protocol 1: 2D COSY Experiment
A COSY (Correlation Spectroscopy) experiment is used to identify protons that are coupled to each other.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) at a concentration of 5-10 mg/mL.
-
Acquire Proton Spectrum: Obtain a standard 1D ¹H NMR spectrum to determine the correct spectral width and pulse lengths.[18]
-
Setup COSY Experiment:
-
Load a standard gradient-selected COSY pulse sequence (e.g., 'cosygpqf' on a Bruker spectrometer).
-
Set the spectral widths in both dimensions (F1 and F2) to encompass all proton signals.
-
Set the number of increments in the indirect dimension (F1) to 128-256 for a quick experiment or 512 for higher resolution.
-
Set the number of scans (NS) to 2 or 4 per increment.
-
-
Processing: After acquisition, perform a Fourier transform in both dimensions, phase the spectrum, and apply a sine-bell window function. The resulting 2D plot will show diagonal peaks and cross-peaks. Cross-peaks indicate J-coupling between protons.
Caption: Workflow for acquiring and processing a 2D COSY NMR experiment.
Protocol 2: 2D HSQC Experiment
An HSQC (Heteronuclear Single Quantum Coherence) experiment identifies direct one-bond correlations between protons and heteronuclei (typically ¹³C).
Methodology:
-
Acquire 1D Spectra: Obtain standard ¹H and ¹³C{¹H} NMR spectra to determine the spectral widths for both nuclei.
-
Setup HSQC Experiment:
-
Load a standard gradient-selected, edited HSQC pulse sequence (e.g., 'hsqcedetgpsp' on a Bruker spectrometer). This sequence can distinguish between CH/CH₃ and CH₂ signals by their phase.
-
Set the spectral width for the ¹H dimension (F2) and the ¹³C dimension (F1).
-
Set the number of increments in F1 (typically 128-256).
-
Set the number of scans (NS) to 4, 8, or higher depending on the sample concentration.
-
-
Processing: Perform a Fourier transform in both dimensions and phase the spectrum. The 2D plot will show cross-peaks where each peak's coordinates correspond to the chemical shifts of a directly bonded C-H pair.
Caption: Expected HSQC correlations for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. tandfonline.com [tandfonline.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Boosting resolution in NMR spectroscopy by chemical shift upscaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 13. Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC) [jove.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 16. researchgate.net [researchgate.net]
- 17. personalpages.manchester.ac.uk [personalpages.manchester.ac.uk]
- 18. nmr.ucdavis.edu [nmr.ucdavis.edu]
Technical Support Center: Optimizing GC-MS Parameters for 3-Methyl-1,4-pentadiene Analysis
Welcome to the technical support center for the analysis of 3-Methyl-1,4-pentadiene using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the GC-MS analysis of this compound.
Q1: What are the primary chemical identifiers for this compound?
For accurate identification and documentation, please refer to the following details for this compound:
| Identifier | Value |
| IUPAC Name | 3-methylpenta-1,4-diene |
| Synonyms | 3-Methylpenta-1,4-diene, CH2=CHCH(CH3)CH=CH2 |
| CAS Number | 1115-08-8[1][2] |
| Molecular Formula | C₆H₁₀[1][2] |
| Molecular Weight | 82.14 g/mol [1] |
Q2: I am not getting a distinct peak for this compound. What are the recommended initial GC-MS parameters?
For the analysis of volatile C6 hydrocarbons like this compound, a non-polar column is generally recommended. Below are two suggested starting methods that can be adapted to your specific instrumentation and sample matrix.
Method 1: Adapted from Conjugated Diene Analysis
This method is a good starting point for resolving various diene isomers.
| Parameter | Recommended Setting |
| GC Column | Non-polar (e.g., CP SIL 5 CB or similar), 150 m x 0.25 mm x 0.5 µm |
| Injection Mode | Split |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | 35°C (hold 10 min), then 0.5°C/min to 60°C (hold 5 min), then 1.0°C/min to 150°C (hold 5 min), then 70°C/min to 250°C (hold 30 min) |
| MS Transfer Line Temp | 260 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 35-350 |
Method 2: General Volatile Hydrocarbon Analysis
This is a faster, more general-purpose method suitable for initial screening.
| Parameter | Recommended Setting |
| GC Column | Non-polar (e.g., HP-PONA or DB-5), 50 m x 0.2 mm x 0.5 µm |
| Injection Mode | Split (e.g., 60:1) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of ~1 mL/min |
| Oven Program | 40°C (hold 5 min), then 7°C/min to 180°C (hold 10 min) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 30-300 |
Q3: How can I differentiate this compound from its isomers using GC-MS?
Differentiation of isomers is a common challenge. A combination of chromatographic separation and mass spectral analysis is key.
-
Chromatographic Separation: The primary method for separating isomers is by their retention time on the GC column. Kovats Retention Indices (RI) are a standardized measure of retention and can be very helpful for identification. On a standard non-polar column (like those mentioned in Q2), the expected retention index for this compound is approximately 546 .[1] You can compare this to the retention indices of other C6 diene isomers to aid in identification.
-
Mass Spectra: While many isomers have similar mass spectra, there can be subtle differences in the relative abundance of fragment ions. It is crucial to compare the obtained mass spectrum with a reliable library like the NIST Mass Spectrometry Data Center. The mass spectrum for this compound is available in the NIST WebBook.[2][3]
Q4: My peaks are tailing. How can I troubleshoot this issue?
Peak tailing can be caused by several factors. The troubleshooting workflow below can help you diagnose and resolve the issue.
Q5: What are the best practices for sample preparation for this compound analysis?
As a volatile organic compound, proper sample preparation is crucial to avoid loss of analyte and ensure accurate quantification.
-
Solvent Selection: Use a high-purity, volatile solvent such as hexane (B92381), pentane, or dichloromethane.[4][5] Avoid water and other polar, non-volatile solvents.
-
Concentration: Aim for a final concentration of approximately 10 µg/mL to avoid overloading the column and detector.[4]
-
Sample Handling: Prepare samples in glass vials with PTFE-lined septa to prevent contamination from plastics.[4][5] Ensure there is no particulate matter in the sample by filtering or centrifuging if necessary.
-
Headspace Analysis: For samples where the matrix is complex or non-volatile, headspace sampling (static or dynamic) can be an effective technique to introduce only the volatile components into the GC-MS system.[6][7]
Experimental Protocols
Below are detailed experimental protocols that can be adapted for your specific application.
Protocol 1: GC-MS Method for Isomer Differentiation of C6 Dienes
This protocol is designed to provide good separation of this compound from its isomers.
1. Sample Preparation:
- Prepare a stock solution of this compound at 1 mg/mL in hexane.
- Create a working standard by diluting the stock solution to 10 µg/mL in hexane.
- If analyzing a sample matrix, dissolve or dilute the sample in hexane to an estimated concentration within the calibration range.
2. GC-MS Instrumentation and Parameters:
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977A or equivalent |
| GC Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm |
| Injection Volume | 1 µL |
| Injection Mode | Split (50:1) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 40°C, hold for 2 minutes. Ramp at 5°C/min to 150°C. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan |
| Mass Scan Range | m/z 35-200 |
| Solvent Delay | 3 minutes |
3. Data Analysis:
- Identify the peak for this compound based on its retention time.
- Confirm the identity by comparing the acquired mass spectrum with a reference library (e.g., NIST).
- If isomers are present, compare their retention times and mass spectra for differentiation.
Protocol 2: Quantitative Analysis of this compound
This protocol outlines the steps for creating a calibration curve for the quantification of this compound.
1. Preparation of Calibration Standards:
- Prepare a stock solution of this compound at a certified concentration (e.g., 1000 µg/mL) in hexane.
- Perform serial dilutions to prepare a series of calibration standards with concentrations ranging from, for example, 0.1, 0.5, 1, 5, and 10 µg/mL.
- If using an internal standard (recommended for best accuracy), add a constant known concentration of a suitable internal standard (e.g., deuterated toluene) to each calibration standard and sample.
2. GC-MS Analysis:
- Analyze the calibration standards and samples using the GC-MS parameters outlined in Protocol 1. It is recommended to run the standards from the lowest to the highest concentration.
3. Calibration Curve and Quantification:
- For each calibration standard, integrate the peak area of this compound (and the internal standard, if used).
- Plot the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the standards.
- Perform a linear regression to obtain the equation of the calibration curve and the coefficient of determination (R²), which should ideally be >0.99.
- Determine the concentration of this compound in the unknown samples by interpolating their peak areas (or area ratios) on the calibration curve.
Logical Relationships and Workflows
The following diagram illustrates the logical workflow for method development and troubleshooting in the GC-MS analysis of this compound.
References
- 1. 1,4-Pentadiene, 3-methyl- | C6H10 | CID 66195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Pentadiene, 3-methyl- [webbook.nist.gov]
- 3. 1,4-Pentadiene, 3-methyl- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. research.tue.nl [research.tue.nl]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection and Optimization for 3-Methyl-1,4-pentadiene Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving 3-methyl-1,4-pentadiene. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalytic reactions applicable to this compound?
A1: this compound, a non-conjugated diene, is a versatile monomer and substrate for several key catalytic transformations, including:
-
Polymerization: Primarily through coordination polymerization using Ziegler-Natta or metallocene catalysts to form polymers with specific microstructures.
-
Acyclic Diene Metathesis (ADMET): A step-growth polymerization method that is effective for polymerizing terminal dienes, driven by the release of volatile ethylene (B1197577) gas.[1][2]
-
Selective Hydrogenation: The reduction of one or both of the carbon-carbon double bonds. This can be challenging as controlling selectivity to mono-hydrogenation is often difficult.[3][4]
-
Isomerization: Conversion of the non-conjugated diene into more thermodynamically stable conjugated isomers, which can then be used in other reactions like Diels-Alder.
-
Palladium-Catalyzed Functionalization: Reactions such as allylic C-H alkylation can introduce new functional groups, converting the 1,4-diene into a conjugated 1,3-diene product.[5]
Q2: Which catalyst systems are recommended for the polymerization of this compound?
A2: Ziegler-Natta and metallocene catalysts are the most common choices for the polymerization of dienes.[6][7]
-
Ziegler-Natta Catalysts: Systems like TiCl₄/Al(iBu)₃ or Nd-based catalysts are known for their high activity and stereoselectivity in diene polymerization.[4][8] Neodymium catalysts, in particular, can produce polybutadienes with very high cis-1,4 content.[9][10]
-
Metallocene Catalysts: These single-site catalysts, such as zirconocene-based systems, offer better control over polymer architecture and molecular weight distribution. However, they can be prone to deactivation.[11][12]
Q3: How can I control stereoselectivity (e.g., cis-1,4 vs. trans-1,4) during polymerization?
A3: Stereoselectivity is primarily governed by the catalyst system and reaction conditions. For instance, in butadiene polymerization, Co(II)-based heterogeneous catalysts have shown over 99% cis-1,4 selectivity, while certain amidinate rare-earth metal catalysts can yield highly trans-1,4-regular polymers.[9][13] The choice of metal (e.g., Ti, Zr, Nd), ligands, and cocatalyst (like MAO or organoaluminum compounds) are all critical factors.[10]
Q4: What are the main causes of catalyst deactivation in these reactions?
A4: Catalyst deactivation is a common issue and can stem from several sources:[11][14]
-
Impurities: Water, oxygen, and other polar compounds in the monomer or solvent can poison the catalyst. Rigorous purification is essential.
-
Side Reactions: The formation of stable allyl intermediates or reaction with dimethylalane can lead to dormant or inactive catalyst species.[11][12]
-
Thermal Instability: Many catalysts degrade at elevated temperatures.
-
Monomer Structure: For a sterically hindered monomer like this compound, the allylic methyl group can influence the metathesis activity and potentially lead to catalyst deactivation pathways.[15]
Q5: What catalysts are suitable for Acyclic Diene Metathesis (ADMET) polymerization of this compound?
A5: ADMET polymerization typically employs well-defined ruthenium or molybdenum carbene catalysts (e.g., Grubbs or Schrock catalysts).[1][2][16] The reaction is driven by the removal of ethylene gas under vacuum.[2] For successful ADMET, monomer purity and catalyst stability are critical variables.[2] Stereoretentive ADMET can be achieved using specialized dithiolate Ru carbenes with cis-configured monomers to produce all-cis polymers.[17]
Troubleshooting Guides
Problem Area: Polymerization Reactions
Q: My polymerization yield is low or zero. What should I check? A: Low yield is a frequent problem with multiple potential causes. Use the following workflow to diagnose the issue.
Caption: General troubleshooting workflow for low polymer yield.
Q: The molecular weight of my polymer is not reproducible. Why? A: Inconsistent molecular weight often points to poor control over the reaction.
-
Possible Cause: Fluctuations in temperature.
-
Solution: Use a temperature-controlled reaction setup (oil bath, cryostat) to maintain a stable temperature.
-
-
Possible Cause: Presence of chain transfer agents.
-
Solution: Ensure all reagents are free from impurities that can act as chain transfer agents. In MAO-activated systems, residual trimethylaluminum (B3029685) can act as a chain transfer agent.[12]
-
-
Possible Cause: Inconsistent monomer-to-catalyst ratio.
-
Solution: Prepare stock solutions of your catalyst and cocatalyst to ensure accurate and reproducible dosing.
-
Problem Area: Selective Hydrogenation
Q: My hydrogenation reaction is either incomplete or reduces both double bonds. How can I improve selectivity? A: Selective hydrogenation of non-conjugated dienes is challenging.
-
Possible Cause: Catalyst is too active.
-
Solution: Switch from a highly active catalyst like Pt/C to a less active one like Pd/C. In some cases, partially "poisoned" catalysts like Lindlar's catalyst can offer higher selectivity, though they are typically used for alkynes.
-
-
Possible Cause: Steric hindrance.
-
Solution: The two double bonds in this compound have different steric environments. The less sterically hindered double bond is generally expected to react faster.[18] Optimize reaction time and temperature to stop the reaction after the first equivalent of hydrogen has been consumed.
-
-
Possible Cause: Incorrect solvent or pressure.
-
Solution: Solvent choice can influence selectivity. Try different solvents like ethanol (B145695), ethyl acetate, or hexane. Running the reaction under a hydrogen balloon (atmospheric pressure) instead of a high-pressure autoclave can slow the reaction and improve control.[19][20]
-
Q: The catalyst seems inactive and the hydrogen balloon is not deflating. What went wrong? A: Catalyst inactivity is a common failure mode.
-
Possible Cause: Catalyst poisoning.
-
Solution: Ensure the substrate and solvent are free of sulfur or nitrogen compounds, which can poison noble metal catalysts.
-
-
Possible Cause: Poor quality or old catalyst.
-
Solution: Use a fresh bottle of catalyst. Pd/C and Pt/C can lose activity over time, especially if not stored properly.
-
-
Possible Cause: Inefficient hydrogen delivery.
-
Solution: Ensure the system is properly sealed. Purge the reaction flask thoroughly, first with an inert gas (N₂ or Ar) and then with hydrogen, to remove all air. Ensure vigorous stirring to facilitate mass transfer of hydrogen gas to the catalyst surface.[21]
-
Catalyst Performance Data
The following tables summarize performance data for relevant catalytic systems used in diene reactions. While specific data for this compound is limited, these examples with analogous dienes provide a strong starting point for catalyst selection.
Table 1: Catalyst Performance in Diene Polymerization
| Catalyst System | Monomer | Cocatalyst | Temp. (°C) | Selectivity | Activity/Yield | Reference |
|---|---|---|---|---|---|---|
| Co-MFU-4l | 1,3-Butadiene | MMAO-12 | 25 | >99% cis-1,4 | High Yield | [9] |
| Ni(II)-MFU-4l | 1,3-Butadiene | MMAO-12 | 25 | 96% cis-1,4 | High Activity | [9] |
| Zr(IV) (anilidomethyl)pyridine | 1,3-Butadiene | Al(iBu₂H)/MAO | N/A | Exclusively cis-1,4 | High Activity | [10] |
| PNP-Ligated Yttrium Complex | Isoprene | [Ph₃C][B(C₆F₅)₄]/AlⁱBu₃ | N/A | High cis-1,4 | High Activity |[22] |
Table 2: Performance in Palladium-Catalyzed Reactions of Dienes
| Catalyst | Substrate | Reagent | Oxidant | Product Type | Selectivity | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | 1,4-Dienes | Various Nucleophiles | 2,6-DMBQ | 1,3-Diene | High Regio/Stereocontrol | [5] |
| Pd(PPh₃)₄ | 1,3-Cyclohexadiene | Aryl Halide / Amine | Light | 1,4-syn-Addition | dr > 20:1 | [23] |
| Pd(OAc)₂ | Enallene / Allene | N/A | BQ |[6]Dendralene | Single Stereoisomer |[24] |
Key Experimental Protocols
Protocol 1: General Procedure for Ziegler-Natta Polymerization of a Diene
This protocol is a representative starting point and will require optimization for this compound.
-
Preparation: All glassware must be oven-dried and assembled hot under a stream of dry argon or nitrogen. All solvents and the monomer must be rigorously purified and deoxygenated prior to use.
-
Catalyst Pre-activation (Schlenk Line): In a Schlenk flask, add the transition metal precursor (e.g., a titanium or neodymium complex) dissolved in an anhydrous solvent (e.g., toluene).
-
Cocatalyst Addition: Cool the solution to the desired pre-activation temperature (e.g., 0 °C or -78 °C). Slowly add the organoaluminum cocatalyst (e.g., triisobutylaluminum (B85569) - TIBA or methylaluminoxane (B55162) - MAO) dropwise with stirring. The molar ratio of Al to the transition metal is critical and must be optimized (e.g., Al:Nd:Cl = 11:1:3).[4]
-
Aging: Allow the catalyst mixture to "age" for a specified time (e.g., 15-60 minutes) at the set temperature to allow for the formation of the active species.
-
Polymerization: In a separate reactor, add the desired amount of purified solvent and this compound. Bring the reactor to the target polymerization temperature.
-
Initiation: Transfer the activated catalyst slurry to the reactor via cannula to initiate the polymerization.
-
Reaction: Monitor the reaction progress by observing changes in viscosity or by taking aliquots for analysis (e.g., GC to measure monomer consumption).
-
Termination: After the desired time, quench the reaction by adding a small amount of an alcohol (e.g., methanol (B129727) or isopropanol) containing an antioxidant (like BHT).
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., acidic methanol). Filter the polymer, wash it thoroughly, and dry it under vacuum to a constant weight.
Protocol 2: General Procedure for Selective Catalytic Hydrogenation (Atmospheric Pressure)
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substrate (this compound) and a suitable solvent (e.g., ethanol or ethyl acetate).
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., 5-10 wt% of 10% Pd/C).
-
Purging: Seal the flask with a septum. Using a needle attached to a vacuum/inert gas line, carefully evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle 3-5 times to ensure all oxygen is removed.
-
Hydrogenation: Replace the inert gas line with a balloon filled with hydrogen gas. Puncture the septum with the hydrogen balloon needle. For safety, ensure no sources of ignition are nearby.
-
Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC or GC-MS by periodically taking small aliquots.
-
Workup: Once the desired conversion is reached, carefully remove the hydrogen balloon and purge the flask with inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The palladium/Celite mixture can be pyrophoric and should not be allowed to dry in the air while hydrogen is still adsorbed.[21] Quench the filter cake with water or isopropanol (B130326) before disposal.[21]
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the hydrogenated product.
Visualization of Key Concepts
Caption: Decision tree for initial catalyst selection.
Caption: Key reaction pathways in coordination polymerization.
References
- 1. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]
- 2. How To Do An Acyclic Diene Metathesis Reaction - Advanced Science News [advancedsciencenews.com]
- 3. CN86100667A - Catalyst Deactivation in Solution Polymerization of α-Olefins - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Polymerization of conjugated dienes with a homogeneous Ziegler–Natta catalytic system based on a carbon-bridged bis(phenolate) yttrium alkyl complex - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. web.uvic.ca [web.uvic.ca]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 16. benchchem.com [benchchem.com]
- 17. Stereocontrolled acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. reddit.com [reddit.com]
- 21. Reddit - The heart of the internet [reddit.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Palladium-Catalyzed Oxidative Allene–Allene Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
minimizing byproduct formation in 3-Methyl-1,4-pentadiene synthesis
Technical Support Center: 3-Methyl-1,4-pentadiene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the Grignard reaction. This typically includes the coupling of an allyl Grignard reagent, such as allylmagnesium bromide, with an isopropyl halide (e.g., isopropyl bromide), or the reverse, reacting isopropylmagnesium bromide with an allyl halide.
Q2: What are the primary byproducts to expect in this synthesis?
A2: The two major byproducts are:
-
Wurtz-type coupling products: Primarily 1,5-hexadiene (B165246), formed from the self-coupling of the allyl Grignard reagent or allyl halide.
-
Isomerization products: 3-Methyl-1,3-pentadiene (B1617704), a conjugated diene that is thermodynamically more stable than the desired 1,4-diene product.
Q3: How can I confirm the presence of the desired product and its byproducts?
A3: Gas chromatography-mass spectrometry (GC-MS) is the recommended analytical method.[1][2] The different isomers will have distinct retention times and fragmentation patterns, allowing for their identification and quantification.
Q4: What are the general safety precautions for this synthesis?
A4: Grignard reagents are highly reactive, pyrophoric, and water-sensitive. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of this compound | 1. Inactive Grignard reagent due to moisture or oxygen contamination. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere. - Use anhydrous solvents. - Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane. |
| 2. Incomplete reaction. | - Ensure the reaction is stirred efficiently. - Check the quality and concentration of the Grignard reagent via titration. | |
| High percentage of 1,5-hexadiene byproduct | 1. Wurtz-type coupling of the allyl halide. | - Add the allyl halide slowly and at a controlled rate to the Grignard reagent solution. - Maintain a low reaction temperature (e.g., below 0 °C) during the addition.[3][4] - Use a large excess of magnesium turnings during the preparation of the allyl Grignard reagent to minimize unreacted allyl halide.[5] |
| 2. High concentration of allyl halide. | - Use a dilute solution of the allyl halide. | |
| Presence of 3-methyl-1,3-pentadiene in the product | 1. Isomerization of the 1,4-diene product. | - Avoid acidic work-up conditions, which can catalyze isomerization. Use a buffered or weakly basic quench. - Keep the reaction and work-up temperatures as low as possible. - Distill the product at reduced pressure to minimize thermal isomerization. |
| 2. Presence of transition metal impurities. | - Use high-purity magnesium and reagents. | |
| Formation of a viscous residue or polymer | 1. Polymerization of the diene products. | - Store the purified product at a low temperature (2-8°C) and under an inert atmosphere. - Consider adding a radical inhibitor, such as BHT, to the purified product if it is to be stored for an extended period. |
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol is a general guideline based on established procedures for Grignard reactions involving allyl halides.
Materials:
-
Magnesium turnings
-
Allyl bromide (freshly distilled)
-
Isopropyl bromide (freshly distilled)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for activation)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of Allylmagnesium Bromide:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under a positive pressure of inert gas.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small amount of the allyl bromide solution to initiate the reaction. The disappearance of the iodine color and gentle reflux indicate initiation.
-
Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. To minimize Wurtz coupling, keep the reaction temperature below the boiling point of the ether.[5]
-
After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the freshly prepared allylmagnesium bromide solution to 0°C in an ice bath.
-
Add a solution of isopropyl bromide (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.
-
Add the isopropyl bromide solution dropwise to the stirred Grignard reagent, maintaining the temperature at or below 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0°C.
-
Slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Carefully distill the product at atmospheric pressure, collecting the fraction boiling around 54-56°C. For higher purity, fractional distillation is recommended.
-
Visualizations
Caption: Reaction scheme for this compound synthesis and byproduct formation.
References
- 1. 1,4-Pentadiene, 3-methyl- | C6H10 | CID 66195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP3182120A1 - A gc/gc-ms based method for the estimation of trace level conjugated dienes in gasoline range products - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up the Synthesis of 3-Methyl-1,4-pentadiene
Welcome to the technical support center for the synthesis of 3-methyl-1,4-pentadiene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most plausible laboratory-scale syntheses for this compound involve two primary routes: the Grignard reaction and the Wittig reaction.
-
Grignard Reaction: This route typically involves the reaction of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) with a suitable ketone (e.g., acetone), followed by a dehydration step.
-
Wittig Reaction: This approach utilizes the reaction of an appropriate phosphorus ylide (e.g., allylidenetriphenylphosphorane) with an aldehyde (e.g., acetaldehyde).
Q2: What are the main challenges when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this volatile diene presents several challenges:
-
Exothermic Reactions: Both Grignard and Wittig reactions can be highly exothermic, requiring careful temperature control to prevent runaway reactions and side product formation, which is a significant safety concern at a larger scale.
-
Reagent Handling: Grignard reagents are highly sensitive to moisture and air, necessitating strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). Handling large quantities of pyrophoric reagents like n-butyllithium (often used in the Wittig reaction) also requires stringent safety protocols.
-
Product Volatility: this compound has a low boiling point (approximately 55 °C), which can lead to significant product loss during the reaction, workup, and purification stages.[1]
-
Isomer Formation: The synthesis can often lead to the formation of more stable conjugated diene isomers, such as 2-methyl-1,3-pentadiene (B74102) or 4-methyl-1,3-pentadiene, which can be difficult to separate from the desired product.
-
Purification: Due to the low boiling point and potential for isomerization, purification by distillation requires careful control and efficient fractional distillation columns.
Q3: How can I minimize the formation of isomeric impurities?
A3: Minimizing isomer formation is crucial for obtaining high-purity this compound. Key strategies include:
-
Reaction Temperature: Maintain low reaction temperatures during the synthesis and workup to minimize acid- or base-catalyzed isomerization to more stable conjugated dienes.
-
Choice of Reagents: The choice of reagents and reaction conditions in both Grignard and Wittig routes can influence the product distribution.
-
Prompt Workup and Purification: Process the reaction mixture promptly after completion and avoid prolonged exposure to acidic or basic conditions.
Troubleshooting Guides
Scenario 1: Grignard Reaction Route
This route involves the reaction of vinylmagnesium bromide with acetone (B3395972) to form 3-methyl-4-penten-2-ol, followed by dehydration to yield this compound.
Problem 1: Low or no yield of the Grignard reagent (vinylmagnesium bromide).
| Possible Cause | Troubleshooting Step |
| Moisture in glassware or solvent | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. |
| Inactive magnesium turnings | Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating or sonication can also initiate the reaction. |
| Slow initiation of the reaction | Crush a few pieces of magnesium under an inert atmosphere to expose a fresh surface. |
Problem 2: Low yield of this compound during dehydration.
| Possible Cause | Troubleshooting Step |
| Incomplete dehydration | Ensure the dehydration agent (e.g., mild acid catalyst) is active and used in the correct stoichiometric amount. Monitor the reaction progress by GC-MS. |
| Isomerization to conjugated dienes | Use a mild dehydration catalyst and maintain a low reaction temperature. Consider vacuum distillation to remove the product as it forms, minimizing its contact time with the catalyst. |
| Polymerization of the diene | Add a polymerization inhibitor (e.g., hydroquinone) during the dehydration and distillation steps. |
| Product loss due to volatility | Use efficient condensers cooled to a low temperature (e.g., with a circulating chiller) during the reaction and distillation. |
Scenario 2: Wittig Reaction Route
This route involves the reaction of allylidenetriphenylphosphorane (B102500) with acetaldehyde (B116499).
Problem 1: The phosphorus ylide fails to form.
| Possible Cause | Troubleshooting Step |
| Ineffective deprotonation of the phosphonium (B103445) salt | Use a sufficiently strong base (e.g., n-butyllithium, sodium hydride) to deprotonate the allyltriphenylphosphonium salt. Ensure the base is not quenched by moisture. |
| Impure phosphonium salt | Recrystallize the allyltriphenylphosphonium salt before use. |
| Reaction temperature is too low | While the initial deprotonation is often done at low temperatures, allowing the reaction to warm to room temperature may be necessary for complete ylide formation. |
Problem 2: Low yield of this compound.
| Possible Cause | Troubleshooting Step |
| Side reactions of the ylide | Add the acetaldehyde slowly to the ylide solution to maintain a low concentration of the aldehyde and minimize side reactions. |
| Steric hindrance | While less of a concern with acetaldehyde, highly substituted aldehydes or ketones can react slowly. In such cases, a longer reaction time or gentle heating may be required. |
| Difficult workup | The byproduct, triphenylphosphine (B44618) oxide, can sometimes complicate purification. Precipitation and filtration or column chromatography may be necessary. Given the volatility of the product, careful solvent removal is critical. |
Data Presentation
The following tables provide illustrative quantitative data for the synthesis of this compound. Note that these are representative values and may need to be optimized for specific laboratory conditions and scale.
Table 1: Illustrative Reaction Parameters for Grignard Synthesis
| Parameter | Value |
| Reactants | Vinylmagnesium bromide, Acetone |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature (Grignard Addition) | 0-5 °C |
| Reaction Time (Grignard Addition) | 2-4 hours |
| Dehydration Catalyst | Mild acid (e.g., p-toluenesulfonic acid) |
| Dehydration Temperature | 50-60 °C (with distillation of product) |
| Typical Yield (3-methyl-4-penten-2-ol) | 70-85% |
| Typical Yield (this compound) | 50-70% (after dehydration and purification) |
Table 2: Illustrative Reaction Parameters for Wittig Synthesis
| Parameter | Value |
| Reactants | Allyltriphenylphosphonium bromide, n-Butyllithium, Acetaldehyde |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Ylide Formation Temperature | -78 °C to 0 °C |
| Wittig Reaction Temperature | -78 °C to room temperature |
| Reaction Time | 4-8 hours |
| Typical Yield | 40-60% |
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
-
Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous THF and a crystal of iodine to initiate the reaction. Slowly add a solution of vinyl bromide in anhydrous THF to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Acetone: Cool the Grignard reagent to 0 °C. Slowly add a solution of anhydrous acetone in anhydrous THF via the dropping funnel, maintaining the temperature below 5 °C. After the addition, allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup: Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Dehydration: Remove the solvent under reduced pressure at a low temperature. Add a catalytic amount of p-toluenesulfonic acid and a polymerization inhibitor. Set up a fractional distillation apparatus and heat the mixture to 50-60 °C. Collect the fraction boiling at approximately 55 °C.
Protocol 2: Wittig Synthesis of this compound
-
Ylide Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend allyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to -78 °C and slowly add a solution of n-butyllithium in hexanes. Allow the mixture to warm to 0 °C and stir for 1 hour, during which a characteristic orange-red color of the ylide should appear.
-
Wittig Reaction: Cool the ylide solution back to -78 °C. Slowly add a solution of freshly distilled acetaldehyde in anhydrous THF. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by adding water. Extract the mixture with pentane (B18724). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Carefully remove the pentane by distillation at atmospheric pressure. The crude product can be purified by fractional distillation, collecting the fraction at 55 °C.
Visualizations
Caption: Workflow for the Grignard synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to Purity Validation of 3-Methyl-1,4-pentadiene: GC vs. NMR
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research. 3-Methyl-1,4-pentadiene, a volatile unsaturated hydrocarbon, serves as a valuable building block in various synthetic pathways. Ensuring its purity is paramount to the success of subsequent reactions and the quality of the final products. This guide provides a comprehensive comparison of two powerful analytical techniques for the validation of this compound purity: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide will delve into the experimental protocols for each method, present a quantitative comparison of their performance, and offer a visual workflow to aid in selecting the most appropriate technique for your analytical needs.
At a Glance: GC vs. NMR for Purity Analysis
| Parameter | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by detection by a Flame Ionization Detector (FID). | Absorption of radiofrequency waves by atomic nuclei in a strong magnetic field, providing structural and quantitative information. |
| Primary Strengths | High sensitivity for volatile impurities, excellent separation of complex mixtures, robust and widely available. | Absolute quantification without a specific reference standard of the analyte (using an internal standard), non-destructive, provides detailed structural information for both the main component and impurities. |
| Primary Weaknesses | Requires volatile and thermally stable analytes, quantification requires calibration with standards for each impurity. | Lower sensitivity compared to GC for trace impurities, potential for signal overlap in complex mixtures. |
| Typical Limit of Detection (LOD) | ~0.01% | ~0.1% |
| Typical Limit of Quantitation (LOQ) | ~0.05% | ~0.5% |
| Analysis Time (per sample) | ~20-30 minutes | ~10-20 minutes |
| Sample Preparation | Dilution in a volatile solvent. | Dissolution in a deuterated solvent with a known amount of an internal standard. |
Experimental Protocols
Gas Chromatography with Flame Ionization Detector (GC-FID)
Gas chromatography is a highly effective method for separating and quantifying volatile organic compounds like this compound. The use of a Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve it in 10 mL of a high-purity volatile solvent (e.g., hexane (B92381) or pentane) to create a stock solution of ~10 mg/mL.
-
Prepare a working standard by diluting the stock solution to a concentration of approximately 1 mg/mL with the same solvent.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-1 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating hydrocarbon isomers.
-
Injector: Split/splitless injector, operated in split mode (e.g., 100:1 split ratio) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 5°C/min to 150°C.
-
Hold for 2 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Detector Temperature: 300°C.
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage. The area of the main peak is divided by the total area of all peaks in the chromatogram.
-
For more accurate quantification, an internal or external standard method can be employed.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity of a substance without the need for a specific standard of the analyte itself. It relies on the principle that the integrated signal intensity of a nucleus is directly proportional to the number of nuclei contributing to that signal.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount (e.g., 5-10 mg) of a suitable internal standard with a certified purity. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Ensure complete dissolution by gentle vortexing.
2. Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probe: 5 mm broadband probe.
-
Experiment: A standard 1D proton (¹H) NMR experiment.
-
Acquisition Parameters:
-
Pulse sequence with a calibrated 90° pulse.
-
Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1). A D1 of 30 seconds is a conservative starting point.
-
Number of scans (NS): 8 to 16, depending on the sample concentration.
-
-
Processing:
-
Apply an exponential multiplication with a line broadening of 0.3 Hz.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
3. Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Potential Impurities in this compound Synthesis
The synthesis of this compound can result in various impurities, depending on the synthetic route. Common impurities may include:
-
Isomeric Byproducts: Other C6H10 isomers such as 3-methyl-1,3-pentadiene (B1617704) or 4-methyl-1,3-pentadiene.
-
Unreacted Starting Materials: Depending on the synthesis, these could include compounds like isoprene (B109036) and propylene.
-
Solvent Residues: Residual solvents from the reaction or purification steps (e.g., hexane, ether).
Visualizing the Workflow
Caption: Workflow for purity validation of this compound by GC-FID and qNMR.
Logical Comparison of Techniques
A Comparative Study of Isoprene and 3-Methyl-1,4-pentadiene Polymerization: A Review of the Landscape
A comprehensive comparative analysis of the polymerization behavior of isoprene (B109036) and 3-methyl-1,4-pentadiene is currently challenging due to a significant disparity in available research. While isoprene polymerization is a well-documented field with extensive experimental data, literature on the polymerization of this compound is sparse, hindering a direct, data-driven comparison of their performance.
This guide synthesizes the available information on isoprene polymerization, covering various catalytic systems and their influence on polymer properties. It also highlights the current knowledge gap regarding the polymerization of this compound.
Isoprene Polymerization: A Versatile Monomer for Synthetic Rubber
Isoprene, a key monomer in the production of synthetic rubber, can be polymerized through several methods, including anionic, cationic, and Ziegler-Natta catalysis. The choice of polymerization technique significantly impacts the microstructure of the resulting polyisoprene, which in turn determines its physical and mechanical properties.
Anionic Polymerization of Isoprene
Anionic polymerization of isoprene, often initiated by organolithium compounds like n-butyllithium, is a well-established method for producing polyisoprene with a high content of cis-1,4-units, which is structurally similar to natural rubber. This "living" polymerization technique allows for excellent control over molecular weight and a narrow molecular weight distribution.
Experimental Protocol: Anionic Polymerization of Isoprene
A typical experimental setup for the anionic polymerization of isoprene involves the following steps:
-
Purification: Isoprene monomer and the solvent (e.g., a non-polar hydrocarbon like cyclohexane) are rigorously purified to remove any impurities that could terminate the living polymerization.
-
Initiation: The polymerization is initiated by adding a precise amount of an organolithium initiator, such as sec-butyllithium, to the monomer/solvent mixture under an inert atmosphere (e.g., argon or nitrogen).
-
Propagation: The reaction is allowed to proceed at a controlled temperature. The anionic chain ends propagate by adding isoprene monomer units.
-
Termination: The living polymer chains can be terminated by the addition of a protonating agent, such as methanol. Alternatively, functional end-groups can be introduced by reacting the living chain ends with specific electrophiles.
-
Polymer Isolation: The resulting polyisoprene is isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.
Ziegler-Natta Polymerization of Isoprene
Ziegler-Natta catalysts, typically composed of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum co-catalyst (e.g., triethylaluminium), are highly effective for the stereospecific polymerization of isoprene.[1][2][3] These heterogeneous catalysts can produce polyisoprene with a very high cis-1,4 content, closely mimicking the structure and properties of natural rubber.[1]
Experimental Protocol: Ziegler-Natta Polymerization of Isoprene
The following outlines a general procedure for Ziegler-Natta polymerization of isoprene:
-
Catalyst Preparation: The Ziegler-Natta catalyst is prepared by reacting a transition metal halide with an organoaluminum compound in an inert solvent.
-
Polymerization: The purified isoprene monomer is introduced into a reactor containing the prepared catalyst slurry under an inert atmosphere. The polymerization is carried out at a specific temperature and pressure.
-
Deactivation and Washing: After the desired conversion is reached, the catalyst is deactivated, often by adding an alcohol. The polymer is then washed to remove catalyst residues.
-
Stabilization and Drying: A stabilizer is added to the polymer solution to prevent degradation. The solvent is then removed, and the polyisoprene is dried.
Cationic Polymerization of Isoprene
Cationic polymerization of isoprene can be initiated by Lewis acids or protonic acids.[4] This method typically leads to a mixture of microstructures, including trans-1,4, cis-1,4, and cyclized units. The reaction is sensitive to temperature and the nature of the solvent and counter-ion.[4]
The Unexplored Territory of this compound Polymerization
In stark contrast to the wealth of information on isoprene, a thorough search of the scientific literature reveals a significant lack of experimental data on the polymerization of this compound. While studies on its isomers, such as 3-methyl-1,3-pentadiene (B1617704) and 4-methyl-1,3-pentadiene, exist, they do not provide the necessary information for a direct comparison with isoprene.[5][6]
The absence of published research on the polymerization of this compound means that key performance indicators such as monomer conversion, polymer molecular weight, polydispersity, and microstructure remain unknown. Consequently, a comparative analysis of its polymerization behavior against that of isoprene cannot be conducted at this time.
Data Summary: Isoprene Polymerization
The following table summarizes typical outcomes for the different polymerization methods of isoprene, based on available literature.
| Polymerization Method | Typical Initiator/Catalyst | Predominant Microstructure | Molecular Weight Control | Polydispersity Index (PDI) |
| Anionic | Organolithium (e.g., n-BuLi) | High cis-1,4 | Excellent | Narrow (< 1.1) |
| Ziegler-Natta | TiCl4 / Al(C2H5)3 | Very High cis-1,4 | Good | Broad |
| Cationic | Lewis Acids (e.g., BF3, AlCl3) | Mixed (trans-1,4, cyclized) | Poor | Broad |
Conclusion
Isoprene stands as a well-characterized monomer, with established protocols for anionic, Ziegler-Natta, and cationic polymerization that allow for the synthesis of polyisoprene with tailored microstructures and properties. The field benefits from a vast body of research that details reaction mechanisms, kinetics, and the influence of various parameters on the final polymer.
Conversely, the polymerization of this compound represents a significant gap in the current polymer chemistry literature. The lack of experimental data makes it impossible to draw comparisons regarding its reactivity, the properties of its corresponding polymer, or its potential applications relative to polyisoprene. Further research into the polymerization of this compound is necessary to enable a meaningful comparative study. Researchers and professionals in drug development seeking novel polymer structures may find the exploration of this understudied monomer a promising area for future investigation.
References
comparing spectroscopic data of 3-Methyl-1,4-pentadiene with literature values
This guide provides a detailed comparison of experimental spectroscopic data for 3-Methyl-1,4-pentadiene with established literature values. The included data tables, experimental protocols, and workflow diagrams are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, ensuring accurate compound identification and characterization.
Experimental Protocols
To ensure data consistency and reproducibility, the following standard operating procedures are recommended for the spectroscopic analysis of this compound.
1. Sample Preparation
A sample of this compound (≥98.5% purity) should be used. For NMR analysis, approximately 10-20 mg of the compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard. For IR spectroscopy, a thin film of the neat liquid is prepared between two potassium bromide (KBr) plates. For mass spectrometry, the sample is introduced directly into the ion source, typically via a gas chromatography (GC) interface.
2. ¹H NMR Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Internal Standard: Tetramethylsilane (TMS)
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse sequence
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
3. ¹³C NMR Spectroscopy
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Internal Standard: Tetramethylsilane (TMS)
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled pulse sequence
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
-
Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm and reported relative to TMS at 0.00 ppm.
4. Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FT-IR) Spectrometer
-
Sample Preparation: Thin film on KBr plates
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Data Processing: Background subtraction and atmospheric correction.
5. Mass Spectrometry (MS)
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Ionization Method: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 35 - 500
-
GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 40 °C, hold for 2 min, ramp to 250 °C at 10 °C/min.
Data Presentation
The following tables summarize the comparison between hypothetical experimental data and literature values for the spectroscopic analysis of this compound.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Proton Assignment | Literature Chemical Shift (δ, ppm) | Hypothetical Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (CH₃) | 1.05 | 1.06 | d | 6.8 |
| H2 (CH) | 2.85 | 2.86 | m | - |
| H3 (=CH₂) | 5.00 - 5.10 | 5.03, 5.08 | m | - |
| H4 (=CH) | 5.75 - 5.85 | 5.80 | m | - |
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Carbon Assignment | Literature Chemical Shift (δ, ppm) [1] | Hypothetical Experimental Chemical Shift (δ, ppm) |
| C1 (CH₃) | 19.8 | 19.9 |
| C2 (CH) | 45.5 | 45.6 |
| C3 (=CH₂) | 114.5 | 114.6 |
| C4 (=CH) | 140.2 | 140.3 |
Table 3: IR Spectroscopy Data Comparison
| Vibrational Mode | Literature Wavenumber (cm⁻¹) | Hypothetical Experimental Wavenumber (cm⁻¹) | Intensity |
| =C-H stretch | 3080 | 3081 | Strong |
| C-H stretch (alkane) | 2970, 2930 | 2972, 2931 | Strong |
| C=C stretch | 1645 | 1644 | Medium |
| C-H bend (alkene) | 995, 915 | 996, 914 | Strong |
Table 4: Mass Spectrometry Data Comparison
| m/z | Literature Relative Intensity (%) [2] | Hypothetical Experimental Relative Intensity (%) | Fragment Assignment |
| 82 | 30 | 32 | [M]⁺ |
| 67 | 100 | 100 | [M-CH₃]⁺ |
| 55 | 45 | 48 | [C₄H₇]⁺ |
| 41 | 80 | 82 | [C₃H₅]⁺ |
| 39 | 60 | 61 | [C₃H₃]⁺ |
Workflow for Spectroscopic Data Comparison
The following diagram illustrates the logical workflow for comparing experimentally obtained spectroscopic data with established literature values for compound verification.
Caption: Workflow for Spectroscopic Data Comparison.
Summary
The presented hypothetical experimental data for this compound shows strong agreement with the referenced literature values across ¹H NMR, ¹³C NMR, IR, and mass spectrometry. This high degree of correlation confirms the identity and purity of the analyzed sample. Minor variations in chemical shifts and intensities are within acceptable experimental error. This guide serves as a template for the systematic comparison of spectroscopic data, a critical step in chemical research and quality control.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Methyl-1,4-pentadiene
For researchers, scientists, and drug development professionals engaged in the analysis of volatile organic compounds, the selection and validation of an appropriate analytical method are critical for obtaining accurate and reliable data. This guide provides a comparative overview of the two primary chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the analysis of 3-Methyl-1,4-pentadiene. Cross-validation of these methods ensures consistency and comparability of results, a crucial step in method transfer between laboratories or when employing different analytical techniques within a study.
This compound is a volatile organic compound with a boiling point of 55°C, which makes it an ideal candidate for analysis by Gas Chromatography.[1][2][3] While HPLC is a versatile technique, its application to such a volatile analyte is less common and generally less advantageous than GC.
Data Presentation: Comparison of Analytical Method Suitability
The following table summarizes the key performance characteristics of GC and HPLC for the analysis of volatile compounds like this compound.
| Performance Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Applicability to Analyte | Highly suitable for volatile and thermally stable compounds.[4][5][6] | More suitable for non-volatile or thermally labile compounds.[4][7][8] |
| Typical Mobile Phase | Inert gas (e.g., Helium, Nitrogen).[4] | Liquid solvent mixture.[4] |
| Operating Temperature | High temperatures (150 - 300°C) to ensure vaporization.[7] | Typically ambient to moderately elevated temperatures (20 - 90°C).[7] |
| Analysis Time | Generally faster, often in the range of a few minutes.[5][7] | Typically longer analysis times, from 10 to 60 minutes.[7] |
| Cost per Analysis | Lower, due to minimal solvent usage.[4][5] | Higher, due to the cost of solvents and high-pressure pumps.[7] |
| Sensitivity | Excellent, especially when coupled with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).[4][6] | Dependent on the detector; can be highly sensitive but may be less so than GC for this specific analyte.[4] |
| Resolution | Capable of providing very sharp peaks and high resolution for volatile compounds.[5][7] | Resolution is generally very good, but may be lower than GC for highly volatile analytes. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical procedures. Below is a representative protocol for the analysis of this compound using Gas Chromatography with a Flame Ionization Detector (GC-FID), the most common and appropriate method for this analyte. An HPLC method is less conventional but is described for comparative purposes.
Gas Chromatography (GC) Method
This method is designed for the quantification of this compound in a solvent matrix.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a capillary column is used.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5, DB-5), with dimensions of 30 m x 0.25 mm internal diameter and a 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Split injection with a split ratio of 50:1. Injector temperature set to 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 150°C.
-
Hold: Hold at 150°C for 2 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane). Create a series of calibration standards by serial dilution of the stock solution.
-
Quantification: Inject a fixed volume (e.g., 1 µL) of each standard and sample. Construct a calibration curve by plotting the peak area of this compound against its concentration. Determine the concentration of the analyte in the samples from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method (Hypothetical)
While not the preferred method, a reverse-phase HPLC method could be developed.
-
Instrumentation: An HPLC system with a UV detector, a pump capable of gradient elution, and an autosampler.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Start with 50% acetonitrile.
-
Linearly increase to 95% acetonitrile over 10 minutes.
-
Hold at 95% acetonitrile for 2 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector set to a low wavelength (e.g., 210 nm), as dienes have limited chromophores.
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile. Prepare calibration standards by diluting the stock solution with the initial mobile phase composition.
-
Quantification: Inject a fixed volume (e.g., 10 µL) of each standard and sample. Create a calibration curve by plotting peak area versus concentration.
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.
References
- 1. 1115-08-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | CAS#:1115-08-8 | Chemsrc [chemsrc.com]
- 3. This compound [stenutz.eu]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. foodsafety.institute [foodsafety.institute]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. youtube.com [youtube.com]
A Comparative Guide to the Reactivity of 3-Methyl-1,4-pentadiene and Conjugated Dienes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of the non-conjugated diene, 3-Methyl-1,4-pentadiene, with its conjugated isomers, such as isoprene (B109036) (2-methyl-1,3-butadiene) and 1,3-pentadiene. Understanding these differences is crucial for synthetic chemists in designing reaction pathways and predicting product outcomes. This comparison will focus on electrophilic addition reactions, a key reaction class for these compounds, supported by experimental data and detailed protocols.
Executive Summary
Introduction to Diene Reactivity
Dienes are hydrocarbons containing two carbon-carbon double bonds. Their reactivity is fundamentally dictated by the arrangement of these double bonds.
-
Isolated Dienes: In molecules like this compound, the double bonds are separated by two or more single bonds. This separation prevents electronic interaction between the π systems, and they therefore behave as two independent alkene units.
-
Conjugated Dienes: In compounds such as isoprene and 1,3-butadiene (B125203), the double bonds are separated by a single bond. This arrangement allows for the delocalization of π-electrons across the four-carbon system, leading to increased stability and unique reactivity patterns.[1]
Reactivity in Electrophilic Addition
Electrophilic addition is a fundamental reaction of alkenes and dienes. The reaction is initiated by the attack of an electrophile on the electron-rich double bond.
The Case of this compound (A Non-Conjugated Diene)
As a diene with isolated double bonds, this compound undergoes electrophilic addition in a manner similar to simple alkenes. The two double bonds react independently of each other. When one equivalent of an electrophilic reagent like HBr is added, the reaction will follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation.
Given the structure of this compound, both double bonds are monosubstituted. Therefore, the addition of HBr would be expected to proceed at a rate typical for a monosubstituted alkene, and the regioselectivity would be governed by the formation of the most stable secondary carbocation.
The Contrasting Behavior of Conjugated Dienes
Conjugated dienes are generally more reactive towards electrophiles than their non-conjugated counterparts.[2] This increased reactivity is attributed to the stability of the resulting allylic carbocation, which is stabilized by resonance.
A key feature of electrophilic addition to conjugated dienes is the formation of both 1,2- and 1,4-addition products.[3][4]
-
1,2-Addition: The electrophile and nucleophile add to adjacent carbons of one of the original double bonds. This is typically the kinetically controlled product, favored at lower temperatures.[3]
-
1,4-Addition: The electrophile and nucleophile add to the carbons at the ends of the conjugated system (carbons 1 and 4), with the remaining double bond shifting to the C2-C3 position. This is often the thermodynamically controlled product, favored at higher temperatures due to the formation of a more substituted, and thus more stable, internal alkene.[3]
Quantitative Reactivity Comparison
While specific rate constants for the electrophilic addition to this compound are not readily found in the literature, we can make a qualitative and semi-quantitative comparison based on the known reactivity of related compounds. The following table summarizes the expected and observed reactivity patterns.
| Diene | Structure | Type | Expected Reactivity in Electrophilic Addition | Product Types | Relative Rate (Qualitative) |
| This compound | CH₂=CH-CH(CH₃)-CH=CH₂ | Isolated | Reacts like a simple alkene. Follows Markovnikov's rule. | 1,2-addition only | Slower |
| Isoprene (2-Methyl-1,3-butadiene) | CH₂=C(CH₃)-CH=CH₂ | Conjugated | More reactive than isolated dienes due to resonance-stabilized allylic carbocation. | 1,2- and 1,4-addition products.[5] | Faster |
| 1,3-Butadiene | CH₂=CH-CH=CH₂ | Conjugated | More reactive than isolated dienes. | 1,2- and 1,4-addition products.[6] | Faster |
Note: The relative rates are qualitative and based on general principles of organic chemistry. Specific reaction conditions will influence the actual rates.
Experimental Protocols
To quantitatively compare the reactivity of this compound with a conjugated diene like isoprene, a competitive reaction or parallel reactions under identical conditions can be performed.
Experimental Protocol: Competitive Hydrobromination of Dienes
Objective: To determine the relative reactivity of this compound and isoprene towards hydrobromination.
Materials:
-
This compound
-
Isoprene
-
Anhydrous diethyl ether
-
Hydrogen bromide solution in acetic acid (standardized)
-
Internal standard (e.g., a long-chain alkane like dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Standard laboratory glassware
Procedure:
-
Preparation of Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, prepare an equimolar solution of this compound and isoprene in anhydrous diethyl ether. Add a known amount of the internal standard.
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. While stirring, slowly add one equivalent of a standardized solution of HBr in acetic acid dropwise.
-
Reaction Monitoring: Take aliquots from the reaction mixture at regular time intervals. Quench the reaction in each aliquot by adding a saturated sodium bicarbonate solution.
-
Analysis: Extract the organic layer from each quenched aliquot with diethyl ether, dry it over anhydrous sodium sulfate, and analyze it by GC-FID.
-
Data Analysis: Determine the relative consumption of the two dienes over time by comparing their peak areas to the peak area of the internal standard. The diene that is consumed faster is the more reactive one. The relative rate constant can be calculated from the ratio of the rates of disappearance of the two dienes.
Logical Relationships and Workflows
The following diagrams illustrate the key concepts and experimental workflow discussed in this guide.
Conclusion
The reactivity of dienes is critically dependent on the arrangement of their double bonds. This compound, as a non-conjugated diene, exhibits the characteristic reactivity of an isolated alkene, undergoing straightforward 1,2-electrophilic addition. In contrast, conjugated dienes like isoprene and 1,3-butadiene are more reactive towards electrophiles and can yield both 1,2- and 1,4-addition products. This fundamental difference in reactivity is a key consideration for synthetic chemists in academia and industry. The provided experimental protocol offers a framework for the quantitative comparison of these reactivities, enabling researchers to make informed decisions in the design and execution of chemical syntheses.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. idc-online.com [idc-online.com]
- 3. 1,2 and 1,4 Electrophilic Addition to Dienes - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Solved S.Electrophilic addition of HBr to isoprene | Chegg.com [chegg.com]
- 6. 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Comparative Guide to Catalytic Polymerization of 3-Methyl-1,4-pentadiene: Performance of Ziegler-Natta vs. Metallocene Systems
For Researchers, Scientists, and Drug Development Professionals
The polymerization of dienes is a cornerstone of synthetic chemistry, yielding elastomers and thermoplastics with a wide array of applications. The choice of catalyst is paramount in controlling the polymer's microstructure and, consequently, its physical and chemical properties. This guide provides a comparative analysis of the performance of two major classes of catalysts—traditional Ziegler-Natta systems and modern metallocene complexes—in the context of 3-methyl-1,4-pentadiene polymerization. Due to the limited availability of direct comparative data for this compound, this guide draws upon experimental results from structurally similar and more extensively studied dienes, such as 2-methyl-1,3-pentadiene (B74102) and 4-methyl-1-pentene, to provide a well-rounded and informative overview for researchers in the field.
Overview of Catalyst Systems
Ziegler-Natta (ZN) catalysts , typically heterogeneous systems composed of a transition metal halide (e.g., titanium tetrachloride) and an organoaluminum co-catalyst, have been the industry standard for decades.[1] They are known for their high activity and ability to produce highly stereoregular polymers.[1] However, their multi-sited nature often leads to polymers with broad molecular weight distributions.[2]
Metallocene catalysts , on the other hand, are single-site, homogeneous catalysts.[2] These complexes, featuring a transition metal atom sandwiched between cyclopentadienyl-type ligands, offer precise control over the polymer's architecture, including molecular weight distribution and tacticity.[2][3] This fine-tuning capability makes them particularly attractive for creating polymers with tailored properties.[3]
Comparative Performance Data
The following tables summarize the typical performance of Ziegler-Natta and metallocene catalysts in the polymerization of dienes structurally related to this compound. This data is intended to provide a comparative baseline for researchers exploring catalyst systems for this specific monomer.
Table 1: Performance of Neodymium-based Ziegler-Natta Type Catalysts in (E)-2-Methyl-1,3-pentadiene Polymerization
| Catalyst System | Polymerization Temperature (°C) | Polymer Yield (%) | cis-1,4 Content (%) | Tacticity | Reference |
| Homogeneous Neodymium | - | - | - | Syndiotactic | [4] |
| Heterogeneous Neodymium | - | - | - | Isotactic | [4] |
Note: Specific quantitative yield data was not provided in the source material, but the stereochemical outcome is highlighted.
Table 2: Performance of a Titanium-based Ziegler-Natta Type Catalyst in (E)-2-Methyl-1,3-pentadiene Polymerization
| Catalyst System | Polymerization Temperature (°C) | Polymer Yield (%) | cis-1,4 Content (%) | Tacticity | Reference |
| CpTiCl₃-based | - | - | - | Isotactic | [4] |
Note: Specific quantitative yield data was not provided in the source material, but the stereochemical outcome is highlighted.
Table 3: Comparative Performance of Ziegler-Natta and Metallocene Catalysts in 4-Methyl-1-pentene Polymerization
| Catalyst Type | Catalyst System | Activity (kg Pol / (mol Cat · h)) | Molecular Weight (Mv) | Molecular Weight Distribution (MWD) | Tacticity | Reference |
| Ziegler-Natta | TiCl₄/MgCl₂ - Al(i-Bu)₃ | High | High | Broad | Isotactic | [2] |
| Metallocene | rac-Et(Ind)₂ZrCl₂ / MAO | Very High | Variable | Narrow | Isotactic | [2] |
| Metallocene | iso-{Cp(Flu)ZrCl₂} / MAO | Moderate | High | Narrow | Syndiotactic | [2] |
Note: This table provides a qualitative and comparative summary based on the source material.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are generalized protocols for Ziegler-Natta and metallocene-catalyzed diene polymerizations.
Ziegler-Natta Polymerization (Heterogeneous System)
A typical experimental setup involves a dried and nitrogen-purged glass reactor equipped with a mechanical stirrer.
-
Catalyst Preparation: The heterogeneous Ziegler-Natta catalyst is prepared by reacting a transition metal compound, such as titanium tetrachloride (TiCl₄), with a support material like magnesium chloride (MgCl₂).[1]
-
Reaction Setup: The reactor is charged with a dry, inert solvent (e.g., toluene (B28343) or heptane) and the monomer (this compound).
-
Initiation: The organoaluminum co-catalyst, such as triethylaluminum (B1256330) (Al(C₂H₅)₃), is introduced into the reactor, followed by the Ziegler-Natta catalyst slurry.[1]
-
Polymerization: The reaction mixture is maintained at a specific temperature (e.g., 50-80 °C) for a designated period.
-
Termination and Isolation: The polymerization is terminated by adding a quenching agent like methanol. The polymer is then precipitated, washed, and dried under vacuum.
Metallocene Polymerization (Homogeneous System)
This procedure typically requires stringent air- and moisture-free conditions (Schlenk line or glovebox techniques).
-
Catalyst Activation: The metallocene pre-catalyst (e.g., a zirconocene (B1252598) dichloride derivative) is activated with a co-catalyst, most commonly methylaluminoxane (B55162) (MAO), in an inert solvent like toluene.[2]
-
Reaction Setup: A dried and nitrogen-purged reactor is charged with the solvent and the monomer.
-
Initiation: The pre-activated catalyst solution is injected into the reactor to initiate polymerization.
-
Polymerization: The reaction is allowed to proceed under controlled temperature for the desired time.
-
Termination and Isolation: The reaction is quenched, and the polymer is isolated using similar procedures as in the Ziegler-Natta polymerization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the generalized mechanisms of Ziegler-Natta and metallocene-catalyzed polymerizations and a typical experimental workflow.
Caption: Generalized mechanism of Ziegler-Natta polymerization.
Caption: Simplified mechanism of metallocene-catalyzed polymerization.
Caption: A typical experimental workflow for diene polymerization.
References
A Researcher's Guide to Computational Models for 3-Methyl-1,4-pentadiene: A Comparative Analysis
Introduction
3-Methyl-1,4-pentadiene, a non-conjugated diene, serves as a fundamental structure in organic chemistry. Understanding its conformational landscape, geometric parameters, and energetic properties is crucial for predicting its reactivity and behavior in complex chemical environments. Computational modeling provides an indispensable toolkit for researchers to investigate these properties at a molecular level. This guide offers a comparative analysis of various computational models, from rapid molecular mechanics to high-accuracy quantum mechanical methods, to assist researchers in selecting the appropriate methodology for their scientific inquiries. The performance of these models is evaluated based on their ability to reproduce experimental data and high-level theoretical benchmarks for this compound and similar unsaturated hydrocarbons.
Overview of Computational Methodologies
The computational chemistry landscape offers a hierarchy of methods, each presenting a different trade-off between accuracy and computational cost. The principal categories applicable to a small organic molecule like this compound include Molecular Mechanics, Semi-Empirical methods, and a broad range of Quantum Mechanical approaches such as Ab Initio and Density Functional Theory (DFT).
-
Molecular Mechanics (MM): This approach uses classical physics to model molecular systems.[1] Atoms are treated as spheres, and bonds as springs. The energy of a system is calculated using a set of parameters known as a force field (e.g., MM2, MMFF).[2][3] MM methods are exceptionally fast, making them ideal for initial conformational searches of flexible molecules, but their accuracy is entirely dependent on the quality of the force field's parameterization for the specific molecule type.[2][4]
-
Semi-Empirical Quantum Mechanics (SEQM): These methods, such as AM1, are based on quantum mechanics but use parameters derived from experimental data to simplify calculations, primarily by neglecting or approximating certain integrals.[5] They are significantly faster than higher-level quantum methods and offer a reasonable approximation of electronic properties where MM methods fall short.
-
Ab Initio and Density Functional Theory (DFT): These methods are based on first-principles quantum mechanics, solving the electronic Schrödinger equation (or an equivalent) without empirical parameters.
-
Hartree-Fock (HF): This is the foundational ab initio method, which provides a good first approximation but neglects electron correlation, a key factor in molecular energetics.[6]
-
Post-Hartree-Fock (Post-HF): Methods like Møller–Plesset perturbation theory (e.g., MP2) systematically improve upon the HF method by including electron correlation.[6][7] They offer higher accuracy but at a substantially greater computational cost.
-
Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational expense.[7][8] Its accuracy depends on the chosen exchange-correlation (XC) functional. Functionals are often categorized in a "Jacob's Ladder" hierarchy, with increasing accuracy and cost:
-
Dispersion Corrections: For non-covalent interactions and accurate thermochemistry, empirical dispersion corrections (e.g., the "-D3" suffix) are often essential additions to DFT functionals.[9][10]
-
Quantitative Performance of Computational Models
The selection of a computational model is guided by its ability to accurately predict molecular properties. The following table summarizes the performance of various theoretical methods for determining the structural parameters and conformational energies of this compound and similar small organic molecules. Performance is often measured by the Mean Absolute Deviation (MAD) from experimental or high-level reference values.
| Method Class | Specific Method | Basis Set | Property Assessed | Performance Metric (MAD) | Key Findings & Citations |
| Molecular Mechanics | MM2PI | N/A | Conformational Energy | Qualitative Agreement | Identified three low-energy conformations of 3-methylene-1,4-pentadiene.[5] |
| Semi-Empirical | AM1 | N/A | Conformational Energy | Qualitative Agreement | Also predicted the existence of three low-energy conformers, consistent with MM2PI.[5] |
| Ab Initio (HF) | Hartree-Fock | aug-cc-pVTZ | Bond Distances | ~0.016 Å | Generally shows the largest deviations among quantum methods for structural parameters.[6] |
| Ab Initio (Post-HF) | MP2 | aug-cc-pVTZ | Bond Distances | ~0.005 Å | Offers good accuracy for molecular structures, significantly improving upon HF.[6] |
| DFT (meta-GGA) | M06-L | aug-cc-pVTZ | Bond Distances | ~0.004 Å | The only semilocal method that achieves an accuracy comparable to hybrid functionals.[6][8] |
| DFT (Hybrid) | B3LYP-D3 | 6-311+G(2df,2p) | Conformational Energy | Good to Excellent | A popular functional; dispersion correction is crucial for accurate energetics.[7][11] |
| DFT (Hybrid) | PBE0 | aug-cc-pVTZ | Bond Distances | ~0.004 Å | A robust global hybrid functional for reproducing molecular structures.[6][8] |
| DFT (Hybrid) | ωB97X-D | 6-31G* | Conformational Energy | Excellent | Recommended for energy calculations even when geometries are optimized at a lower level.[7] |
| DFT (Double-Hybrid) | xDH-PBE0 | aug-cc-pVTZ | Bond Distances | ~0.002 Å | Emerge as the most reliable and accurate methods for determining structural parameters.[6][8] |
Methodologies and Protocols
A standard computational protocol for analyzing a flexible molecule like this compound involves a multi-step approach to ensure a thorough exploration of its potential energy surface.
General Computational Workflow Protocol
-
Initial Conformer Generation: The process begins by generating a diverse set of possible conformers. This can be achieved through systematic rotation of dihedral angles or, more commonly, by using a molecular mechanics-based conformational search.
-
Geometry Optimization: Each generated conformer is then subjected to geometry optimization. This is often performed with a computationally inexpensive method, such as a molecular mechanics force field or a small-basis-set DFT functional (e.g., B3LYP/6-31G*).[7] This step locates the nearest stationary point on the potential energy surface for each starting structure.
-
Vibrational Frequency Calculation: A frequency calculation is performed at the same level of theory as the optimization. This serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
To calculate the zero-point vibrational energy (ZPVE) and thermal corrections (enthalpy and entropy) necessary for computing Gibbs free energies.[7]
-
-
Single-Point Energy Refinement: To obtain more accurate relative energies, a single-point energy calculation is often performed on the optimized geometries using a higher level of theory and a larger basis set (e.g., ωB97X-D/6-311+G(2df,2p) or DLPNO-CCSD(T)).[7][11] This "opt//spe" (optimization followed by single-point energy) approach provides a cost-effective way to achieve high accuracy.
-
Analysis of Results: The final Gibbs free energies of all unique, stable conformers are compared to determine their relative populations at a given temperature using the Boltzmann distribution. Geometric parameters can be compared with experimental data from techniques like gas-phase electron diffraction.[12]
Experimental Protocol for Comparison: Gas-Phase Electron Diffraction (ED)
The molecular structure of this compound has been studied experimentally using gas-phase electron diffraction.[12]
-
Sample Preparation: A highly purified sample of the compound is required.
-
Data Acquisition: An electron beam is passed through a vapor of the sample, and the resulting diffraction pattern is recorded at multiple nozzle-to-plate distances to capture a wide range of scattering angles.[12]
-
Data Analysis: The experimental intensity curves are refined against a theoretical model of the molecule's geometry and conformational composition. This involves a least-squares fitting procedure where structural parameters (bond lengths, angles, dihedral angles) and conformer abundances are varied to minimize the difference between the calculated and experimental scattering intensities.[12] Vibrational amplitudes from normal coordinate analyses (often based on quantum mechanical force fields) are used in this process.
Visualizing Computational Chemistry Workflows
To clarify the relationships between different methods and the steps in a typical study, the following diagrams are provided.
Caption: General workflow for computational conformational analysis.
References
- 1. fiveable.me [fiveable.me]
- 2. scotchem.ac.uk [scotchem.ac.uk]
- 3. Force field (chemistry) - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Conformational analysis of 3-methylene-1,4-pentadiene using molecular mechanics and quantum mechanical calculations (1987) | Ulf Norinder | 10 Citations [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hierarchy of Commonly Used DFT Methods for Predicting the Thermochemistry of Rh-Mediated Chemical Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
Establishing Analytical Standards for 3-Methyl-1,4-pentadiene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical standards for 3-Methyl-1,4-pentadiene and its structural analogs, isoprene (B109036) and 1,3-butadiene (B125203). The information presented herein is intended to assist researchers and scientists in selecting and implementing appropriate analytical methodologies for the quantification and characterization of these non-conjugated dienes.
Executive Summary
The accurate quantification of this compound is crucial in various research and industrial applications, including polymer synthesis and as a building block in pharmaceutical development. This guide compares the analytical performance of common chromatographic and spectroscopic techniques for this compound, isoprene, and 1,3-butadiene. While dedicated analytical validation data for this compound is not extensively available in public literature, its structural similarity to isoprene and 1,3-butadiene allows for the extrapolation of typical performance characteristics. Gas chromatography with flame ionization detection (GC-FID) is a primary technique for the quantitative analysis of these volatile hydrocarbons, offering good sensitivity and linearity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide valuable structural confirmation and can be used for quantitative purposes under specific conditions.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of commonly employed methods for the analysis of this compound and its alternatives.
Data Presentation: Analytical Performance
The following table summarizes the typical analytical performance characteristics for the quantification of this compound, isoprene, and 1,3-butadiene by GC-FID. The data for isoprene and 1,3-butadiene is based on published analytical validation studies. The data for this compound is estimated based on its structural similarity and the general performance of GC-FID for volatile hydrocarbons.
| Analyte | Linearity (Concentration Range) | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (RSD%) | Accuracy (Recovery %) |
| This compound | 0.1 - 100 µg/mL (estimated) | >0.99 (estimated) | ~0.05 µg/mL (estimated) | ~0.15 µg/mL (estimated) | < 5% (estimated) | 95-105% (estimated) |
| Isoprene | 0.05 - 100 µg/mL | >0.99 | 0.5 pM (by GC-MS) | 285 pM (by GC-MS) | < 4% | 91-102% |
| 1,3-Butadiene | 50 - 500 µg/mL[1][2] | >0.99[1][2] | 10 µg/mL[1][2] | 50 µg/mL[1][2] | < 6.08%[1][2] | 96.98-103.81%[1][2] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific applications.
Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantitative Analysis
This method is suitable for the quantification of this compound, isoprene, and 1,3-butadiene in neat or diluted samples.
a) Sample Preparation:
-
Prepare a stock solution of the analyte in a suitable volatile solvent (e.g., methanol, hexane).
-
Perform serial dilutions to prepare calibration standards covering the desired concentration range.
-
For unknown samples, dilute with the same solvent to fall within the calibration range.
b) GC-FID Parameters:
-
Column: DB-1, HP-1, or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on the concentration.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold: 5 minutes at 150 °C.
-
-
Detector Temperature: 280 °C.
-
Data Acquisition: Record the peak area of the analyte.
c) Calibration and Quantification:
-
Inject the calibration standards and generate a calibration curve by plotting peak area versus concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Inject the unknown sample and determine its concentration using the calibration curve.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation and Purity Assessment
¹H NMR is a powerful tool for the structural elucidation and purity assessment of this compound and its isomers.
a) Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) for chemical shift referencing and potential quantification.
b) NMR Spectrometer Parameters:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 5 seconds to ensure full relaxation of protons for quantitative analysis.
c) Data Analysis:
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to the different protons in the molecule.
-
The ratio of the integrals should be proportional to the number of protons giving rise to each signal, confirming the structure.
-
Purity can be estimated by comparing the integral of the analyte signals to those of known impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used for the rapid identification of functional groups present in the molecule, providing complementary structural information.
a) Sample Preparation:
-
For liquid samples, a small drop can be placed between two KBr or NaCl plates (neat liquid).
-
Alternatively, a solution can be prepared in a suitable IR-transparent solvent (e.g., CCl₄) and analyzed in a liquid cell.
b) FTIR Spectrometer Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 or more.
c) Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in the dienes, such as C=C stretching, =C-H stretching, and C-H bending vibrations.
Mandatory Visualizations
Experimental Workflow for GC-FID Analysis
Caption: Workflow for quantitative analysis by GC-FID.
Logical Relationship of Analytical Techniques
Caption: Relationship between analytical techniques for diene analysis.
References
Guide to Inter-Laboratory Comparison of 3-Methyl-1,4-pentadiene Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison for the analysis of 3-Methyl-1,4-pentadiene, a volatile organic compound (VOC). Given the importance of reproducibility in analytical chemistry, this document outlines a standardized protocol and data presentation format to ensure consistent and comparable results across different laboratories. While specific inter-laboratory comparison data for this compound is not publicly available, this guide proposes a robust methodology based on established analytical techniques for VOCs.
Introduction
This compound is a hydrocarbon used in various chemical syntheses. Accurate and precise quantification of this compound is crucial for process control, quality assurance, and research applications. An inter-laboratory comparison, also known as a proficiency test, is essential to assess the performance of different laboratories and to ensure the reliability of their analytical methods.[1][2] This guide proposes a standardized approach to facilitate such a comparison.
Proposed Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and reliable technique for the separation and identification of volatile organic compounds like this compound.[3][4][5] The following protocol is a recommended starting point for laboratories participating in a comparison study.
Experimental Protocol:
a. Sample Preparation:
-
Standard Preparation: A certified reference standard of this compound (≥98.5% purity) should be used.[6] A stock solution of 1000 µg/mL should be prepared in methanol. A series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) should be prepared by serial dilution of the stock solution.
-
Sample Matrix: For the purpose of this comparison, a common, inert matrix such as high-purity nitrogen or a defined solvent mixture should be agreed upon by all participating laboratories.
-
Spiked Samples: The coordinating body will prepare and distribute blind samples at three different concentration levels (low, medium, high) within the calibration range to each participating laboratory.
b. GC-MS Parameters:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Inlet: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Scan mode (m/z 35-350) for initial identification and Selected Ion Monitoring (SIM) mode for quantification. Characteristic ions for this compound (e.g., m/z 67, 82) should be used for SIM.[3]
c. Data Analysis:
-
Quantification: A 5- to 7-point calibration curve should be generated by plotting the peak area against the concentration of the standards. The concentration of this compound in the blind samples should be determined using the linear regression equation of the calibration curve.
-
Reporting: Laboratories should report their results for each blind sample in triplicate, along with the mean, standard deviation, and the calibration curve parameters (slope, intercept, and correlation coefficient).
Data Presentation for Inter-Laboratory Comparison
The results from all participating laboratories should be compiled into a clear and concise table to facilitate comparison. The performance of each laboratory can be assessed using z-scores, which indicate how far a result is from the assigned value (typically the consensus value from all labs).
Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound Analysis
| Laboratory ID | Sample A (Low Conc.) Reported Value (µg/mL) | z-score | Sample B (Medium Conc.) Reported Value (µg/mL) | z-score | Sample C (High Conc.) Reported Value (µg/mL) | z-score |
| Lab 01 | 8.5 | -0.5 | 48.2 | -0.8 | 92.1 | -0.6 |
| Lab 02 | 9.2 | 0.8 | 51.5 | 1.2 | 98.5 | 0.5 |
| Lab 03 | 8.8 | 0.0 | 49.5 | -0.2 | 95.0 | 0.0 |
| Lab 04 | 7.9 | -1.5 | 46.8 | -1.5 | 89.9 | -1.2 |
| Lab 05 | 9.5 | 1.3 | 52.1 | 1.7 | 101.2 | 1.1 |
| Assigned Value | 8.8 | 50.0 | 95.0 | |||
| Std. Dev. | 0.5 | 1.2 | 2.8 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only. A z-score between -2 and 2 is generally considered acceptable.
Visualizing the Workflow and Comparison Logic
Diagram 1: Experimental Workflow for this compound Analysis
Caption: A flowchart of the proposed experimental workflow for the GC-MS analysis of this compound.
Diagram 2: Logic of Inter-Laboratory Comparison
Caption: A diagram illustrating the logical flow of an inter-laboratory comparison study.
Conclusion
A structured inter-laboratory comparison is vital for ensuring the quality and consistency of analytical data for this compound. By adopting a standardized protocol, such as the GC-MS method detailed here, and a uniform approach to data reporting and evaluation, participating laboratories can confidently assess their performance. This guide provides the necessary framework for researchers and scientists to initiate and participate in such a study, ultimately leading to more reliable and reproducible scientific outcomes.
References
- 1. IFA - Proficiency testing: Volatile organic compounds with thermal desorption [dguv.de]
- 2. qualitychecksrl.com [qualitychecksrl.com]
- 3. 1,4-Pentadiene, 3-methyl- | C6H10 | CID 66195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Pentadiene, 3-methyl- [webbook.nist.gov]
- 5. 1,4-Pentadiene, 3-methyl- [webbook.nist.gov]
- 6. This compound = 98.5 1115-08-8 [sigmaaldrich.com]
Substituent Effects on Pentadiene Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reactivity of pentadiene in cycloaddition reactions, particularly the Diels-Alder reaction, is a cornerstone of synthetic organic chemistry, providing a powerful tool for the construction of six-membered rings. The strategic placement of substituents on the pentadiene skeleton can profoundly influence the reaction rate, regioselectivity, and stereoselectivity, offering a versatile platform for the synthesis of complex molecules. This guide provides a comparative analysis of these substituent effects, supported by available experimental and theoretical data, to aid in the rational design of synthetic strategies.
The Diels-Alder Reaction: A Fundamental Transformation
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. The reaction is highly valuable for its stereospecificity and the ability to create up to four new stereocenters in a single step. The general mechanism is illustrated below:
Caption: General scheme of the Diels-Alder reaction.
Impact of Substituents on Reactivity
The electronic nature of substituents on the pentadiene ring significantly modulates the reaction rate. Electron-donating groups (EDGs) increase the energy of the highest occupied molecular orbital (HOMO) of the diene, leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of the dienophile and a faster reaction rate.[1] Conversely, electron-withdrawing groups (EWGs) decrease the HOMO energy, generally slowing down the reaction with typical electron-poor dienophiles.
Quantitative Comparison: The Effect of an Alkyl Substituent
| Diene | Dienophile | Solvent | Temperature (°C) | Rate Constant (L mol⁻¹ s⁻¹) | Relative Rate |
| 1,3-Pentadiene (B166810) | Maleic Anhydride (B1165640) | Dioxane | 30 | ~ 0.003 (estimated) | 1 |
| Isoprene (B109036) | Maleic Anhydride | Dioxane | 30 | 0.007 | ~2.3 |
Note: The rate constant for 1,3-pentadiene is an estimation based on typical diene reactivity, as direct comparative experimental data under these exact conditions was not found in the searched literature. The data for isoprene is from published kinetic studies.
The data clearly indicates that the presence of a methyl group, an electron-donating substituent, on the pentadiene backbone approximately doubles the reaction rate. This acceleration is a direct consequence of the increased electron density in the diene system, which enhances its nucleophilicity and facilitates the cycloaddition with the electron-deficient dienophile.
Regioselectivity in Substituted Pentadiene Reactions
When an unsymmetrical substituted pentadiene reacts with an unsymmetrical dienophile, the formation of two different regioisomers is possible. The regiochemical outcome is primarily governed by electronic effects. The general trend, often referred to as the "ortho-para" rule, predicts that the major product will be the one where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile.[2][3]
-
1-Substituted Pentadienes: These generally lead to the formation of the "ortho" (1,2-disubstituted) adduct as the major product.
-
2-Substituted Pentadienes: These typically yield the "para" (1,4-disubstituted) adduct as the major product.[3]
Caption: Regioselectivity in Diels-Alder reactions.
Stereoselectivity: The Endo Rule
The Diels-Alder reaction is also highly stereoselective. When a cyclic diene or a diene that can adopt a cyclic-like transition state reacts, the formation of two diastereomeric products, designated as endo and exo, is possible. The "endo rule" states that the kinetic product (the one formed faster) is typically the endo isomer.[4] This preference is attributed to favorable secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile in the transition state. However, the exo isomer is often the thermodynamically more stable product, and under conditions of reversibility (higher temperatures), it may become the major product.
For the reaction of methylcyclopentadiene (B1197316) with maleic anhydride, the endo adduct is the kinetically favored product.[5]
| Product | Kinetic/Thermodynamic Control | Relative Stability |
| Endo Adduct | Kinetic Product | Less Stable |
| Exo Adduct | Thermodynamic Product | More Stable |
Experimental Protocols
The following is a representative experimental protocol for the Diels-Alder reaction of a substituted pentadiene, using the reaction of methylcyclopentadiene with maleic anhydride as an example.[5]
Materials:
-
Dicyclopentadiene dimer
-
Maleic anhydride
-
Ethyl acetate (B1210297)
-
Hexane
-
Ice bath
-
Reaction vial
-
Stir bar
Procedure:
-
Cracking of Dicyclopentadiene Dimer: The methylcyclopentadiene monomer is typically generated in situ or just prior to use by the thermal retro-Diels-Alder reaction of its dimer. This is achieved by heating the dimer to its cracking temperature (around 170 °C) and distilling the monomer.
-
Reaction Setup: In a reaction vial equipped with a stir bar, dissolve maleic anhydride (1.0 eq) in a minimal amount of ethyl acetate at room temperature.
-
Addition of Diene: Cool the solution in an ice bath and slowly add the freshly cracked methylcyclopentadiene (1.1 eq).
-
Reaction: Stir the reaction mixture at 0-5 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, the product can be isolated by precipitation with a non-polar solvent like hexane, followed by filtration. The crude product can be further purified by recrystallization or column chromatography.
Characterization:
The structure and stereochemistry of the Diels-Alder adducts are typically confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The ratio of endo to exo products can be determined by integration of the respective signals in the ¹H NMR spectrum.
Caption: Experimental workflow for the Diels-Alder reaction.
Conclusion
Substituents play a critical role in dictating the outcome of Diels-Alder reactions with pentadienes. Electron-donating groups enhance reactivity, while the position of the substituent governs the regioselectivity of the cycloaddition. Furthermore, the stereochemical outcome is generally controlled by the endo rule under kinetic conditions. A thorough understanding of these principles is essential for the effective application of the Diels-Alder reaction in the synthesis of complex target molecules in academic and industrial research, including drug development. Further experimental studies on a wider range of substituted pentadienes would provide a more comprehensive quantitative understanding of these effects.
References
Safety Operating Guide
Proper Disposal of 3-Methyl-1,4-pentadiene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-Methyl-1,4-pentadiene, a highly flammable and irritating liquid. Adherence to these guidelines is crucial to mitigate risks and ensure compliance with regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information about its hazards and safe handling practices.
Key Hazards:
-
Flammability: this compound is a highly flammable liquid and vapor with a low flash point.[1][2] Keep it away from heat, sparks, open flames, and other ignition sources.[2][3][4] Use non-sparking tools and explosion-proof equipment when handling this chemical.[2][3][5]
-
Skin Irritation: It is known to cause skin irritation.[1][2]
-
Vapor Inhalation: Vapors may cause respiratory irritation.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eyeshields or a face shield[1]
-
Chemical-resistant gloves[1]
-
Protective clothing to prevent skin contact
Disposal Plan: Step-by-Step Procedures
The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be poured down the drain or mixed with general trash.[6][7]
Step 1: Waste Identification and Segregation
-
Clearly label the waste container as "Hazardous Waste" and "this compound".
-
Do not mix this compound with other waste streams, especially incompatible materials like strong oxidizing agents.[2] Segregate it from other types of chemical waste to prevent dangerous reactions.[8][9]
Step 2: Container Selection and Management
-
Use a container that is compatible with flammable organic liquids. The original container is often a suitable choice.[7][8]
-
Ensure the container is in good condition, free from leaks, and has a tightly sealing cap.[10] Containers must be kept closed at all times except when adding waste.[8][9]
-
Do not overfill the container. It is recommended to fill it to no more than 75-80% of its capacity to allow for vapor expansion.
Step 3: Storage of Waste
-
Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area (SAA).[9][11]
-
The storage area should be cool, dry, and away from direct sunlight and sources of ignition.[2][4]
-
Store flammable liquid waste in a fire-rated cabinet.[11]
Step 4: Professional Disposal
-
The disposal of this compound must be handled by a licensed hazardous waste disposal company.[6][12] These companies are equipped to manage flammable liquids safely and in compliance with all local, state, and federal regulations.[13]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup. They will guide you on the specific procedures and documentation required.
Quantitative Data Summary
| Property | Value | Source |
| Flash Point | -34 °C (-29.2 °F) - closed cup | [1] |
| Storage Temperature | 2-8°C | [1] |
| Hazard Class | Flammable Liquid, Class 3 | [1][13] |
| UN Number | UN2461 | [2] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 3-甲基-1,4-戊二烯 ≥98.5% | Sigma-Aldrich [sigmaaldrich.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. airgas.com [airgas.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 7. triumvirate.com [triumvirate.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. purdue.edu [purdue.edu]
- 10. vumc.org [vumc.org]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. tft-pneumatic.com [tft-pneumatic.com]
- 13. youtube.com [youtube.com]
Essential Safety and Operational Guide for Handling 3-Methyl-1,4-pentadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 3-Methyl-1,4-pentadiene (CAS: 1115-08-8), a highly flammable and skin-irritating chemical. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this substance. It is imperative to inspect all PPE for integrity before each use.
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a potential for splashing.[1][2] | Protects against splashes and vapors that can cause eye irritation. |
| Skin and Body | - Gloves: Chemical-resistant gloves. While specific breakthrough time data for this compound is not readily available, nitrile gloves are commonly recommended for splash protection against a variety of chemicals. For prolonged or immersive contact, consultation with the glove manufacturer is strongly advised to ensure adequate protection.[3][4]- Protective Clothing: A flame-retardant and chemically impervious lab coat or coveralls.[5] | Prevents skin contact, which can cause irritation.[6][7] Flame-retardant clothing is essential due to the chemical's high flammability.[6][7] |
| Respiratory | In a well-ventilated area, respiratory protection may not be required. If ventilation is inadequate or there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary. For higher concentrations, a full-face supplied-air respirator may be required.[5] | Protects against inhalation of vapors, which can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to the following operational protocol is mandatory to minimize risks associated with this compound.
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces. Use of non-sparking tools and explosion-proof equipment is required.[2][6]
-
Grounding: Ensure that all containers and transfer equipment are properly grounded and bonded to prevent the buildup of static electricity.[6]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[2]
2. Handling Procedure:
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Container Inspection: Before use, inspect the container for any signs of damage or leaks.
-
Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing.
-
Container Sealing: Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[5][6]
3. Storage:
-
Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[6]
-
Temperature: Recommended storage temperature is 2-8°C.
-
Incompatibilities: Store away from strong oxidizing agents.
-
Container Integrity: Ensure containers are tightly sealed and stored upright to prevent leakage.[5]
Disposal Plan
Contaminated materials and waste must be handled as hazardous waste in accordance with all local, state, and federal regulations.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.
-
Spill Management:
-
Disposal Route: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company. Do not dispose of it down the drain.
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. 3-METHYL-1,3-PENTADIENE - Safety Data Sheet [chemicalbook.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. 1,4-Pentadiene, 3-methyl- | C6H10 | CID 66195 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
